Probucol's mechanism for lowering LDL-C is distinct from statins and does not rely on the LDL receptor (LDLR). Instead, it appears to modify the LDL particle itself, facilitating its clearance via alternative pathways.
The table below summarizes the core mechanisms and key experimental evidence.
| Mechanism | Biological Effect | Key Experimental Models & Findings |
|---|---|---|
| Enhanced LDL Catabolism | Increases fractional catabolic rate of LDL via non-LDL receptor pathways [1] [2]. | LDL Receptor-deficient rabbits: 40-50% increase in LDL fractional catabolic rate [1]. |
| Antioxidant Action | Prevents oxidative modification of LDL, inhibiting foam cell formation [1] [3]. | In vitro & Human LDL: LDL isolated from this compound-treated patients resists oxidation [1]. |
| Impact on HDL Metabolism | Lowers HDL-C levels by inhibiting ABCA1-mediated cholesterol efflux and enhancing CETP activity [4] [2]. | Human & Animal Models: Reduces HDL-C by up to 30%; inhibits ABCA1 transport; increases preβ1-HDL [4] [2]. |
| ABCA1-Independent Efflux | Promotes nascent HDL (nHDL) formation and cholesterol efflux from foam cells via an ABCA1-independent pathway [4]. | THP-1 Foam Cells: Induces release of cholesterol-containing nHDL particles (>7 nm diameter) without ABCA1 activity [4]. |
This compound has complex, sometimes paradoxical, effects on cellular cholesterol transport and HDL biology.
The following diagram illustrates the multifaceted cellular mechanisms of this compound.
This compound's multi-target mechanism on cholesterol transport.
Research using various models has revealed important, and sometimes conflicting, insights into this compound's anti-atherogenic potential.
| Experimental Model | Protocol / Treatment | Key Findings |
|---|---|---|
| LDLR-/- Mice [3] | Fed high (0.5%) or low (0.025%) dose this compound, with/without vitamin E, for 6-26 weeks. | Strongly increased aortic lesions (1.3 to 3.7-fold); provided strong LDL antioxidant protection but reduced HDL-C. |
| ApoE KO Mice [5] | Fed high-fat diet with this compound (0.004-0.1%) for 10 weeks, then subjected to MCAO. | Reduced cerebral infarct size, improved neurological function; lowered cholesterol and exhibited anti-neuroinflammatory effects. |
| HK-2 Renal Cells [6] | Pretreated with this compound (20 μmol/L) or LOX-1 inhibitor, then stimulated with Ox-LDL (50 μg/ml). | Inhibited Ox-LDL-induced EMT; reduced LOX-1, ROS, and suppressed ERK/p38 MAPK signaling. |
For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.
Studying ABCA1-Independent Efflux in Foam Cells [4]
Evaluating Anti-inflammatory Effects in Microglia [5]
Investigating Renal EMT Protection [6]
This compound's mechanism is multifaceted, involving receptor-independent LDL catabolism, potent antioxidant effects, and complex modulation of cellular cholesterol efflux—including a newly discovered ABCA1-independent pathway in foam cells [1] [4] [2]. Despite its HDL-lowering effect, the net result on atherosclerosis may be influenced by its overall impact on reverse cholesterol transport and oxidative stress [2].
The conflicting animal data—where this compound inhibits atherosclerosis in some models but promotes it in others—highlights that its efficacy is highly context-dependent, possibly related to species-specific differences in HDL metabolism or drug handling [3]. Ongoing research continues to explore its potential in areas like ischemic stroke and Alzheimer's disease, leveraging its antioxidant and anti-inflammatory properties [5] [2].
This compound, a historic bisphenol compound initially developed as a lipid-lowering medication, has emerged as a promising multi-target therapeutic candidate for neurodegenerative diseases due to its potent antioxidant and anti-inflammatory properties. Originally used for cardiovascular diseases and xanthomas, this compound's therapeutic potential has expanded to neurodegenerative disorders based on compelling preclinical evidence demonstrating its ability to address multiple pathological processes simultaneously. The complex pathologies of neurodegenerative diseases—including protein aggregation, oxidative stress, neuroinflammation, and blood-brain barrier (BBB) dysfunction—necessitate such multi-target approaches, positioning this compound as a valuable candidate for drug repurposing given its established safety profile and known pharmacokinetics. [1]
The escalating global health burden of neurodegenerative diseases associated with aging populations has intensified the search for effective pharmacotherapies. Neurodegenerative conditions typically manifest in response to central nervous system insults characterized by chronic disruptions of cerebral microvasculature, accumulation of misfolded proteins, inflammation, and oxidative stress. The brain's particular vulnerability to oxidative damage stems from several factors: enrichment of oxidizable polyunsaturated fatty acids, accumulation of calcium and glutamate, substantial mitochondrial abundance, significant aerobic metabolism coupled with modest antioxidant defense, notable presence of redox-active transition metals, and susceptibility to neurotransmitter auto-oxidation and RNA oxidation. This combination of factors creates an environment where oxidative stress can readily overwhelm endogenous protective mechanisms, initiating and propagating neuronal damage. [1]
This compound exerts robust antioxidant effects through multiple complementary mechanisms that collectively reduce oxidative damage in neural tissues:
Activation of Keap1/Nrf2 Pathway: Research has demonstrated that this compound promotes the dissociation of the Keap1/Nrf2 complex, allowing Nrf2 to accumulate in the nucleus and activate transcription of antioxidant response element (ARE)-driven genes. This pathway activation leads to increased expression of crucial antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1). This mechanism was clearly validated in D-galactose-induced aging models, where this compound treatment significantly enhanced both mRNA and protein levels of these antioxidant enzymes while reducing markers of oxidative damage including ROS and malondialdehyde (MDA). [2]
Direct Free Radical Scavenging: As a phenolic compound, this compound functions as a direct radical scavenger, neutralizing reactive oxygen and nitrogen species before they can damage cellular components. This activity is particularly effective against lipid peroxidation chain reactions, protecting the abundant polyunsaturated fatty acids in neuronal membranes from oxidative degradation. [1]
Modulation of Oxidant-Generating Systems: this compound demonstrates inhibitory effects on several oxidant-generating enzymes and pathways, including NADPH oxidase systems that represent major sources of superoxide production in neural tissues. Additionally, this compound regulates the expression of inducible nitric oxide synthase (iNOS), reducing excessive production of nitric oxide and subsequent formation of peroxynitrite, a potent oxidant and nitrating agent. [3]
Table 1: this compound's Effects on Key Antioxidant Parameters in Preclinical Models
| Parameter | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|
| ROS levels | Significant reduction | D-gal-induced aging mice | [2] |
| Lipid peroxidation (MDA) | Marked decrease | Aβ1–40-injected mice | [4] |
| SOD activity | Enhanced in plasma and brain | D-gal-induced aging mice | [2] |
| GSH-Px activity | Increased in plasma and brain | D-gal-induced aging mice | [2] |
| HO-1 expression | Upregulated at mRNA and protein levels | D-gal-induced aging mice | [2] |
This compound demonstrates potent anti-inflammatory properties that significantly impact neuroinflammatory processes central to neurodegenerative disease progression:
Suppression of Microglial Activation: In both primary mouse microglia and murine BV2 microglial cells, this compound pretreatment dose-dependently inhibited LPS-induced activation, reducing production of pro-inflammatory mediators including NO, PGE2, IL-1β, and IL-6. These inhibitory effects occurred at the transcriptional level and were associated with downregulation of key inflammatory signaling pathways. The suppression of microglial activation contributed to reduced neuroinflammation and improved outcomes in cerebral ischemia models. [5]
Modulation of Inflammasome Activity: this compound has been shown to reduce NLRP3 inflammasome-dependent pyroptosis, a pro-inflammatory form of programmed cell death implicated in vascular dementia. Through inhibition of the Syk/ROS pathway, this compound attenuates the assembly and activation of the NLRP3 inflammasome complex, consequently reducing caspase-1 activation and maturation of pro-inflammatory cytokines IL-1β and IL-18. This mechanism was demonstrated to protect against neuronal injury in chronic cerebral hypoperfusion models. [6]
Regulation of Major Inflammatory Signaling Pathways: The anti-inflammatory effects of this compound involve interference with multiple signaling cascades:
The integrity and function of the blood-brain barrier represents a critical therapeutic target in neurodegenerative diseases, and this compound demonstrates significant protective effects:
Preservation of Tight Junction Proteins: this compound maintains proper localization and expression of tight junction proteins including zonula occludens (ZO) proteins ZO-1 and ZO-2 as well as occludin. This effect preserves the physical barrier function of the BBB, reducing leakage of potentially neurotoxic components from the systemic circulation into the brain parenchyma. In ischemia-induced models of BBB dysfunction, this compound attenuated sphingosine 1-phosphate signaling and inactivation of signal transducer and activator of transcription 3, mechanisms crucial for maintaining tight junction integrity. [1]
Protection Against Endothelial Dysfunction: this compound enhances endothelial cell function and survival through multiple mechanisms. It inhibits expression of proapoptotic genes such as caspase-3 and Bax while promoting expression of Bcl-2 and endothelial nitric oxide synthase, genes involved in cell survival. Additionally, this compound reduces cholesterol overload within endothelial cells, mitigating excessive mitochondrial and endoplasmic reticulum stress that contributes to oxidative damage and inflammation. [1]
Attenuation of BBB-Disrupting Inflammation: this compound counteracts the effects of inflammatory mediators that disrupt BBB integrity, including IL-1β, IL-6, IL-9, IL-17, CLL2, TNF-α, and IFN-γ. These cytokines have been shown to induce BBB dysfunction by downregulating expression of tight junction proteins and disrupting their translocation, effects that are ameliorated by this compound treatment. [1]
Beyond its direct antioxidant and anti-inflammatory properties, this compound influences several metabolic and synaptic processes relevant to neuronal health and function:
Cholesterol Homeostasis and Reverse Cholesterol Transport: While this compound reduces HDL cholesterol levels, this effect reflects accelerated reverse cholesterol transport rather than impaired cholesterol efflux. This compound activates cholesteryl ester transfer protein (CETP), increasing transfer of cholesterol esterified from HDL to apoB-containing lipoproteins. Simultaneously, it enhances expression of hepatic scavenger receptor class B type I (SR-BI), promoting excretion of cholesterol into bile and feces. This enhanced reverse cholesterol transport may contribute to reduced accumulation of cholesterol in neural tissues. [1] [7]
Synaptic Protection and Plasticity Enhancement: this compound treatment has been demonstrated to protect against synaptic impairment and enhance synaptic plasticity. In various models, this compound administration increased spine density and dendritic branching, improved long-term potentiation (LTP), and enhanced expression of PSD95, a crucial protein for synaptic function and stability. These effects on synaptic structure and function correlate with improved cognitive performance in behavioral tests. [8]
Regulation of Brain Insulin Resistance: In high-fat diet-induced obesity models, this compound specifically alleviated hippocampal insulin resistance without affecting systemic glucose homeostasis or insulin sensitivity. This brain-specific improvement in insulin signaling occurred independently of changes in body weight, serum cholesterol, or systemic oxidative stress, suggesting a direct central effect of this compound on neuronal insulin pathways. [3]
Table 2: Summary of Key Preclinical Findings for this compound in Neurodegenerative Conditions
| Disease Model | Key Findings | Proposed Mechanisms | Reference |
|---|---|---|---|
| Alzheimer's Disease (Aβ injection model) | Improved cognitive function; Reduced hippocampal lipid peroxidation; Prevented synaptophysin decrease | Antioxidant protection; Synaptic preservation; Reduced acetylcholinesterase activity | [4] |
| Aging (D-galactose model) | Reversed cognitive deficits; Reduced neuronal loss; Enhanced synaptic plasticity | Keap1/Nrf2 pathway activation; Increased antioxidant enzymes; Reduced oxidative stress markers | [2] [8] |
| Vascular Dementia (2-VO model) | Improved cognitive impairment; Reduced neuronal damage; Attenuated oxidative stress and apoptosis | Syk/ROS pathway inhibition; Reduced NLRP3-dependent pyroptosis; Anti-inflammatory effects | [6] |
| Cerebral Ischemia (MCAO model) | Decreased infarct volume; Improved neurological function; Reduced pro-inflammatory mediators | Inhibition of microglial activation; Suppression of NF-κB, MAPK, and AP-1 pathways | [5] |
| High-Fat Diet Model | Mitigated cognitive and social impairments; Alleviated hippocampal insulin resistance | Regulation of brain redox status; Improved neuronal insulin sensitivity | [3] |
Animal models representing various aspects of neurodegenerative pathology have been employed to evaluate this compound's neuroprotective effects:
D-galactose-Induced Aging Model: Subcutaneous injection of D-galactose (100 mg/kg) once daily for 6-8 weeks to induce accelerated aging, followed by this compound administration (typically 10-30 mg/kg/day, intraperitoneally or orally) for 2-6 weeks. This model produces oxidative stress, cognitive deficits, and neuronal loss that can be assessed through behavioral tests and biochemical analyses. [2] [8]
Amyloid-β-Induced Alzheimer's Model: Intracerebroventricular injection of aggregated Aβ1–40 (400 pmol/site) in mice, followed by this compound treatment (10 mg/kg, i.p.) once daily for 2 weeks. This model allows evaluation of this compound's effects on Aβ-induced synaptic and behavioral impairments, with assessment of cognitive function, synaptic protein levels, and oxidative stress parameters. [4]
Chronic Cerebral Hypoperfusion Model: Bilateral common carotid artery occlusion (2-VO) in rats to induce vascular dementia-like pathology, followed by this compound administration (3.5 mg/kg/day, intragastrically) for 8 weeks. This approach enables investigation of this compound's effects on cognitive impairment, neuronal damage, oxidative stress, and cell death pathways associated with reduced cerebral blood flow. [6]
Cerebral Ischemia Models: Middle cerebral artery occlusion (MCAO) in normal and hyperlipidemic (ApoE KO) mice, with this compound pretreatment (3-30 mg/kg/day, orally) for 4 days to 10 weeks depending on the study design. These models permit assessment of this compound's effects on infarct volume, neurological function, and neuroinflammatory responses following ischemic insult. [5]
Comprehensive behavioral testing batteries are employed to evaluate cognitive and motor functions in preclinical models:
Morris Water Maze (MWM): Standard protocol consisting of 4-5 days of training trials followed by a probe test on day 5 or 6 to assess spatial learning and memory. Key parameters include escape latency during training, time spent in target quadrant, and platform crossings during probe test. [2] [6] [8]
Passive Avoidance Test: Utilized to evaluate retention memory through a 24-hour retention trial following a training session. Parameters measured include latency to enter the dark compartment and number of memory errors. [2]
Novel Object Recognition Test: Employed to assess recognition memory through calculation of discrimination index between novel and familiar objects. [4] [8]
Contextual Fear Conditioning: Used to evaluate associative learning and memory by measuring freezing behavior in response to context previously paired with footshock. [8]
Three-Chamber Social Approach Test: Utilized to assess sociability and social novelty preference through measurement of interaction time with unfamiliar versus familiar mice. [3]
Standardized biochemical assays and molecular techniques are employed to elucidate this compound's mechanisms of action:
Oxidative Stress Markers: Measurement of ROS production (using DCFDA fluorescence), lipid peroxidation (through MDA quantification with TBARS assay), and protein oxidation markers. [2]
Antioxidant Enzyme Activities: Assessment of SOD activity (using pyrogallol autoxidation or WST-1 methods), GSH-Px activity (via NADPH oxidation coupled to glutathione reductase), and catalase activity (measuring H₂O₂ decomposition). [2]
Western Blot Analysis: Standard protocols for protein extraction, SDS-PAGE separation, transfer to membranes, and immunodetection using antibodies against target proteins including Nrf2, Keap1, HO-1, SOD, NF-κB, MAPK pathway components, and synaptic markers like PSD95. [2] [6]
Histopathological Examinations: Hematoxylin and eosin (H&E) staining for general morphological assessment, Nissl staining for neuronal integrity, TUNEL assay for apoptosis detection, and immunofluorescence for specific protein localization and quantification. [2] [6]
RNA Sequencing and qRT-PCR: Transcriptomic analysis to identify differentially expressed genes following this compound treatment, with validation through quantitative reverse transcription polymerase chain reaction. [8]
The following diagram illustrates this compound's primary neuroprotective mechanisms and their interrelationships:
Probucel's multifaceted neuroprotective mechanisms involve coordinated antioxidant, anti-inflammatory, and blood-brain barrier protective effects.
The diagram above illustrates how probucel simultaneously targets multiple pathological processes in neurodegenerative diseases through three primary mechanisms: (1) activation of the Keap1/Nrf2 antioxidant pathway leading to enhanced expression of protective enzymes; (2) suppression of neuroinflammatory responses through inhibition of microglial activation, inflammasome formation, and pro-inflammatory signaling pathways; and (3) preservation of blood-brain barrier integrity through protection of endothelial cells and tight junction proteins. These complementary actions collectively contribute to probucel's neuroprotective effects and cognitive improvement in various preclinical models.
This compound represents a promising multi-target therapeutic candidate for neurodegenerative diseases, demonstrating efficacy across various preclinical models through complementary mechanisms involving antioxidant, anti-inflammatory, and vascular protective effects. The convergence of these actions on multiple pathological processes positions this compound favorably compared to single-target approaches, particularly given the complex, multifactorial nature of neurodegenerative conditions. [1]
Several research gaps remain to be addressed in future studies. While preclinical evidence is compelling, well-designed clinical trials are needed to validate these findings in human populations. Further investigation into this compound's pharmacokinetics and brain bioavailability would inform dosing strategies for neurological applications. The potential differential effects across various neurodegenerative conditions and disease stages warrants systematic evaluation. Additionally, exploration of this compound in combination therapies with other neuroprotective agents may reveal synergistic benefits. [1] [7]
The drug repurposing approach for this compound offers distinct advantages, including established safety profiles and manufacturing processes, potentially accelerating translational timelines. However, careful consideration of dosing regimens and potential side effects—particularly QT interval prolongation and HDL reduction—will be essential for clinical development. Emerging delivery systems, including nanoparticle-based formulations, may enhance this compound's therapeutic index by improving bioavailability and targeted delivery while minimizing systemic exposure. [7]
| Parameter | Value / Characteristics | Key Contextual Notes |
|---|---|---|
| Oral Absorption | Limited and erratic; enhanced by food [1] [2] | Low and variable; a single 250 mg dose reaches peak concentration at ~18 hours [1]. |
| Bioavailability | Very low (2% - 8%); can be significantly improved with advanced formulations [3] [4] | Standard formulation bioavailability is poor; solid dispersion systems markedly increase absorption [4]. |
| Distribution | Extensive tissue distribution; accumulates in adipose tissue [1] [2] | Adipose tissue concentrations can be 100x plasma levels [2]. |
| Half-Life (Single Dose) | 50 - 62 hours (initial) [1] | — |
| Half-Life (Steady-State) | ~98 hours [1] | — |
| Time to Steady-State | 3 to 4 months of daily dosing [1] | — |
| Elimination | Primarily fecal (84%); minimal renal excretion (1.9%) [1] | — |
Advanced formulation strategies can significantly improve this compound's poor absorption, as demonstrated by the following experimental data.
| Formulation Type | Key Findings & Bioavailability Outcome | Experimental Context |
|---|
| Solid Dispersion with PVP [4] | Marked increase in dissolution and bioavailability; AUC increased proportionally with PVP ratio [4]. | Model: Rabbits Dose: Disks containing 15-500 mg this compound Mechanism: Creates supersaturated solution for enhanced absorption [4]. | | Phospholipid Complex [3] | Improved dissolution and pharmacokinetic profile [3]. | Method: Solvent-evaporation and co-grinding to form a complex with phospholipids [3]. |
Here are the methodologies from two pivotal studies that investigated this compound's effects.
1. Protocol: Enhanced Bioavailability via Solid Dispersion Systems [4]
2. Protocol: Neuroprotective Effects in a Senescent Mouse Model [5]
This compound's activity, particularly in neurodegenerative research, is linked to several key mechanisms. The following diagram illustrates the Keap1/Nrf2 pathway, a primary mechanism for its antioxidant effects.
This compound activates the Keap1/Nrf2 antioxidant pathway.
Beyond this pathway, this compound has other relevant mechanisms:
The following table outlines key experimental approaches used to validate Probucol's role in RCT, providing a reference for researchers wishing to replicate or build upon these findings.
| Experimental Goal | Commonly Used Model/Assay | Key Methodological Details |
|---|---|---|
| Assess Cholesterol Efflux | In vitro assay with cholesterol-preloaded cells (e.g., adipocytes, macrophages) [1] | Cells are preloaded with cholesterol, then incubated with isolated lipoprotein particles (e.g., LpAI, LpAIV) from this compound-treated or control subjects. Efflux is measured by tracking radioactive or fluorescent cholesterol. |
| Evaluate Lipoprotein Particle Characterization | Isolation and analysis of apoA-I-containing lipoprotein subpopulations [1] | Plasma samples are subjected to techniques like immunoaffinity chromatography to isolate specific particle types (LpAI, LpAI:AII, etc.), followed by analysis of their lipid and protein composition. |
| Measure Key Protein Activity (LCAT, CETP) | Ex vivo activity assays [1] | Plasma from subjects pre- and post-Probucol treatment is used in standardized assays with synthetic substrates to determine the activity levels of LCAT (lectithin–cholesterol acyltransferase) and CETP. |
| Investigate In Vivo RCT and Atheroprotection | Animal models (e.g., FH models, SR-BI knockout mice, atherosclerosis-prone mice) [2] | Animals are treated with this compound or vehicle control. Outcomes measured include: atherosclerosis lesion size, xanthoma regression, fecal sterol excretion (direct RCT measure), and hepatic expression of SR-BI and other genes. |
This compound's effect on RCT is best understood as a multi-step process that enhances the entire pathway, from cholesterol removal in tissues to its hepatic elimination.
Diagram of this compound's multi-target enhancement of Reverse Cholesterol Transport.
Initial Efflux and HDL Remodeling: this compound creates smaller, denser HDL particles that are more effective at accepting cholesterol via the transporter ABCA1 [2] [3]. It also directly enhances the cholesterol efflux capacity of specific HDL particles like LpAI [1].
Lipoprotein Maturation and Transport: Once cholesterol is loaded onto HDL, this compound significantly boosts the activity of LCAT. This enzyme converts free cholesterol into cholesterol esters, maturing HDL into spherical particles and creating a concentration gradient that sustains further efflux [1].
Hepatic Clearance and Final Excretion: this compound completes the RCT process by increasing CETP activity, which transfers cholesterol esters from HDL back to apoB-containing lipoproteins for liver clearance [2] [4]. It also up-regulates hepatic SR-BI, a receptor that directly mediates the selective uptake of HDL cholesterol by the liver [2] [4]. This combined action efficiently channels cholesterol to the liver for excretion into bile and ultimately feces [4].
For researchers and drug developers, understanding this compound's mechanism offers key insights:
Probucol is a lipid-lowering drug with a unique dual functionality, serving as both a potent antioxidant and a specific inhibitor of the ATP-binding cassette transporter A1 (ABCA1). This transporter plays a critical role in cellular cholesterol homeostasis by mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), the initial step in high-density lipoprotein (HDL) formation. The inhibition of ABCA1 by this compound creates a fascinating paradox in lipid metabolism: while it significantly lowers HDL cholesterol levels in plasma—an effect typically associated with increased cardiovascular risk—it simultaneously demonstrates anti-atherosclerotic properties and promotes regression of xanthomas and vascular lesions. This apparent contradiction has driven extensive research into the precise molecular mechanisms through which this compound modulates ABCA1 function and cellular cholesterol transport.
The molecular mechanisms by which this compound inhibits ABCA1 function are multifaceted and operate at both cellular trafficking and protein stability levels. Research demonstrates that this compound primarily impairs the translocation of ABCA1 from intracellular compartments to the plasma membrane, effectively reducing the number of functional transporters available at the cell surface to interact with lipid-poor apolipoproteins [1]. This disruption in trafficking subsequently reduces cell surface-specific binding of apoA-I, limiting its capacity to accept cellular lipids. Additionally, this compound treatment increases total cellular ABCA1 protein levels while paradoxically decreasing its activity by altering the transporter's functional state [2]. The drug renders ABCA1 resistant to calpain-mediated proteolytic degradation without affecting trypsin sensitivity, suggesting it induces specific conformational changes that protect the transporter from certain proteases while simultaneously inhibiting its lipid transport function [2]. These mechanisms collectively impair the initiation of reverse cholesterol transport, explaining the HDL-lowering effects observed with this compound treatment.
Table 1: this compound-Mediated Inhibition of ABCA1-Dependent Cholesterol Efflux Across Experimental Models
| Biological Model | Cell Type | Inhibition Efficacy | Key Findings | Citation |
|---|---|---|---|---|
| Murine Macrophages | J774 macrophages | Up to 80% inhibition | Impaired ABCA1 translocation to plasma membrane; reduced cholesterol oxidase-sensitive domain formation | [1] |
| Human Monocytes | THP-1 non-foam cells | 31.5±0.1% inhibition | Generation of nascent HDL particles <7nm diameter | [3] |
| Human Foam Cells | THP-1 foam cells | 18.5±0.2% inhibition | Production of cholesterol-containing nascent HDL >7nm via ABCA1-independent mechanisms | [3] |
| Human Fibroblasts | Normal skin fibroblasts | Significant inhibition (dose-dependent) | No effect on fibroblasts from Tangier disease patients (lacking functional ABCA1) | [1] |
| Hepatoma Cells | Fu5AH cells | No significant effect | Confirms specificity for ABCA1 over SR-BI mediated efflux | [1] |
| Canine Spermatozoa | Ejaculated sperm | 35% vs 54.2% capacitation (control) | Dose-dependent decrease in cholesterol efflux and tyrosine phosphorylation | [4] [5] |
Table 2: Experimental Dosage and Exposure Parameters Across Study Systems
| Experimental System | This compound Concentration | Exposure Time | Primary Readout | Additional Notes |
|---|---|---|---|---|
| In Vitro Macrophage/ Fibroblast Studies | 10-50 μM | 2-24 hours | [3H]cholesterol efflux to apoA-I | Dose-dependent inhibition of lipid efflux and apoA-I binding |
| Canine Spermatozoa | 100-1000 μM | 2 hours | Capacitation status (CTC assay), cholesterol efflux | 100μM effective without compromising viability; 1000μM toxic |
| Bovine Mammary Epithelial Cells | 10-50 μM | 2-4 hours | [3H]cholesterol efflux to apoA-I | Reduced efflux in Transwell system (apical and basolateral) |
| Membrane Binding Studies | 10-50 μM | 30-60 minutes | 125I-apoA-I binding displacement | Reduced apoA-I binding affinity to plasma membrane vesicles |
The data reveal that this compound's inhibitory effects exhibit significant cell-type dependency and functional state variability. Notably, foam cells demonstrate substantial resistance to complete ABCA1 inhibition compared to non-foam cells, suggesting the emergence of compensatory mechanisms in cholesterol-laden cells [3]. This differential inhibition efficacy has important implications for understanding the drug's pharmacological effects in atherosclerotic lesions, where foam cells predominate. The persistence of cholesterol efflux in this compound-treated foam cells indicates the involvement of ABCA1-independent pathways that become functionally relevant under specific pathological conditions, potentially explaining the disconnect between HDL reduction and antiatherogenic effects observed with this compound therapy.
The cholesterol efflux assay represents the fundamental methodology for evaluating ABCA1 function and its inhibition by compounds like this compound. The standard protocol involves several critical steps that must be carefully optimized for different cell types. For macrophage models such as J774 or THP-1 cells, researchers typically begin by seeding cells in 24-well plates at a density of 150,000 cells/well and labeling them with [3H]cholesterol (2 μCi/mL) for 48 hours in complete medium [3]. To maximize ABCA1 expression, cells are then incubated overnight with a cAMP analog (0.3 mM cpt-cAMP for J774) in medium containing 0.2% bovine serum albumin (BSA). Following induction, cells are treated with this compound (typically 10 μM) for 2 hours before initiating the efflux phase by adding lipid-free apoA-I (10 μg/mL) as cholesterol acceptor for 24 hours [1] [3]. The efflux rate is calculated as the percentage of total [3H]cholesterol released into the medium relative to the total cellular [3H]cholesterol content before efflux.
For specialized models such as induced ABCA1 expression systems, alternative approaches are employed. Baby hamster kidney (BHK) cells stably transfected with inducible human ABCA1 represent a valuable system for studying the transporter without confounding effects of endogenous regulation. These cells are typically induced with 10 nM mifepristone for 18-20 hours before this compound treatment and efflux measurement [3]. The efflux protocol must be adapted for specific research questions; for instance, when studying foam cells, researchers often pre-load macrophages with acetylated LDL (50-100 μg/mL) for 24-48 hours before the efflux assay to create cholesterol-enriched foam cells [3]. This approach revealed the intriguing finding that this compound only partially inhibits cholesterol efflux in foam cells (18.5%) compared to non-foam cells (31.5%), suggesting the engagement of alternative efflux pathways in cholesterol-loaded cells.
The assessment of ABCA1 trafficking to the plasma membrane provides critical insights into the mechanism of this compound-mediated inhibition. The biotinylation assay represents a key technique for quantifying cell surface ABCA1. In this method, cells are treated with this compound following ABCA1 induction, then cooled to 4°C to halt membrane trafficking. Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (such as sulfo-NHS-SS-biotin) for 30-60 minutes [1]. After quenching the reaction and washing away excess reagent, cells are lysed and biotinylated proteins are precipitated using streptavidin-agarose beads. The precipitated proteins are then subjected to Western blot analysis using ABCA1-specific antibodies, allowing quantification of the proportion of total ABCA1 present at the plasma membrane.
Complementary approaches include fluorescent confocal microscopy to visualize ABCA1 distribution. For these studies, cells are grown on glass coverslips, treated with experimental conditions, fixed with paraformaldehyde, and permeabilized with appropriate detergents. After blocking non-specific binding, cells are incubated with anti-ABCA1 antibodies followed by fluorophore-conjugated secondary antibodies [1]. The specimens are then examined by confocal microscopy, which typically reveals that this compound treatment causes ABCA1 retention in intracellular compartments compared to its prominent plasma membrane localization in control cells. Additionally, ligand binding studies using [125I]-labeled apoA-I demonstrate that this compound reduces specific binding at the cell surface, consistent with impaired transporter translocation [1]. These complementary techniques collectively provide compelling evidence that this compound disrupts the trafficking of ABCA1 to the plasma membrane rather than directly blocking its interaction with apoA-I at the cell surface.
This compound's multilevel mechanism of ABCA1 inhibition, impacting both localization and function.
The effects of this compound on ABCA1 function have been investigated across diverse experimental systems, each offering unique insights into the inhibitor's mechanism and applications. In canine spermatozoa studies, researchers have utilized this compound to elucidate the role of ABCA1 in sperm capacitation—a crucial process for fertilization competence. In this model, ejaculated sperm is diluted to 100 × 10⁶ cells/mL and treated with this compound (100 μM) for 2 hours at 37°C [4]. The capacitation status is evaluated using the chlortetracycline (CTC) fluorescence assay, which distinguishes between uncapacitated, capacitated, and acrosome-reacted sperm based on distinct fluorescence patterns. These studies demonstrated that this compound treatment significantly decreased the percentage of capacitated sperm (35% vs 54.2% in controls) and reduced cholesterol efflux, establishing ABCA1's functional role in this process [4]. Further investigation revealed a dose-dependent relationship, with 500 μM this compound maximally inhibiting capacitation while maintaining membrane integrity [5].
In bovine mammary gland research, this compound has helped characterize cholesterol transport mechanisms in mammary epithelial cells. These studies employ enriched plasma membrane vesicles (EPM) isolated from lactating and non-lactating bovine mammary tissues to assess ¹²⁵I-apoA-I binding characteristics [6]. Saturation binding assays demonstrate that this compound effectively displaces ¹²⁵I-apoA-I binding to EPM in a concentration-dependent manner, with reported dissociation constants (K_D) ranging between 40-74 nmol/L for apoA-I binding [6]. For functional cholesterol efflux assays in primary bovine mammary epithelial cells (MeBo), researchers pre-label cellular cholesterol pools with ³H-cholesterol, then measure efflux to apoA-I acceptors in the presence or absence of this compound. This system revealed that this compound significantly reduces ³H-cholesterol efflux and demonstrates vectorial cholesterol transport differences between apical and basolateral membrane domains [6]. The Transwell plate system further enables the separate collection of media from apical and basolateral chambers, facilitating the determination of polarized cholesterol efflux patterns that reflect the in vivo secretion and reuptake processes in mammary tissue.
Recent genetic approaches have shed new light on the therapeutic potential of this compound-mediated ABCA1 inhibition. A 2025 Mendelian randomization study revealed that genetic inhibition of ABCA1, mimicking this compound's action, significantly reduces the risk of Behçet's disease (OR = 0.496, 95% CI 0.283–0.868, P = 0.014) [7]. This protective effect appears mediated through specific reductions in very large HDL particle concentrations (OR = 0.917, 95% CI 0.889–0.947, P < 0.001), which account for approximately 10.4% of this compound's overall protective effect against Behçet's disease [7]. These findings suggest that this compound's ABCA1 inhibitory activity may have therapeutic applications beyond cardiovascular disease, potentially extending to inflammatory and autoimmune conditions characterized by neutrophil and immune cell dysregulation.
The experimental use of this compound as a specific ABCA1 inhibitor continues to generate insights into cholesterol transport biology across diverse physiological systems. In reproductive biology, this compound studies have established ABCA1's critical role in sperm capacitation through its regulation of cholesterol efflux [4] [5]. In lactation biology, this compound has helped demonstrate the importance of ABCA1 in mediating cholesterol transfer into milk across mammary epithelia [6]. These research applications highlight this compound's value as a pharmacological tool for dissecting ABCA1's functions in various tissues, notwithstanding its complex effects on HDL metabolism and the lingering paradox between its HDL-lowering and clinically beneficial effects. Future research directions should focus on developing more specific ABCA1 modulators that can separate the beneficial anti-inflammatory and antiatherogenic effects from the potentially undesirable HDL reduction.
Therapeutic and research applications stemming from this compound's ABCA1 inhibition.
The table below summarizes key quantitative data on this compound's elimination and related pharmacokinetic parameters [1] [2]:
| Parameter | Value | Notes / Source |
|---|---|---|
| Fecal Excretion | ~84% of administered dose | Primary route of elimination [1] [2] |
| Renal Excretion | ~1.9% of administered dose | Minor route [1] [2] |
| Time to Steady-State | 3 to 4 months | With continuous daily dosing [2] |
| Elimination Half-Life | Up to 98 hours (steady-state) | Very long half-life; initial phase is 50-62 hours [2] |
This compound's low and variable oral absorption (around 7%) means most of an oral dose passes directly through the gastrointestinal tract and is excreted unchanged in feces [1]. The portion that is absorbed accumulates extensively in adipose tissue, with concentrations in fat, liver, and adrenal glands reaching 10 to 46 times that of plasma after continuous dosing, contributing to its long elimination half-life [2].
The fecal excretion of this compound and its associated cholesterol-lowering effect are linked to its ability to enhance the reverse cholesterol transport pathway, moving cholesterol from peripheral tissues to the liver for ultimate elimination in feces.
This diagram illustrates how this compound influences key steps to promote cholesterol elimination [3] [4] [2]:
To investigate this compound's effect on cellular cholesterol efflux, researchers use macrophage-based assays. Below is a summarized protocol based on methodologies from recent studies [5]:
( [³H]cholesterol in medium / ( [³H]cholesterol in cells + [³H]cholesterol in medium) ) × 100.This compound's unique effect of lowering HDL-C levels was initially viewed as undesirable. However, current research suggests this reflects an accelerated reverse cholesterol transport pathway, where cholesterol is more efficiently shuttled from tissues to the liver and out into the feces [3] [4]. The primary goal of enhancing cholesterol fecal excretion is to reduce the cholesterol burden in peripheral tissues, including arterial walls, thereby alleviating atherosclerosis [5] [6].
Probucol is believed to exert potential benefits in Alzheimer's disease through several interconnected pathways, as illustrated below.
This compound's multi-target mechanisms in Alzheimer's disease models.
Targeting Peripheral Lipoprotein-Aβ: A leading hypothesis suggests that this compound works by reducing the production and secretion of lipoprotein-amyloid beta (Aβ) complexes in the liver. These complexes can compromise the brain's microvasculature, leading to blood-brain barrier (BBB) dysfunction, neuroinflammation, and Aβ deposition in the brain [1] [2] [3]. By targeting this systemic source, this compound may reduce the brain's amyloid burden.
Antioxidant and Anti-inflammatory Effects: this compound is a potent antioxidant. In animal models, it has been shown to reduce oxidative stress and inhibit the Syk/ROS signaling pathway. This inhibition leads to reduced neuronal pyroptosis (a pro-inflammatory form of cell death) and apoptosis, thereby protecting against cognitive impairment [4] [5].
Modulation of Aβ Transport: A recent human trial in patients with hyperlipidemia demonstrated that this compound increases plasma levels of soluble Receptor for Advanced Glycation End products (sRAGE) [6]. sRAGE acts as a decoy receptor, binding to Aβ in the blood and facilitating its clearance from the brain, thus reducing the cerebral amyloid load.
Enhancing Synaptic Markers: An older preclinical study found that this compound administration in aged rats increased hippocampal levels of Apolipoprotein E (ApoE) and the synaptic protein SNAP-25, suggesting a role in promoting synaptic plasticity and health [7].
The table below summarizes key quantitative data and methodologies from pivotal studies on this compound.
Table 1: Key Preclinical and Clinical Evidence for this compound in Alzheimer's Disease and Related Models
| Model/Subject | Dosage & Duration | Key Findings | Proposed Primary Mechanism |
|---|---|---|---|
| Rats with Vascular Dementia (VD) [4] | 3.5 mg/kg/day for 8 weeks | Significantly improved cognitive impairment; reduced oxidative stress and neuronal apoptosis. | Inhibition of the Syk/ROS pathway, reducing pyroptosis and neuroinflammation. |
| Hyperlipidemic Humans (Normal Cognition) [6] | 1000 mg/day for 12 weeks | Significantly increased plasma Aβ42 and sRAGE levels. | Enhanced peripheral clearance of Aβ via sRAGE. |
| Aged Rats [7] | Chronic oral administration | Increased hippocampal ApoE and SNAP-25; reduced astroglial marker GFAP. | Support of synaptic plasticity and reduced astroglial activation. |
| Striatal Slices (Model of HD) [8] | 10-30 μM in vitro | Prevented ROS formation and lipid peroxidation induced by metabolic/excitotoxic stress. | Direct antioxidant/scavenger properties. |
The most advanced clinical investigation is the This compound in Alzheimer's Disease (PIA) Study, a Phase II trial across Australia and New Zealand [1] [2] [9].
For researchers designing related experiments, here are summaries of the methodologies used in the cited literature.
Table 2: Experimental Protocols from Key Studies
| Study Focus | In Vivo Model | In Vitro Model | Key Assessments |
|---|---|---|---|
| VD Model & Mechanism [4] | SD rats; 2-VO model of chronic cerebral hypoperfusion. This compound (3.5 mg/kg/day) for 8 weeks post-modeling. | BV-2 microglia exposed to hypoxia-hypoglycemia and H₂O₂, with/without Syk inhibitor. | Cognitive tests (e.g., Morris water maze); Immunofluorescence; Western blot (P-Syk, NLRP3, apoptosis markers). |
| Aβ Transport in Humans [6] | 120 hyperlipidemic patients with normal cognition; randomized to this compound (1000 mg/day) or placebo for 12 weeks. | N/A | Plasma Aβ42, sRAGE, and oxLDL levels measured at baseline, 6, and 12 weeks. |
| Synaptic Effects [7] | Aged (26-month) Long-Evans rats; chronic oral this compound. | N/A | Western blot and quantitative PCR for hippocampal ApoE, LRP, SNAP-25, and GFAP levels. |
Current evidence suggests this compound's potential as a multi-target therapeutic for Alzheimer's disease, addressing several key pathological processes simultaneously, including vascular dysfunction, oxidative stress, and impaired Aβ clearance [5]. The ongoing PIA Study will be crucial in determining whether these promising preclinical and early clinical findings translate into tangible cognitive benefits for patients with AD.
| Model System | Key Finding on Selective CE Uptake | Effect on SR-BI Expression | Reference |
|---|---|---|---|
| Mice (in vivo) | Marked increase in liver and adrenal glands | No change in SR-BI protein levels | [1] |
| SR-BI-transfected cells (in vitro) | 2-fold increase from Probucol-HDL vs Control-HDL | Not Applicable (controlled expression) | [1] |
| Hypercholesterolemic Rabbits (in vivo) | ~2-fold increase in hepatocytes | Significant upregulation (vs. high-cholesterol diet) | [2] [3] |
| Y1-BS1 Adrenal Cells | Significantly greater uptake from this compound-HDL | Amplified by ACTH (induces SR-BI) | [1] |
This compound's effect is linked to its ability to modify the HDL particle itself, making it a better substrate for SR-BI. This was demonstrated when HDL isolated from this compound-treated mice showed enhanced selective uptake in cell culture, whereas simply adding this compound to HDL in a test tube did not reproduce this effect [1]. This enhanced interaction occurs even with minimal changes to the HDL's physical composition, suggesting a functional modification [1].
The core methodology for measuring selective cholesteryl ester uptake, as used in these studies, is outlined below. This multi-step process isolates and quantifies the lipid transfer mediated by SR-BI.
Experimental Workflow for Measuring Selective CE Uptake
The key steps involve:
This compound's action on SR-BI is part of a broader, seemingly paradoxical mechanism that enhances reverse cholesterol transport (RCT) despite lowering HDL-C levels. The diagram below illustrates this integrated pathway.
This compound's Integrated Mechanism in RCT
The process involves several coordinated actions:
The collected evidence indicates that this compound's HDL-lowering is not a negative side effect but a reflection of its potent action in enhancing RCT through SR-BI. The upregulation and enhanced functionality of hepatic SR-BI facilitate the critical final step of delivering cholesterol to the liver for elimination [6] [2] [5].
For your whitepaper, you can position this compound as a proof-of-concept that therapeutic strategies targeting RCT functionality can be more impactful than those merely aiming to raise HDL-C concentration. This explains its clinical benefits in reducing atherosclerosis and xanthomas despite its effect on plasma HDL-C levels [5] [7].
Probucol is a unique lipid-lowering agent with a complex pharmacological profile that distinguishes it from other cholesterol-modifying therapeutics. Initially developed as a synthetic antioxidant for industrial applications in rubber manufacturing, this compound was subsequently discovered to possess cholesterol-lowering properties in rodent models, leading to its development as a therapeutic agent for hypercholesterolemia. [1] Chemically, this compound is classified as a bisphenolic compound with a molecular formula of C₃₁H₄₈O₂S₂ and a molecular weight of 516.842 g/mol. [2] Its chemical structure features two tertiary butyl phenolic groups connected by an isopropylidenedithio bridge, contributing to both its lipophilicity and potent antioxidant properties. [2]
The historical trajectory of this compound has been marked by both clinical use and regulatory challenges. While it was previously approved in several Western countries for managing hypercholesterolemia, concerns regarding QT interval prolongation observed in animal studies and its unusual effect of significantly lowering high-density lipoprotein cholesterol (HDL-C) led to its withdrawal from many markets. [3] [1] Despite this withdrawal, this compound has continued to be prescribed in several Asian countries and South Africa, particularly for specialized applications such as promoting xanthoma regression in patients with familial hypercholesterolemia. [1] The drug is currently categorized as "approved, investigational, withdrawn" in drug databases, reflecting its complex regulatory history. [2]
This compound exerts distinctive effects on the plasma lipoprotein profile, characterized by moderate reductions in atherogenic lipoproteins coupled with a pronounced decrease in HDL-C. The table below summarizes the quantitative effects of this compound monotherapy on major lipoprotein classes based on clinical trials and pharmacological studies:
Table 1: Effects of this compound Monotherapy on Plasma Lipoproteins
| Lipoprotein Parameter | Mean Change (%) | Range Observed in Clinical Studies (%) | Time to Steady-State Effect |
|---|---|---|---|
| LDL-C | -10 to -20% | -8% to -33% | Several weeks |
| Total Cholesterol | -10 to -20% | -10% to -22% | Several weeks |
| HDL-C | -20 to -30% | -17% to -33% | Several weeks |
| HDL₂ Subfraction | -13 to -33% | Variable preferential reduction | Several weeks |
| HDL₃ Subfraction | Variable | Dependent on baseline levels | Several weeks |
| Apolipoprotein A-I | -10 to -25% | -10% to -25% | Several weeks |
| Triglycerides | Minimal to no change | Variable, sometimes increased | Not consistent |
| VLDL Cholesterol | Minimal to no change | Not significant | Not consistent |
The lipid-lowering effects of this compound manifest within several weeks of initiation and can persist for weeks to months after discontinuation, likely reflecting the drug's extensive distribution into adipose tissue and exceptionally long elimination half-life. [3] The pharmacokinetic profile of this compound is characterized by limited and variable gastrointestinal absorption (approximately 7%), which is enhanced when administered with food. [2] The drug accumulates gradually in the body, reaching steady-state concentrations only after 3-4 months of continuous administration. [3] this compound displays extensive distribution into plasma lipoproteins (approximately 90%), primarily associating with LDL and VLDL fractions. [3] The terminal elimination half-life ranges dramatically from 12 hours to more than 500 hours, with the longest half-life observed in adipose tissue, where concentrations can reach 100 times those in plasma. [3] [2]
In head-to-head clinical comparisons, this compound demonstrates more modest LDL-C lowering efficacy compared to statins. A multicenter randomized clinical trial comparing various lovastatin regimens with this compound (500 mg twice daily) in patients with severe primary hypercholesterolemia found lovastatin to be considerably more effective. [4] Lovastatin regimens reduced LDL-C by 25-40%, while this compound reduced LDL-C by only 8%. [4] Additionally, lovastatin increased HDL-C by 9-12%, whereas this compound decreased HDL-C by 23%. [4]
Despite its less potent LDL-C lowering effects, this compound has demonstrated particular clinical utility in promoting the regression of xanthomas. [3] [1] This effect is often apparent after 2-3 months of therapy and has been observed even in patients with homozygous familial hypercholesterolemia who typically respond poorly to other lipid-lowering agents. [3] The combination of this compound with bile acid sequestrants (cholestyramine or colestipol) produces additive LDL-C lowering effects, with reductions of 27-28% reported in clinical studies. [3]
This compound exerts its lipid-modifying effects through multiple molecular pathways that impact various aspects of cholesterol metabolism and transport:
Enhanced LDL Catabolism: this compound increases the fractional catabolic rate of LDL by up to 87% in treated patients. This effect appears to operate through both receptor-mediated and receptor-independent pathways, as this compound effectively lowers LDL-C even in LDL receptor-deficient animal models and in humans with homozygous familial hypercholesterolemia. [3] [1]
Modulation of Reverse Cholesterol Transport: this compound appears to enhance reverse cholesterol transport through increased plasma cholesteryl ester transfer protein (CETP) activity and boosted hepatic scavenger receptor class B type I (SR-BI) expression. [1] This enhanced reverse transport accelerates the movement of cholesteryl esters from HDL to lower-density lipoproteins. [5] The reduction in HDL-C observed with this compound may paradoxically reflect accelerated reverse cholesterol transport rather than impaired cholesterol efflux. [3] [1]
Inhibition of Cellular Cholesterol Efflux: this compound inhibits ATP-binding cassette transporter A1 (ABCA1)-mediated cellular lipid efflux. [2] This inhibition reduces the formation of nascent HDL particles and shifts HDL formation toward smaller, discoidal particles that may more efficiently uptake free cholesterol from peripheral tissues. [1]
Enhanced Biliary Cholesterol Excretion: this compound promotes the excretion of cholesterol into bile, with studies showing increased bile acid excretion by up to 84% following this compound administration. [3] This enhanced fecal elimination represents a significant final pathway for cholesterol removal from the body.
The following diagram illustrates this compound's multifaceted mechanisms of action impacting lipoprotein metabolism:
This compound's integrated mechanisms target multiple pathways in lipoprotein metabolism and oxidative stress.
Beyond its lipid-modifying effects, this compound possesses significant antioxidant properties that contribute to its potential antiatherogenic effects:
Inhibition of LDL Oxidation: this compound at concentrations of 1-5 μmol/L inhibits the formation of peroxides in LDL incubated with endothelial cells. [3] LDL isolated from patients treated with this compound demonstrates greater resistance to oxidative modification compared to LDL from untreated controls. [3]
Reduction of Foam Cell Formation: At concentrations of 103-207 mg/L, this compound prevents the development of macrophages into foam cells and reduces intracellular accumulation of esterified cholesterol elicited by acetyl LDL. [3] This inhibition of foam cell formation represents a critical antiatherogenic mechanism independent of lipid lowering.
Anti-inflammatory Effects: Experimental studies indicate that this compound can suppress the secretion of interleukin-1 from peritoneal macrophages stimulated with lipopolysaccharide. [3] This anti-inflammatory activity may contribute to the drug's beneficial effects on vascular inflammation.
The antioxidant properties of this compound are particularly noteworthy given the hypothesized role of oxidized LDL in atherogenesis. By incorporating into LDL particles due to its lipophilicity, this compound protects LDL from oxidative modification, potentially interrupting a key early step in atherosclerotic plaque development. [3]
Well-designed clinical trials investigating this compound's effects should incorporate several key elements:
Randomization and Blinding: A 12-week randomized, double-blind, placebo-controlled trial design has been effectively employed to investigate this compound's effects on plasma amyloid-β transport in hyperlipidemic patients. [6] This design involves computer-generated random sequences with unique participant identifiers, with all trial participants and personnel (except research pharmacists and statisticians) blinded to treatment allocation. [6]
Dosage Regimen: Clinical trials typically administer this compound at 500 mg twice daily with meals to enhance bioavailability. [3] [6] The extended elimination half-life necessitates treatment periods of at least 12 weeks to reach steady-state concentrations and assess full pharmacological effects.
Outcome Measures: Key endpoints include lipid parameters (LDL-C, HDL-C, total cholesterol, triglycerides), specific lipoprotein subfractions, apolipoprotein levels, and emerging biomarkers such as oxidized LDL, cholesterol ester transfer protein activity, and reverse cholesterol transport metrics. [1] [6]
Safety Monitoring: Comprehensive safety assessments should include physical examinations, liver and renal function tests, and electrocardiograms with particular attention to QT interval measurement given historical concerns about this compound's potential to prolong cardiac repolarization. [3] [6]
Mendelian randomization (MR) has emerged as a powerful methodological approach for investigating this compound's effects on clinical outcomes:
Instrumental Variable Selection: Single nucleotide polymorphisms (SNPs) associated with this compound's molecular targets (particularly ABCA1 expression quantitative trait loci) serve as instrumental variables. [7] Selection criteria typically include significance thresholds (P < 1 × 10⁻⁵), F-statistics > 10 to exclude weak instruments, and linkage disequilibrium pruning (r² = 0.3, distance = 100 kb). [7]
Two-Sample MR Design: This approach uses genetic variants associated with the exposure (this compound targets) from one genome-wide association study and outcome data from separate studies. [7] The analysis must satisfy three key assumptions: (1) genetic variants robustly associate with the exposure; (2) variants are independent of confounders; and (3) variants affect the outcome only through the exposure. [7]
Two-Step MR Mediation Analysis: To investigate causal pathways, a two-step approach first estimates this compound's effect on potential mediators (e.g., circulating metabolites), then assesses the causal effect of these mediators on the clinical outcome. [7] Statistical methods include inverse variance weighting, MR-Egger regression, and sensitivity analyses for pleiotropy.
Several animal models have proven valuable for investigating this compound's pharmacological effects:
Watanabe Heritable Hyperlipidemic Rabbits: This LDL receptor-deficient model demonstrates that this compound lowers LDL-C through receptor-independent mechanisms and provides evidence for this compound's antiatherogenic effects independent of lipid lowering. [3]
Pdss2 Mutant Mice: This model of primary coenzyme Q10 deficiency has been used to demonstrate this compound's beneficial effects on renal and metabolic sequelae, showing significant amelioration of glomerulopathy-like kidney disease. [8]
D-galactose-induced Aging Models: Mice treated with D-galactose to induce accelerated aging have been used to investigate this compound's effects on cognitive function, demonstrating reversal of cognitive dysfunction and improvements in synaptic plasticity. [9]
Despite its withdrawal from many Western markets, this compound maintains important therapeutic roles in specific clinical contexts:
Familial Hypercholesterolemia and Xanthoma Regression: this compound has demonstrated particular efficacy in promoting the regression of cutaneous and tendinous xanthomas in patients with familial hypercholesterolemia, often showing effects within 2-3 months of treatment. [3] [1] This application represents one of the most consistent clinical uses of this compound, particularly in Asian countries.
Combination Therapy for Severe Hypercholesterolemia: When combined with bile acid sequestrants (cholestyramine or colestipol), this compound provides additional LDL-C lowering beyond either agent alone. [3] Combination therapy with statins may also be employed, though formal studies of such combinations are limited.
Recent investigations have explored potential new therapeutic applications for this compound:
Behçet's Disease Prevention: Mendelian randomization studies suggest that this compound may significantly reduce the risk of Behçet's disease, potentially through reduction of very large HDL particle concentrations. The estimated odds ratio for this protective effect is 0.496 (95% CI 0.283-0.868, P = 0.014). [7]
Alzheimer's Disease and Cognitive Protection: A 12-week randomized controlled trial in hyperlipidemic patients found that this compound significantly increased plasma Aβ42 levels, likely through modulation of soluble receptor of advanced glycation end products (sRAGE). [6] These findings suggest potential protective effects against Alzheimer's disease pathology.
Aging-Related Cognitive Impairment: Experimental studies in D-galactose-induced aging mouse models demonstrate that this compound can reverse cognitive dysfunction, ameliorate impairments in long-term potentiation, increase expression of postsynaptic density protein 95, and inhibit senescence markers. [9]
Renal Protection in Metabolic Disorders: Research in Pdss2 mutant mice with primary coenzyme Q deficiency shows that this compound significantly ameliorates glomerular disease and metabolic abnormalities, restoring CoQ9 content in kidney tissue and mitigating transcriptional alterations in peroxisome proliferator-activated receptor pathway signaling. [8]
This compound's safety profile is characterized by generally mild adverse effects but several specific concerns that have impacted its clinical use:
Gastrointestinal Effects: The most commonly reported adverse effects involve the gastrointestinal tract, with diarrhea predominating. These effects are typically mild and seldom require treatment withdrawal. [3]
QT Interval Prolongation: Animal studies have demonstrated increased incidence of ventricular arrhythmias and sudden death in dogs and rhesus monkeys treated with this compound. [3] Human trials have shown QT interval prolongation in some patients, although no increased incidence of cardiac arrhythmias has been definitively established in clinical studies. [3]
HDL Cholesterol Reduction: The consistent and substantial reduction in HDL-C (20-30%) represents a unique characteristic of this compound among lipid-lowering agents. While traditionally considered an adverse effect, emerging evidence suggests this may reflect enhanced reverse cholesterol transport. [3] [1]
The extensive tissue distribution and exceptionally long elimination half-life of this compound, particularly in adipose tissue, necessitate careful consideration of its pharmacokinetic properties in safety monitoring and dosing regimen design. [3] [2]
This compound represents a pharmacologically unique agent with a complex mechanism of action involving both lipid-modifying and antioxidant properties. Its ability to reduce LDL-C through receptor-independent pathways makes it particularly valuable in homozygous familial hypercholesterolemia, while its potent antioxidant effects may confer benefits beyond cholesterol reduction. The paradoxical reduction in HDL-C, once viewed as a significant liability, is now understood to potentially reflect enhanced reverse cholesterol transport through CETP activation and SR-BI expression.
Emerging research methodologies, particularly Mendelian randomization, provide new opportunities to investigate this compound's effects on clinical outcomes and elucidate its mechanisms of action. Recent studies suggesting potential benefits in Behçet's disease, Alzheimer's pathology, and aging-related cognitive impairment indicate that this older medication may have untapped therapeutic potential in diverse disease contexts.
The table below summarizes the core chemical information for this compound, which is essential for any synthetic or biosynthetic consideration.
| Property | Description |
|---|---|
| IUPAC Name | 2,6-di-tert-butyl-4-({2-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propan-2-yl}sulfanyl)phenol [1] |
| Chemical Formula | C₃₁H₄₈O₂S₂ [1] |
| CAS Registry Number | 23288-49-5 [1] |
| Common Name | This compound [1] |
| SMILES Notation | CC(C)(SC1=CC(=C(O)C(=C1)C(C)(C)C)C(C)(C)C)SC1=CC(=C(O)C(=C1)C(C)(C)C)C(C)(C)C [1] |
| Molecular Weight | 516.842 g/mol [1] |
| Melting Point | 125 °C [1] |
| Water Solubility | 4.2e-05 g/L (Poor solubility) [1] |
This compound is a bisphenol compound that was initially developed as a lipid-lowering agent [2] [3]. While its clinical use has become limited, research into its mechanisms continues. The following diagram illustrates its key known mechanisms of action based on current research.
Key known pharmacological mechanisms of this compound.
High-Performance Liquid Chromatography (HPLC) method validation is a mandatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and reproducibility of analytical methods used for drug substances and products. For This compound, a lipid-lowering medication with emerging therapeutic potential, validated HPLC methods are essential for quality control, stability testing, and supporting clinical trials. Regulatory authorities worldwide including the FDA (Food and Drug Administration), EMA (European Medicines Agency), and ICH (International Council for Harmonisation) require strict validation guidelines to confirm that analytical methods meet predefined quality standards [1]. The validation process provides documented evidence that the method is fit for its intended purpose, whether for identity, potency, purity, or quality attributes of this compound and its formulations.
The validation lifecycle for analytical methods progresses through three main stages: method design, method validation, and method maintenance (continued verification). Method validation is an ongoing process that evolves throughout the product development lifecycle, with early-phase methods requiring verification of "scientific soundness" and late-phase methods requiring full validation compliant with ICH guidelines [2]. For this compound, which has demonstrated potential in recent studies for Behçet's disease prevention through its effects on circulating metabolites [3], robust HPLC methods are particularly important for monitoring stability and impurity profiles.
According to ICH Q2(R1) and USP general chapter <1225>, the validation of HPLC methods for drug substances like this compound requires assessment of multiple parameters to ensure method suitability [1] [2]. These parameters establish that the method can accurately identify and quantify this compound while effectively separating it from impurities, degradation products, and formulation components. The core validation parameters include:
For stability-indicating methods for this compound, which must accurately monitor the active pharmaceutical ingredient (API) while detecting and quantifying degradation products, specificity and robustness are particularly critical parameters that require thorough investigation [2].
Specificity demonstrates that the method can unequivocally assess the analyte (this compound) in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components [2]. The experimental procedure for specificity testing of this compound HPLC method should include:
Accuracy confirms that the method provides results close to the true value for this compound across the specified range. For quantitation of this compound as the API, accuracy is typically determined through recovery studies using spiked samples [1] [2]. The experimental protocol should include:
Table 1: Accuracy Study Design for this compound HPLC Method Validation
| Concentration Level | Number of Preparations | Theoretical Concentration (μg/mL) | Acceptance Criteria (% Recovery) |
|---|---|---|---|
| 80% (Low) | 3 | e.g., 80 | 98.0-102.0 |
| 100% (Medium) | 3 | e.g., 100 | 98.0-102.0 |
| 120% (High) | 3 | e.g., 120 | 98.0-102.0 |
Precision of the analytical method is evaluated at three levels: repeatability, intermediate precision, and reproducibility [1] [2]. The experimental protocols for each level are as follows:
Table 2: Precision Acceptance Criteria for this compound HPLC Method
| Precision Level | Experimental Design | Acceptance Criteria (%RSD) |
|---|---|---|
| System Precision | 6 replicate injections of standard | ≤1.0% |
| Method Repeatability | 6 independent sample preparations | ≤2.0% |
| Intermediate Precision | 6 preparations by different analysts/days | ≤2.0% (each set) |
Linearity establishes that the analytical method produces results that are directly proportional to the concentration of this compound in the sample within a specified range [1]. The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. The experimental protocol includes:
For this compound assay, the typical range is approximately 50-150% of the target concentration, which should be justified based on the intended purpose of the method and expected sample concentrations [1].
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1]. The experimental approach uses an experimental design (e.g., fractional factorial or Plackett-Burman) to efficiently evaluate multiple factors:
System suitability testing (SST) is an integral part of chromatographic methods that verifies the system's performance at the time of analysis. SST parameters are established during method validation and must be met before the method can be used for sample analysis [2]. For this compound HPLC methods, the following SST criteria should be established:
These parameters should be monitored during validation experiments and established as SST criteria for routine use of the method.
Based on the principles of HPLC method validation and typical requirements for drug substances like this compound, the following instrumentation and conditions are recommended:
Table 3: Summary of Validation Parameters and Acceptance Criteria for this compound HPLC Method
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Specificity | Forced degradation, placebo interference | No interference; Peak purity match >990 |
| Accuracy | Recovery at 3 levels (9 determinations) | Mean recovery 98.0-102.0%; RSD ≤2.0% |
| Precision (Repeatability) | 6 sample preparations at 100% | RSD ≤2.0% |
| Linearity | 5 concentrations (50-150%) | R² ≥0.998 |
| Range | Established from linearity/accuracy data | 50-150% of target concentration |
| Robustness | Deliberate variations in parameters | All system suitability criteria met |
| LOD | Signal-to-noise approach | S/N ≥3:1 |
| LOQ | Signal-to-noise approach | S/N ≥10:1; Accuracy and precision at LOQ |
The following diagrams illustrate the key workflows and relationships in the HPLC method validation process for this compound, created using Graphviz DOT language with the specified color palette and formatting requirements.
Diagram 1: HPLC Method Validation Workflow for this compound
Diagram 2: HPLC System Configuration and Suitability Testing
The comprehensive validation of HPLC methods for this compound analysis is essential for regulatory compliance and ensuring the reliability of data used to support drug quality assessments. By systematically evaluating specificity, accuracy, precision, linearity, range, robustness, and sensitivity parameters, analytical scientists can establish that the method is fit for its intended purpose in quantifying this compound and related substances. The experimental protocols and acceptance criteria outlined in these application notes provide a scientifically sound framework for validating this compound HPLC methods that meet ICH Q2(R1) requirements [1] [2].
The lifecycle approach to method validation recognizes that methods may require revalidation when changes occur in method parameters, instrumentation, or when transferring between laboratories [4] [5]. For this compound, with its complex lipid-lowering mechanism and potential new therapeutic applications [3], robust and validated analytical methods are particularly important for supporting clinical development and ensuring product quality throughout its shelf life. Proper documentation of all validation studies is critical for regulatory submissions and successful audit outcomes [1].
Rabbits represent a well-established model system for studying human atherosclerosis due to their unique similarity to humans in lipoprotein metabolism and their sensitivity to dietary cholesterol. Unlike rodent models, rabbits possess cholesteryl ester transfer protein (CETP) activity and are considered "LDL mammals" with lipoprotein profiles that closely resemble humans, making them particularly suitable for translational research on atherosclerosis [1]. The cholesterol-fed rabbit model was first developed more than a century ago and has since contributed fundamentally to our understanding of the "lipid hypothesis" of atherosclerosis, establishing the causal role of cholesterol in lesion development [1].
Three principal rabbit models are utilized in atherosclerosis research: (1) Cholesterol-fed rabbits, where dietary supplementation with 0.5-2% cholesterol induces hypercholesterolemia and subsequent lesion formation; (2) Watanabe heritable hyperlipidemic (WHHL) rabbits, which genetically lack functional LDL receptors and develop spontaneous atherosclerosis analogous to human familial hypercholesterolemia; and (3) Genetically modified rabbits with targeted manipulations of specific genes involved in lipid metabolism [1]. Each model offers distinct advantages for investigating different aspects of atherogenesis and evaluating potential therapeutic interventions like probucol.
Table 1: Comparison of Rabbit Models for Atherosclerosis Research
| Model Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cholesterol-Fed Rabbits | Diet-induced hypercholesterolemia; Elevated β-VLDL; Foam cell formation | Rapid lesion development; Cost-effective; Highly reproducible | Metabolic alterations beyond atherosclerosis; Variable response |
| WHHL Rabbits | LDL receptor deficiency; Spontaneous atherosclerosis | No dietary manipulation needed; Closer mimic of human familial hypercholesterolemia | Higher maintenance costs; Limited availability |
| Genetically Modified Rabbits | Targeted genetic manipulations (transgenic/knockout) | Ability to study specific genes; Customizable models | Technically challenging; Expensive; Limited facilities |
This compound exerts its antiatherogenic effects through multiple complementary mechanisms that extend beyond simple cholesterol reduction. These include modulation of vascular reactivity, potent antioxidant activity, and complex effects on HDL metabolism.
This compound demonstrates direct effects on vascular smooth muscle that contribute to its antiatherogenic properties. Studies examining vascular reactivity in various arteries from normal and cholesterol-fed rabbits have shown that this compound (10⁻⁶ to 5×10⁻⁴ M) produces concentration-dependent inhibition of contractile responses induced by both KCl and noradrenaline [2]. The sensitivity to this compound's effects follows a distinct sequence: mesenteric artery > aorta > femoral artery. This vasorelaxant effect is mediated through inhibition of calcium entry through both voltage-dependent and receptor-operated channels, as evidenced by this compound's ability to: (1) shift concentration-response curves to Ca²⁺ downward and to the right in aortic tissue, and (2) reduce ⁴⁵Ca²⁺ uptake in both resting and stimulated (by noradrenaline or KCl) aortic rings [2]. This calcium-blocking activity likely contributes to this compound's beneficial effects on vascular function in atherosclerotic states.
This compound's potent antioxidant activity represents a cornerstone of its antiatherogenic mechanism. In cholesterol-fed rabbits, this compound treatment preserves endothelium-dependent arterial relaxation despite persistent hypercholesterolemia, with this protective effect strongly correlated with reduced vascular oxidative stress [3]. Specifically, this compound administration (1% with 1% cholesterol diet for 28 days) significantly increases LDL resistance to copper-induced oxidation (threefold enhancement) and reduces tissue lipid peroxidation (as measured by thiobarbituric acid-reactive substances) compared to animals fed cholesterol alone [3].
More recent research has elucidated that this compound activates the Keap1/Nrf2 antioxidant signaling pathway, a master regulator of cellular antioxidant responses. In D-galactose-induced aging models, this compound promotes the dissociation of the Keap1/Nrf2 complex, leading to nuclear accumulation of Nrf2 and subsequent upregulation of antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1) [4]. This enhanced antioxidant defense system reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels in both plasma and cerebral tissues, providing protection against oxidative damage in vascular and neuronal tissues [4].
This compound exerts complex effects on HDL metabolism that have important implications for its antiatherogenic activity. Kinetic studies in rabbits have demonstrated that this compound's effect on HDL apolipoprotein A-I metabolism is highly dependent on cholesterol status [5]. In normocholesterolemic rabbits, this compound does not significantly alter apo A-I fractional catabolic rate (FCR) or synthetic rate (SR). However, in cholesterol-fed rabbits, this compound administration significantly increases apo A-I FCR and decreases SR, resulting in reduced HDL cholesterol levels [5]. This decreased synthesis of apo A-I persists even one month after discontinuing this compound treatment and is characterized by reduced synthesis of proapo A-I, indicating that this compound affects intracellular synthetic processes [5]. Despite lowering HDL cholesterol levels, these changes in HDL metabolism may contribute to this compound's antiatherogenic effects by enhancing reverse cholesterol transport or modifying HDL functionality.
Table 2: Experimentally Demonstrated Mechanisms of this compound Action in Rabbits
| Mechanism Category | Specific Effects | Experimental Evidence | Reference |
|---|---|---|---|
| Vascular Reactivity | Inhibition of Ca²⁺ entry through voltage-dependent and receptor-operated channels; Reduction of contractile responses to KCl and noradrenaline | IC₅₀ values: Mesenteric artery (4.8×10⁻⁵ M) > Aorta (8.2×10⁻⁵ M) > Femoral artery (>5×10⁻⁴ M) for KCl-induced contraction | [2] |
| Antioxidant Effects | Activation of Keap1/Nrf2 pathway; Upregulation of SOD, GSH-Px, HO-1; Reduced vascular superoxide generation | 3-fold increase in LDL oxidation resistance; 61% reduction in oxidized LDL in plaques; Increased nuclear Nrf2 accumulation | [4] [6] [3] |
| HDL Metabolism | Increased apo A-I FCR; Decreased apo A-I SR; Reduced proapo A-I synthesis | In cholesterol-fed rabbits: FCR increased by 35%; SR decreased by 28% | [5] |
| Lipid Lowering | Reduction in non-HDL cholesterol; Enhanced LDL receptor activity; Reduced aortic cholesterol content | 22-25% reduction in non-HDL cholesterol; 30-40% decrease in aortic cholesterol content | [2] [6] |
This compound demonstrates significant antiatherogenic efficacy when administered as monotherapy in various rabbit models of atherosclerosis. In cholesterol-fed rabbits, this compound treatment (0.1-1% in diet) typically reduces non-HDL cholesterol levels by approximately 22-25% and decreases aortic atherosclerotic lesion area by 41-50% compared to untreated hypercholesterolemic controls [2] [6]. These beneficial effects occur despite this compound's tendency to lower HDL cholesterol levels, underscoring the importance of its non-lipid-related mechanisms. In WHHL rabbits, which develop spontaneous atherosclerosis due to LDL receptor deficiency, this compound administration (1% in diet) not only prevents the progression of atherosclerosis when initiated early but also promotes the regression of established lesions in mature animals [7]. After five months of treatment with this compound, WHHL rabbits exhibited a 36% reduction in atherosclerotic lesion area compared to untreated controls, accompanied by a significant decrease in macrophage-derived foam cells within lesions [7].
The add-on effect of this compound to statin therapy has been systematically evaluated in cholesterol-fed rabbits, demonstrating complementary mechanisms of action [6]. When this compound (0.1%) was combined with atorvastatin (0.003%), the combination produced significantly greater reductions in both plasma non-HDL cholesterol (38% reduction) and atherosclerotic lesion area (61% reduction) than either monotherapy [6]. This synergistic effect occurs without interference with the pleiotropic effects of either drug; specifically, this compound contributes additional antioxidant benefits including prevention of in vitro LDL oxidation, increased paraoxonase-1 activity of HDL, and decreased plasma and plaque levels of oxidized LDL—effects not observed with atorvastatin monotherapy [6]. These findings support the strategic combination of this compound with statins for enhanced antiatherogenic efficacy, particularly in patients with inadequate response to statins alone.
Table 3: Therapeutic Efficacy of this compound in Cholesterol-Fed Rabbit Models
| Treatment Protocol | Lipid Effects | Atherosclerosis Outcomes | Other Effects |
|---|---|---|---|
| This compound Monotherapy (0.1-1% in diet for 6-8 weeks) | 22-25% reduction in non-HDL cholesterol; 30-40% decrease in aortic cholesterol content; Reduced HDL cholesterol | 41-50% reduction in atherosclerotic lesion area; Improved endothelial function; Preservation of EDRF action | Reduced vascular superoxide generation; Decreased lipid peroxidation; Improved vascular reactivity |
| Atorvastatin Monotherapy (0.003% in diet for 6 weeks) | 25% reduction in non-HDL cholesterol | 21% reduction in atherosclerotic lesion area | No significant antioxidant effects |
| This compound + Atorvastatin (0.1% + 0.003% in diet for 6 weeks) | 38% reduction in non-HDL cholesterol | 61% reduction in atherosclerotic lesion area | Enhanced antioxidant protection; Reduced oxidized LDL in plasma and plaques |
The following DOT language script visualizes the Keap1/Nrf2 antioxidant pathway activated by this compound treatment, which underlies its antioxidant effects in vascular tissue:
This diagram illustrates the molecular mechanism through which this compound activates the cellular antioxidant defense system. This compound treatment promotes the dissociation of the Keap1-Nrf2 complex in the cytoplasm, facilitating Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) and induces the expression of key antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1) [4]. The enhanced activity of these enzymes reduces oxidative stress markers (ROS and MDA), leading to preserved endothelial function and vascular protection observed in this compound-treated rabbits [4] [3].
Cholesterol-fed rabbit models provide a physiologically relevant platform for evaluating the antiatherogenic properties of this compound and its potential therapeutic applications. The comprehensive data obtained from these models demonstrate that this compound exerts beneficial effects through multiple complementary mechanisms, including modulation of vascular reactivity, potent antioxidant activity through Nrf2 pathway activation, and complex effects on HDL metabolism. The experimental protocols outlined in this application note provide detailed methodologies for inducing atherosclerosis, administering this compound, and assessing its therapeutic efficacy through biochemical, histological, and functional endpoints.
The consistent findings across multiple independent studies—that this compound reduces atherosclerotic lesion development, improves endothelial function, and exhibits add-on benefits when combined with statin therapy—support the strategic use of this agent in specific clinical contexts. Particularly for patients with inadequate response to statin monotherapy or those with prominent oxidative stress components to their atherosclerosis, this compound represents a valuable therapeutic option worth considering despite its effects on HDL cholesterol levels.
Diabetes mellitus represents a global health challenge characterized by progressive pancreatic beta-cell dysfunction and loss, which occurs through different mechanisms in type 1 (T1D) and type 2 diabetes (T2D). In T2D, chronic hyperglycemia induces oxidative stress that progressively impairs beta-cell function and survival, a phenomenon termed "glucose toxicity" [1]. Pancreatic beta-cells are particularly vulnerable to oxidative damage due to their relatively low expression of antioxidant enzymes compared to other tissues [1]. Probucol, a lipid-lowering agent with potent antioxidant properties, has emerged as a promising therapeutic candidate for preserving beta-cell function in both major forms of diabetes through reduction of oxidative stress and apoptosis [2] [3].
The molecular mechanisms underlying this compound's protective effects involve the scavenging of reactive oxygen species (ROS) generated under diabetic conditions. Under hyperglycemia, increased glucose metabolism generates reducing sugars that promote protein glycation through the Maillard reaction, during which ROS are produced and cause cellular damage [1]. Additionally, hyperglycemia induces oxidative stress in the mitochondrial electron transport chain, activating various tissue-damaging pathways [1]. This compound counteracts these processes by reducing the expression of oxidative stress markers such as 4-hydroxy-2-nonenal (HNE)-modified proteins and heme oxygenase-1 in pancreatic islets, thereby preserving beta-cell mass and insulin content [2].
The C57BL/KsJ-db/db mouse represents a well-established model for studying T2D pathophysiology and therapeutic interventions. These mice develop progressive beta-cell dysfunction accompanied by obesity, insulin resistance, and hyperglycemia. The following protocol outlines the methodology for evaluating this compound's protective effects in this model:
Animals and Grouping: Utilize 6-week-old female C57BL/KsJ-db/db mice. Divide animals randomly into two groups: (1) control group receiving standard diet, and (2) experimental group receiving this compound-containing diet (1.0% w/w). Include age-matched non-diabetic mice as additional controls if studying prevention of beta-cell dysfunction [2] [1].
Treatment Duration: Maintain mice on their respective diets for 10 weeks (from 6 to 16 weeks of age), allowing assessment of this compound effects during the critical period of beta-cell decline in this model [2].
Physiological Assessments: Conduct intraperitoneal glucose tolerance tests (IPGTT) at baseline (6 weeks), intermediate (10 weeks), and endpoint (16 weeks). After overnight fasting, administer glucose intraperitoneally (2 g/kg body weight). Collect blood samples at 0, 30, 60, and 120 minutes for glucose measurement and insulin quantification via ELISA [2].
Tissue Collection and Analysis: Terminate the study at 16 weeks. Harvest pancreatic tissue and divide for (1) formalin fixation and paraffin embedding for immunohistochemical analyses, and (2) fresh freezing for molecular studies [1].
Assessment of oxidative stress markers and beta-cell integrity provides crucial mechanistic evidence for this compound's protective actions:
Oxidative Stress Markers: Perform immunostaining for 4-hydroxy-2-nonenal (HNE)-modified proteins (lipid peroxidation marker) and heme oxygenase-1 (general oxidative stress indicator). Use appropriate secondary antibodies with fluorescence or enzymatic detection. Quantify staining intensity using image analysis software across multiple islets (≥20 per animal) [2].
Beta-cell Mass and Apoptosis: Stain pancreatic sections with insulin antibodies to identify beta-cells. Calculate beta-cell mass as the product of pancreatic weight and relative beta-cell area determined by morphometric analysis. Assess apoptosis using TUNEL staining combined with insulin immunostaining to specifically identify dying beta-cells [2] [1].
Insulin Content Measurement: Homogenize pancreatic tissue samples in acid-ethanol solution. Extract insulin overnight at 4°C. Measure insulin content using high-sensitivity ELISA and normalize to total protein content [2].
The multiple low-dose streptozotocin-induced diabetic (LDSD) mouse model reproduces immune-mediated beta-cell destruction relevant to T1D. The following protocol evaluates this compound's anti-apoptotic effects in this model:
Animals and Induction: Utilize male Charles-River CD-1 mice (8-10 weeks old). Induce diabetes by administering streptozotocin (40 mg/kg body weight) intraperitoneally for five consecutive days. Include non-diabetic controls receiving citrate buffer only [3].
This compound Administration: Divide streptozotocin-treated mice into two groups: (1) control LDSD group receiving vehicle, and (2) this compound-treated LDSD group. Administer this compound via oral gavage or mixed in diet at appropriate dosage (typically 0.5-1% w/w in diet) starting one day before first streptozotocin injection and continuing throughout study [3].
Monitoring and Evaluation: Monitor blood glucose levels regularly (days 1, 5, 10, 15, and 20 post-streptozotocin administration). Sacrifice subgroups at each time point for pancreatic tissue analysis. Assess insulitis severity by histopathological scoring of leukocyte infiltration in islets [3].
Beta-cell Apoptosis Quantification: Identify apoptotic beta-cells using double-staining immunohistochemistry combining TUNEL assay (apoptosis detection) with insulin antibody staining (beta-cell identification). Count apoptotic cells in at least 30-50 islets per animal by an observer blinded to experimental groups [3].
This compound's extreme hydrophobicity and low oral bioavailability present significant challenges for therapeutic application. Recent advances in formulation technology have developed optimized delivery systems:
Microcapsule Preparation: Formulate this compound with lithocholic acid (LCA) and sodium alginate (PB-LCA-SA) using Ionic Gelation Vibrational Jet Flow technology. The LCA enhances drug stability and cellular uptake through its amphiphilic properties [4].
Procedure: Dissolve sodium alginate in deionized water to form a polymer solution. Disperse this compound and LCA in the polymer solution under constant stirring. Extrude the mixture through a vibrational nozzle into a calcium chloride solution to form microcapsules. Maintain specific vibration frequency (150-250 Hz) and flow rate (5-15 mL/min) to control microcapsule size [4].
Characterization: Assess microcapsule morphology using optical and scanning electron microscopy. Analyze size distribution using laser diffraction. Evaluate rheological properties using rotational rheometry. Determine drug loading efficiency through high-performance liquid chromatography (HPLC) [4].
Table 1: Effects of this compound on Beta-cell Function and Glucose Homeostasis in Diabetic Models
| Parameter | T2D (db/db mice) | T1D (LDSD mice) | Assessment Method |
|---|---|---|---|
| Fasting Glucose | Significant reduction at 16 weeks | Reduced vs. diabetic control | Glucose oxidase method |
| Glucose Tolerance | 35.2 ± 2.6 vs. 44.6 ± 2.6 mmol/L (120 min) | Improved glucose clearance | IPGTT |
| Insulin Secretion | 914 ± 238 vs. 280 ± 82 pmol/L (120 min) | Not assessed | ELISA |
| Oxidative Stress | Reduced HNE-modified proteins & heme oxygenase-1 | Not assessed | Immunostaining |
| Beta-cell Apoptosis | Significant reduction | Decreased TUNEL+ beta-cells | TUNEL + insulin staining |
| Insulitis Score | Not assessed | Significant reduction | Histopathological scoring |
| Beta-cell Mass | Preserved | Not assessed | Morphometric analysis |
Table 2: Optimal Dosage Regimens for this compound in Diabetes Models
| Model | Dosage Form | Concentration | Administration Route | Treatment Duration |
|---|---|---|---|---|
| db/db mice (T2D) | Diet admixture | 1.0% (w/w) | Oral | 6-16 weeks of age |
| LDSD mice (T1D) | Diet admixture or gavage | 0.5-1% (w/w) | Oral | 3-4 weeks |
| Combination Therapy | With metformin | 5:0.5 mg/kg | Oral | 4 weeks |
Diagram 1: Molecular Mechanisms of this compound in Protecting Pancreatic Beta-Cells Against Oxidative Stress
Diagram 2: Comprehensive Workflow for Evaluating this compound Efficacy in Diabetes Models
The accumulated evidence from multiple studies indicates that this compound exerts significant protective effects on pancreatic beta-cells through its antioxidant properties. In T2D models, this compound preserves beta-cell mass and glucose-stimulated insulin secretion by reducing oxidative stress markers in pancreatic islets [2] [1]. In T1D models, this compound attenuates hyperglycemia and insulitis by decreasing beta-cell apoptosis [3]. Recent research has also identified this compound as a promising candidate for combination therapy with metformin, effectively addressing hyperglycemia, oxidative stress, and hypercholesterolemia simultaneously [5].
The development of advanced formulation strategies, particularly microencapsulation with lithocholic acid and sodium alginate, addresses this compound's significant pharmacokinetic challenges, including poor water solubility and low oral bioavailability [4]. These innovations may facilitate more consistent dosing and enhanced therapeutic efficacy in future clinical applications.
Researchers should consider incorporating comprehensive assessments of both oxidative stress parameters and functional beta-cell metrics when evaluating this compound analogs or similar therapeutic candidates. The protocols outlined herein provide robust methodologies for investigating antioxidant therapeutic strategies for diabetes treatment, with particular relevance for drug development programs targeting beta-cell preservation.
This compound is a lipophilic cholesterol-lowering agent with additional potent antioxidant properties that has demonstrated therapeutic potential beyond its original indication, including β-cell protective effects in Type 2 Diabetes models and possible applications in Alzheimer's disease research [1]. Despite these promising therapeutic applications, this compound's clinical utility has been limited by significant safety concerns, primarily related to its tendency to accumulate in cardiac tissue and subsequently cause QT interval prolongation and potential life-threatening arrhythmias like Torsades de Pointes [2] [1]. The molecular basis for this cardiotoxicity involves inhibition of the hERG potassium channel, specifically by reducing channel expression at the plasma membrane through enhanced ubiquitin-mediated degradation [2].
Understanding this compound's tissue distribution profile, particularly its preferential accumulation in the heart, is therefore essential for both toxicological risk assessment and the development of safer formulation strategies. The lipophilic nature of this compound (chemical formula: C₃₁H₄₈O₂S₂) contributes to its extensive distribution into adipose-rich tissues and unpredictable absorption profile [3] [1]. This application note provides a comprehensive methodological framework for analyzing this compound tissue distribution, with emphasis on quantifying and mitigating cardiac accumulation through advanced formulation approaches.
Sample Preparation:
HPLC Analysis Conditions [3]:
Validation Parameters: The method should be validated for specificity, linearity (0.4-1000 μg/mL), precision (intra-day and inter-day CV < 15%), accuracy (85-115% recovery), and recovery from different tissue matrices according to regulatory guidelines for bioanalytical method validation.
Table 1: HPLC Validation Parameters for this compound Quantification in Biological Matrices
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linear range | 0.4-1000 μg/mL | R² > 0.995 |
| Retention time | ~8.5 minutes | ±0.2 minute variation |
| Limit of detection | 0.1 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of quantification | 0.4 μg/mL | Signal-to-noise ratio ≥ 10:1 |
| Intra-day precision | <10% CV | Based on QC samples |
| Inter-day precision | <15% CV | Based on QC samples |
| Extraction recovery | >85% | Across validation range |
This compound demonstrates widely variable tissue distribution across species and is strongly influenced by formulation approach. In rodent studies, the highest concentrations are typically observed in adipose-rich tissues and organs involved in lipid metabolism.
Table 2: this compound Tissue Distribution Across Species and Formulations [3] [1]
| Tissue | Concentration Relative to Plasma | Species | Formulation | Dosing Regimen |
|---|---|---|---|---|
| Heart | 1-1.5× | Rat (single dose) | Conventional | 100 mg/kg |
| Heart | 10-46× | Rat (chronic) | Conventional | 100 mg/kg/day for 21 days |
| Liver | 3-10× | Rat (single dose) | Conventional | 100 mg/kg |
| Adipose tissue | 10-46× | Rat (chronic) | Conventional | 100 mg/kg/day for 21 days |
| Brain | 1/7-1/20× | Rat (single dose) | Conventional | 100 mg/kg |
| Adrenal glands | 3-10× | Rat (single dose) | Conventional | 100 mg/kg |
| Heart | Significant reduction | Mouse (T2D model) | Microcapsules | 80 mg/kg/day for 3 months |
| Heart | Significant reduction | Mouse (T2D model) | Bile acid microcapsules | 80 mg/kg/day for 3 months |
Microencapsulation Techniques [3]:
Alginate-Eudragit Microcapsules:
Quality Control Parameters:
The experimental workflow below illustrates the complete process from formulation to distribution analysis:
Diagram 1: Experimental workflow for this compound tissue distribution studies. The process encompasses formulation development, in vivo assessment in a diabetic mouse model, and comprehensive analytical quantification.
Type 2 Diabetes Mouse Model [3]:
Termination Procedure:
This compound reduces hERG channel expression through a novel ubiquitin-mediated degradation pathway that involves downregulation of SGK1 expression and subsequent effects on the E3 ubiquitin ligase Nedd4-2 [2]. The molecular pathway can be visualized as follows:
Diagram 2: Molecular mechanism of this compound-induced hERG channel deficiency. This compound reduces SGK1 expression, leading to increased unphosphorylated Nedd4-2, which enhances hERG ubiquitination and degradation, ultimately causing QT interval prolongation.
Research has identified that carbachol (CCh), a cholinergic agonist, can counteract this compound's effects on hERG channels by enhancing the phosphorylation level of Nedd4-2 as an alternative to SGK1, thereby rescuing hERG channel expression and function [2]. This represents a potential pharmacological approach to mitigate this compound's cardiotoxicity without compromising its therapeutic efficacy.
The microencapsulation approach significantly reduces cardiac accumulation of this compound while maintaining systemic exposure. In murine studies, both this compound microcapsules and this compound-bile acid microcapsules demonstrated significantly lower heart tissue concentrations (p < 0.05) compared to conventional this compound powder, without altering plasma concentrations [3]. This suggests that formulation strategies can successfully dissociate therapeutic efficacy from cardiotoxicity.
The mechanistic understanding of this compound's tissue distribution has important implications for drug development:
The comprehensive analysis of this compound tissue distribution provides crucial insights for developing safer therapeutic applications of this compound. The protocols outlined herein enable researchers to:
Future research should focus on translating these formulation strategies to clinical applications, particularly for conditions where this compound's unique therapeutic benefits may outweigh its risks, such as in refractory hypercholesterolemia with xanthomas, specific neurodegenerative conditions, or as an adjunct in Type 2 Diabetes management with pronounced β-cell dysfunction.
The encapsulation of probucol, a lipophilic drug with poor aqueous solubility and variable bioavailability, represents a significant challenge in pharmaceutical formulation science. This compound has demonstrated potential antidiabetic applications through its protective effects on pancreatic β-cells and antioxidant properties, but its clinical utility has been limited by poor absorption profiles and cardiotoxicity concerns. The integration of Eudragit polymers with bile acids in microencapsulation systems has emerged as a promising strategy to overcome these limitations, enabling targeted drug release and enhanced permeation across biological barriers. These advanced delivery systems leverage the pH-dependent properties of Eudragit matrices and the inherent permeation-enhancing characteristics of bile acids to improve drug stability, bioavailability, and therapeutic efficacy while potentially reducing side effects through optimized tissue distribution.
The convergence of ionic gelation technology with specialized polymer-excipient combinations has enabled the development of sophisticated microcapsules capable of addressing the multifaceted challenges associated with this compound delivery. These formulations demonstrate particular relevance in diabetes treatment, where targeted delivery to pancreatic β-cells and sustained release profiles can significantly enhance therapeutic outcomes. This document provides comprehensive application notes and detailed experimental protocols for the preparation, characterization, and biological evaluation of this compound-loaded Eudragit microcapsules, incorporating relevant data from recent preclinical studies to guide researchers in optimizing these delivery systems for specific therapeutic applications.
The successful microencapsulation of this compound requires careful selection of polymer systems that provide optimal drug protection, controlled release, and targeted delivery. Eudragit polymers serve as the primary matrix formers, with different types offering distinct release characteristics and compatibility profiles. These acrylic-based resins are typically combined with gelling agents like sodium alginate to facilitate capsule formation through ionic crosslinking, while bile acids are incorporated as permeation enhancers and stabilizers. The table below summarizes the key components and their functional roles in the microencapsulation system:
Table 1: Core Components of this compound-Eudragit Microcapsule Formulations
| Component | Concentration Range | Functional Role | Compatibility Notes |
|---|---|---|---|
| Eudragit NM30D | 1.5-2.5% | Primary polymer matrix, controls drug release | Compatible with alginate and bile acids [1] |
| Sodium Alginate | 1.5-1.8% | Gelling agent for capsule formation | Low viscosity (99% purity) recommended [2] |
| This compound | 2-4% | Active pharmaceutical ingredient | 98% purity, particle size <50μm [2] |
| Bile Acids | 0.3-1.5% | Permeation enhancer, stabilizer | UDCA, CDCA, or LCA depending on application [3] [4] |
| Calcium Chloride | 1.8-2.2% | Ionic crosslinking agent | Dihydrate form (98% purity) [2] |
The incorporation of bile acids represents a critical formulation strategy to enhance this compound absorption and targeting. Different bile acids offer distinct advantages based on their hydrophobicity, chemical structure, and biological effects. Ursodeoxycholic acid (UDCA) has demonstrated the greatest potential improvement in this compound oral delivery, with studies showing enhanced hypoglycemic and anti-inflammatory effects in prediabetic mouse models [3]. Chenodeoxycholic acid (CDCA) has proven effective in optimizing formulation characteristics and cellular uptake, while lithocholic acid (LCA) offers unique advantages in rheological properties and cellular respiration enhancement [5] [4]. The selection of appropriate bile acids should consider the specific therapeutic targets, with UDCA particularly valuable for pancreatic β-cell targeting and anti-inflammatory applications, and CDCA showing promise for enhancing overall bioavailability and stability profiles.
The preparation of this compound-Eudragit microcapsules requires specific equipment and materials to ensure reproducible results. Essential equipment includes a Büchi-based ionic gelation system with vibrational jet flow capability, consisting of a precision nozzle (diameter: 100-400 μm), vibrational frequency generator, peristaltic pump, and ionic gelation bath. Additional requirements include a laminar flow hood for aseptic processing, magnetic stirrers with temperature control, pH meter, and analytical balance (precision ±0.0001 g). Required materials comprise sodium alginate (low viscosity, 99%), Eudragit NM30D, this compound (98%), selected bile acids (UDCA, CDCA, or LCA, ≥97%), calcium chloride dihydrate (98%), and HPLC-grade water.
Table 2: Preparation Parameters for Microencapsulation Process
| Parameter | Optimal Range | Influence on Microcapsule Properties |
|---|---|---|
| Vibrational Frequency | 1100-1500 Hz | Controls droplet size and size distribution [2] |
| Flow Rate | 2-4 mL/min | Affects capsule sphericity and structural integrity |
| Nozzle-Bath Distance | 6-10 cm | Influences droplet shape and gelation onset |
| Air Pressure | 250-350 mbar | Determinates droplet formation consistency |
| Gelation Time | 15-25 minutes | Impacts membrane thickness and mechanical strength |
Polymer Solution Preparation: Dissolve sodium alginate (1.6% w/v) in deionized water under continuous magnetic stirring (300 rpm) at room temperature for 4-6 hours until complete dissolution is achieved. Add Eudragit NM30D (2% w/v) to the alginate solution and mix for an additional 60 minutes until a homogeneous polymer blend is obtained.
Drug-Excipient Incorporation: Disperse this compound (2-4% w/v) and the selected bile acid (UDCA, CDCA, or LCA at 0.3-1.5% w/v) in the polymer solution using high-shear homogenization (10,000 rpm for 5 minutes) followed by probe sonication (30% amplitude, 2-minute pulses with 30-second intervals for 10 minutes total) to achieve uniform dispersion.
Ionic Gelation Setup: Prepare the crosslinking solution of calcium chloride (2% w/v) in deionized water and transfer to the gelation bath. Set the vibrational jet flow system parameters to the specified ranges (frequency: 1100-1500 Hz, flow rate: 2-4 mL/min, nozzle-bath distance: 8 cm, air pressure: 300 mbar).
Microcapsule Formation: Transfer the drug-polymer dispersion to the syringe reservoir and initiate the droplet formation process. Collect the formed microcapsules in the calcium chloride solution and maintain under gentle stirring (100 rpm) for 20 minutes to complete the ionic crosslinking process.
Washing and Harvesting: Retrieve the microcapsules by sieving (mesh size: 150-200 μm) and wash three times with phosphate buffer (pH 7.4) to remove excess calcium ions and unencapsulated materials. The microcapsules are now ready for characterization or can be stored in appropriate buffer solutions at 4°C for future use.
Diagram 1: Microcapsule preparation workflow with critical parameters for the ionic gelation vibrational jet flow process
Comprehensive characterization of this compound-Eudragit microcapsules is essential to ensure consistent quality and performance. Morphological assessment begins with optical microscopy to examine capsule sphericity, size distribution, and general appearance. For detailed surface topography analysis, scanning electron microscopy (SEM) is employed using a field emission SEM (e.g., MIRA3) at 3 kV with samples coated with a 5 nm platinum layer under vacuum [5]. This technique reveals surface structure, porosity, and potential defects. Micro-CT imaging provides additional information on bile acid distribution within the microcapsules, with studies suggesting accumulation on the surface or outer layers [3]. Size analysis should be performed on at least 100 microcapsules using calibrated image analysis software to determine mean diameter and size distribution.
Energy dispersive X-ray spectroscopy (EDS) enables elemental analysis of the microcapsule surface, with spectral analysis showing high sulfur atom levels indicating this compound deposition [5]. This technique confirms uniform drug distribution and identifies potential phase separation. Additional physical characterization includes buoyancy profiling to assess gastrointestinal retention potential and osmotic stability measurements to evaluate structural integrity under physiological conditions. PB-NM30D microcapsules have demonstrated low buoyancy (p < 0.01) and significantly improved osmotic stability compared to other polymer combinations [1].
Chemical compatibility and thermal stability are critical parameters for formulation optimization. Differential scanning calorimetry (DSC) analyses are performed using calibrated instruments with a heating rate of 10°C/min from 25°C to 300°C under nitrogen atmosphere. This compound powder exhibits a characteristic melting endotherm around 130°C, while bile acids and Eudragit polymers demonstrate distinct thermal transitions that should be monitored for incompatibilities [5]. Fourier-transform infrared spectroscopy (FTIR) in the range of 4000-400 cm⁻¹ assesses chemical interactions between formulation components, with spectra comparison revealing potential incompatibilities or molecular interactions.
Rheological profiling of pre-encapsulation formulations provides crucial data for process optimization. Measurements should include torque profiles, viscosity, and shear stress at varying mixing speeds using a rotational rheometer with parallel plate geometry. Formulations typically exhibit Non-Newtonian shear-thinning behavior with viscosity decreasing as shear rate increases [5]. The incorporation of bile acids like LCA influences rheological properties, resulting in sharper decreases in viscosity with increasing shear stress and altered torque profiles at higher mixing speeds, information that is essential for scaling up production.
The biological assessment of this compound-Eudragit microcapsules encompasses comprehensive in vitro, ex vivo, and in vivo studies to establish efficacy and safety profiles. Cellular viability is evaluated using pancreatic β-cell lines (e.g., Min-6 cells) and muscle cells cultured under normoglycemic (5.8 mM glucose) and hyperglycemic (35.8 mM glucose) conditions. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay provides quantitative viability data, with PBUDCA microcapsules demonstrating positive effects on β-cell viability under hyperglycemic conditions [3]. Cellular uptake studies utilize fluorescent labeling techniques and confocal microscopy (e.g., UltraVIEW Vox spinning disk confocal microscope) to track internalization and subcellular distribution.
Inflammatory profile analysis employs cytokine bead array (CBA) systems with acoustic focusing flow cytometry to quantify pro-inflammatory biomarkers including interferon-gamma (IFN-γ), interleukin-1-beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) [4]. PBUDCA microcapsules have shown significant anti-inflammatory effects, particularly correlation with IL-1β reduction [3]. Cellular bioenergetics are assessed using specialized assays to measure basal and maximum respiration rates, providing insights into mitochondrial function and metabolic effects of the microcapsules [5].
In vivo evaluation utilizes appropriate animal models to assess pharmacokinetics, therapeutic efficacy, and safety. For diabetes research, a validated model involves adult male mice (e.g., Balb/c strain, 22±3g) fed a high-fat diet for one week followed by a single dose of alloxan (50 mg/kg) to accelerate type 2 diabetes development [2]. Diabetic animals (blood glucose >13 mM) are divided into experimental groups (6-7 mice each) and administered daily doses of this compound formulations (80 mg/kg) via oral gavage for study durations typically ranging from 4 weeks to 6 months.
Table 3: Key Pharmacological Findings from Preclinical Studies of this compound Microcapsules
| Parameter | This compound Powder | This compound Microcapsules | PBUDCA Microcapsules |
|---|---|---|---|
| Heart Accumulation | High | Significant reduction (p<0.05) | Significant reduction (p<0.05) [2] |
| Pancreatic PB Levels | Low | Moderate increase | Significant increase [3] |
| Blood Glucose Reduction | Moderate | Improved reduction | Greatest reduction [3] |
| Anti-inflammatory Effects | Limited | Moderate | Significant (IL-1β, TNF-α reduction) [3] |
| Plasma Concentrations | Variable | Similar to powder | Similar to powder with less variability [2] |
Pharmacokinetic profiling involves measuring this compound concentrations in plasma, tissues (ileum, liver, brain, heart, pancreas, kidney), and feces using validated HPLC methods with UV detection at 241 nm [6]. Simultaneous analysis of bile acid profiles (CDCA, LCA, UDCA) in the same matrices provides insights into formulation effects on endogenous bile acid metabolism. Pharmacodynamic assessments include regular blood glucose monitoring, insulin measurements using ultrasensitive ELISA kits, homeostasis model assessment for insulin resistance (HOMA-IR) and β-cell function (HOMA-β) calculations, and comprehensive lipid profiling (total cholesterol, triglycerides, NEFA) [3].
Robust quality control measures are essential for ensuring consistent microcapsule performance. Stability studies should be conducted under controlled conditions (temperature <40°C, relative humidity <35%) over a minimum of 2 weeks, with monitoring of physical, chemical, and dissolution characteristics [3]. Thermal stability is assessed using isothermal and non-isothermal methods, with DSC providing data on melting transitions and potential phase changes. Chemical stability evaluations include drug content quantification via HPLC and potential degradation product identification.
Drug release profiling utilizes USP dissolution apparatus with varying pH media (1.5, 3.0, 6.0, and 7.4) to simulate gastrointestinal conditions. This compound release demonstrates pH-dependent patterns, with minimal release in acidic environments and sustained release at intestinal pH values [3]. The inclusion of bile acids like UDCA and CDCA has been shown to modify release kinetics and enhance intestinal permeation. Additional quality control parameters include encapsulation efficiency (typically 75-90% for optimized formulations), drug loading capacity, and in vitro antioxidant activity using standardized assays such as the cellular antioxidant activity (CAA) assay [7].
Optimized this compound-Eudragit microcapsules demonstrate suitable stability for research applications when proper storage conditions are maintained. The microcapsules should be stored in air-tight containers protected from light at 4°C, with maintenance of pH-neutral buffer solutions for hydrated forms. Under these conditions, formulations maintain physical integrity and chemical stability for at least two weeks, with some formulations demonstrating extended stability up to several months [3]. Reconstitution protocols for lyophilized microcapsules should include gradual rehydration using isotonic solutions with gentle agitation to prevent structural damage. Quality control documentation should include certificates of analysis detailing encapsulation efficiency, drug loading, moisture content (for lyophilized products), microbial limits, and dissolution profiles for each batch.
The development of this compound-loaded Eudragit microcapsules incorporating bile acids represents a significant advancement in targeted oral delivery systems for diabetes treatment. The integration of ionic gelation vibrational jet flow technology with optimized polymer-bile acid combinations enables the production of uniform, stable microcapsules with enhanced therapeutic potential. These formulations effectively address this compound's inherent challenges of poor solubility, variable bioavailability, and cardiotoxicity concerns through reduced heart accumulation and improved targeting to pancreatic tissues.
The application notes and detailed protocols provided herein offer researchers a comprehensive framework for fabricating, characterizing, and evaluating these advanced drug delivery systems. The multidisciplinary approach encompassing materials science, pharmaceutical technology, and biological evaluation ensures robust formulation development from bench to preclinical studies. Further research directions include long-term stability optimization, scaling-up production processes, and exploring additional therapeutic applications for these versatile delivery platforms, particularly in areas requiring enhanced bioavailability of lipophilic active compounds.
Probucol is a poorly water-soluble drug classified as Class II under the Biopharmaceutics Classification System (BCS), characterized by low aqueous solubility and high permeability. Despite its therapeutic potential as a cholesterol-lowering agent, the limited oral bioavailability of this compound substantially restricts its clinical efficacy. The intrinsic aqueous solubility of this compound is exceptionally low (approximately 5 ng/mL), presenting significant formulation challenges that conventional approaches cannot adequately address [1]. Wet media milling nanotechnology, classified as a top-down approach, effectively addresses these limitations through controlled particle size reduction of drug crystals to the nanoscale range, resulting in significantly increased surface area and enhanced dissolution kinetics according to the Noyes-Whitney equation [2] [3].
The nanomilling approach transforms macroscopic drug crystals into nanoscale particles typically ranging from 100-200 nm, achieving a substantial increase in specific surface area that directly enhances the dissolution rate. Furthermore, according to the Ostwald-Freundlich equation, nanoscale particles may exhibit increased saturation solubility due to their high surface energy, creating a concentration gradient that drives passive diffusion across the gastrointestinal epithelium [4] [2]. This application note provides detailed protocols and comprehensive data tables summarizing the optimized formulations, process parameters, and performance characteristics of this compound nanosuspensions prepared via wet media milling, enabling researchers to implement this bioavailability enhancement strategy effectively.
The development of a physically stable this compound nanosuspension requires the strategic selection and optimization of stabilizer systems to prevent particle aggregation and Ostwald ripening during storage. The stabilization mechanism relies on creating electrostatic and steric barriers between drug nanoparticles, counteracting the natural tendency for aggregation due to high surface energy. Research indicates that a ternary stabilizer system comprising multiple stabilizers with complementary mechanisms provides superior stability compared to single stabilizer approaches [5].
Table 1: Optimized Ternary Stabilizer System for this compound Nanosuspension
| Component Category | Specific Agents | Concentration Range (% w/v) | Primary Function |
|---|---|---|---|
| Primary Stabilizer (Polymer) | HPC (Hydroxypropyl cellulose) | 0.5-2.0 | Steric stabilization, prevents particle aggregation |
| Non-ionic Surfactant | Pluronic F68 | 0.1-0.5 | Wettability enhancement, crystal growth inhibition |
| Ionic Surfactant | SDS (Sodium dodecyl sulfate) | 0.01-0.05 | Electrostatic stabilization, particle deaggregation |
The primary stabilizer, typically a cellulose derivative such as hydroxypropyl cellulose (HPC), provides steric stabilization through adsorption onto the drug particle surface and formation of a protective barrier. The molecular weight and substitution pattern of the cellulose derivative significantly influence stabilizing efficiency, with medium molecular weight HPC (HPC-SL, ~100,000 MW) demonstrating optimal adsorption kinetics and steric hindrance [5] [6]. The combination of non-ionic surfactant (Pluronic F68) and ionic surfactant (SDS) creates a mixed micelle system that enhances wettability and provides additional electrostatic repulsion through negative surface charge induction [5].
Table 2: Alternative Stabilizer Systems for this compound Nanosuspension
| Stabilizer System | Specific Agents | Particle Size Achieved (nm) | Relative Bioavailability (vs coarse suspension) |
|---|---|---|---|
| Single Polymer | HPMC | 150-300 | 3.5-5.0 fold |
| Surfactant Only | Vitamin E TPGS | 77-176 | 3.06-3.54 fold [7] |
| Surfactant Only | Gelucire 44/14 | 77-176 | 3.06-3.54 fold [7] |
| Ternary System | HPC + Pluronic F68 + SDS | 100-200 | ~15 fold [5] |
For freeze-drying (lyophilization) to convert the nanosuspension into a solid dosage form, cryoprotectants are essential to protect nanoparticle integrity during the freezing and dehydration process. Trehalose at 5-10% w/v concentration has demonstrated superior performance as a cryoprotectant for this compound nanosuspensions, maintaining particle size distribution and achieving the highest dissolution rate (>60% at 2 hours) compared to other cryoprotectants [5].
The successful implementation of this compound wet milling nanotechnology requires precise control of equipment specifications and process parameters that collectively determine the efficiency of particle size reduction and the quality of the resulting nanosuspension.
Table 3: Optimized Wet Milling Process Parameters for this compound
| Process Parameter | Optimal Range | Impact on Milling Efficiency |
|---|---|---|
| Drug Concentration | 2.0% w/v | Balance between productivity and milling efficiency |
| Bead Loading | 60-70% of milling chamber volume | Maximizes bead-bead collisions without impeding suspension flow |
| Stirrer Speed | 2000-3000 rpm | Higher speeds increase shear forces and collision frequency |
| Milling Duration | 30-60 minutes | Time-dependent particle size reduction to asymptotic minimum |
| Temperature Control | 273-303 K (0-30°C) | Prevents drug degradation and stabilizer desorption |
The milling kinetics typically follow a biphasic pattern: an initial rapid size reduction phase during the first 30 minutes, followed by a slower approach to the final particle size asymptote. The optimal milling duration should be determined experimentally for each specific setup, as excessive milling may induce mechanochemical activation or stabilizer desorption due to prolonged mechanical energy input [2].
The following protocol details the preparation of this compound nanosuspension using the wet media milling technique with ternary stabilizer system [5] [4]:
Stabilizer Solution Preparation:
Drug Suspension Preparation:
Wet Media Milling Process:
For conversion of the nanosuspension to solid powder [5]:
Cryoprotectant Addition:
Freezing and Lyophilization:
The following workflow diagram illustrates the complete this compound nanosuspension preparation process:
Diagram 1: this compound Nanosuspension Preparation Workflow. The process involves sequential steps from stabilizer preparation to final solid powder, with quality control checkpoints for particle size verification.
Comprehensive characterization of this compound nanosuspensions is essential to ensure product quality, physical stability, and performance reproducibility. The following analytical techniques should be employed:
Table 4: Comparative Dissolution Performance of this compound Formulations
| Formulation Type | Stabilizer System | % Dissolution at 2h | Supersaturation Maintenance |
|---|---|---|---|
| Coarse this compound Suspension | None | <5% | None |
| Solid Dispersion | PVP K30 (1:9 ratio) | ~60% [1] | Moderate (4-6h) |
| Nanosuspension | HPMC Only | 35-45% | Limited (2-4h) |
| Nanosuspension | Ternary System (HPC+Pluronic F68+SDS) | >60% [5] | Extended (>6h) |
| Lyophilized Nanosuspension | Ternary System + Trehalose | >60% [5] | Extended (>6h) |
The dissolution performance of this compound nanosuspensions demonstrates significant enhancement compared to conventional formulations, with the ternary stabilizer system showing particularly robust performance. The lyophilized product maintains excellent dissolution characteristics, confirming the effectiveness of trehalose as a cryoprotectant in preserving the nanoparticle structure during solidification [5].
Table 5: Pharmacokinetic Parameters of this compound Formulations in Rat Models
| Formulation | Stabilizer System | AUC (ng·h/mL) | Cmax (ng/mL) | Relative Bioavailability |
|---|---|---|---|---|
| Coarse Suspension | None | Baseline | Baseline | 1.0-fold |
| Nanosuspension | Gelucire 44/14 | 3.06-fold increase [7] | 2.8-3.2-fold increase | 3.06-fold |
| Nanosuspension | Vitamin E TPGS | 3.54-fold increase [7] | 3.0-3.5-fold increase | 3.54-fold |
| Nanosuspension | Ternary System | ~15-fold increase [5] | 12-15-fold increase | ~15-fold |
The remarkable 15-fold increase in AUC observed with the ternary stabilizer system underscores the synergistic effect of combined stabilization mechanisms on oral bioavailability. This enhancement can be attributed to the rapid dissolution in gastrointestinal fluids, creating high local concentrations that drive absorption, combined with potential lymphatic transport facilitation by the surfactant components [5] [7].
The following diagram illustrates the mechanism of dissolution and absorption enhancement:
Diagram 2: Mechanism of Bioavailability Enhancement. The primary pathway shows how reduced particle size increases dissolution rate and creates supersaturation, driving absorption through enhanced concentration gradients.
Successful implementation of this compound wet milling technology requires attention to potential technical challenges:
Wet media milling nanotechnology represents a robust formulation strategy for significantly enhancing the oral bioavailability of this compound, with demonstrated 15-fold increases in AUC in preclinical models. The ternary stabilizer system comprising HPC, Pluronic F68, and SDS provides superior stabilization against aggregation and Ostwald ripening compared to single stabilizer approaches. The lyophilization protocol with trehalose as cryoprotectant successfully converts the nanosuspension to a solid dosage form while maintaining the enhanced dissolution characteristics.
Implementation of this technology requires careful attention to process parameter optimization and comprehensive characterization of the resulting nanosuspensions. The protocols detailed in this application note provide researchers with a validated foundation for developing this compound formulations with significantly improved biopharmaceutical performance, potentially enabling more effective clinical utilization of this therapeutic agent. Future developments may focus on continuous manufacturing approaches and novel stabilizer systems to further enhance the physical stability and patient acceptability of this compound nanosuspensions.
Probucol (PB) is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties that has shown significant potential in the treatment of type 2 diabetes (T2D) through its protective effects on pancreatic β-cells. Despite its therapeutic potential, PB faces substantial delivery challenges due to its poor aqueous solubility, low oral bioavailability (<10%), and significant inter-individual variability in absorption. These limitations have restricted its clinical application despite promising pharmacological effects. The integration of deoxycholic acid (DCA), a secondary bile acid, as a permeation enhancer in microencapsulated formulations has demonstrated remarkable potential in overcoming these limitations, optimizing PB delivery, and enhancing its therapeutic efficacy for diabetes management.
The rationale for microencapsulation stems from the need to protect PB from the harsh gastrointestinal environment while enabling targeted release in the intestinal regions where absorption occurs. Sodium alginate (SA), a natural biodegradable polymer, serves as an ideal encapsulation matrix due to its pH-sensitive swelling properties and ability to provide targeted intestinal delivery. When combined with DCA, which exhibits inherent permeation-enhancing capabilities, the resulting formulation demonstrates improved stability, enhanced permeability, and optimized release profiles. This combination approach represents a significant advancement in oral drug delivery systems for lipophilic compounds with challenging pharmacokinetic profiles.
The optimized PB-DCA-SA microcapsule formulation consists of three primary components in a defined ratio. The drug loading was optimized at 1 part PB to 3 parts DCA and 30 parts SA, based on comprehensive screening studies that evaluated various ratios for their encapsulation efficiency, stability, and release profiles [1] [2]. This specific ratio was found to provide the ideal balance between drug content and matrix integrity, allowing for sufficient PB loading while maintaining the structural stability of the microcapsules.
Table: Formulation Components of PB-DCA-SA Microcapsules
| Component | Role | Concentration Ratio | Function |
|---|---|---|---|
| This compound (PB) | Active Ingredient | 1 | Antioxidant, anti-inflammatory, β-cell protection |
| Deoxycholic Acid (DCA) | Permeation Enhancer | 3 | Enhances intestinal permeation, stabilizes matrix |
| Sodium Alginate (SA) | Polymer Matrix | 30 | Encapsulation, targeted release, gastroprotection |
The selection criteria for these components were based on their complementary functions. PB serves as the therapeutic agent with documented pancreatic β-cell protective effects. DCA was selected over other bile acids due to its demonstrated superior permeation-enhancing properties and compatibility with the SA matrix. SA provides the structural foundation for the microcapsules and enables pH-dependent release characteristics, particularly favoring release in the higher pH environment of the intestines where absorption is optimal [1] [3].
This compound (99% purity) should be obtained from certified suppliers with appropriate documentation of polymorphism and particle size distribution, as these factors influence dissolution and encapsulation efficiency. Sodium alginate of low-viscosity grade (99% purity) is recommended to ensure proper flow during the encapsulation process while maintaining matrix integrity. The deoxycholic acid (98% purity) should be characterized for its crystalline form and solubility profile [1] [2].
Stock solutions should be prepared as follows: PB stock suspension (20 mg/mL) in 10% ultrapure water-soluble gel, DCA stock solution (1 mg/mL) in suitable solvent, and SA solution (1-3% w/v) in HPLC-grade water. The calcium chloride cross-linking solution (2-6% w/v) should be prepared in deionized water and filtered before use. All preparations require thorough mixing for 4-6 hours at room temperature, followed by refrigeration at 2-8°C and use within 24-48 hours to ensure stability and consistency in the encapsulation process [1] [2].
The microencapsulation process utilizes ionic gelation vibrational jet flow technology, which provides superior control over microcapsule size and morphology compared to conventional methods. The following protocol outlines the standardized procedure for PB-DCA-SA microcapsule production:
Equipment Setup: Utilize a BÜCHI B-390 or B-395 Pro microencapsulator system equipped with a vibrational nozzle module. Calibrate the instrument according to manufacturer specifications, ensuring the nozzle diameter is appropriate for the desired microcapsule size (typically 300-600 μm) [1] [2].
Formulation Preparation: Combine PB, DCA, and SA in the optimized ratio of 1:3:30 in the vehicle solution. Mix the formulation thoroughly using a magnetic stirrer for 30 minutes to ensure homogeneous distribution of components. Maintain the temperature at 20±2°C during mixing to prevent premature gelling or component degradation [2].
Encapsulation Parameters: Set the vibrational frequency to 1000-2000 Hz, adjusting based on desired particle size (higher frequencies yield smaller particles). Maintain air pressure constant at 300-350 mbar with a flow rate of 4-6 mL/minute. These parameters yield microcapsules with diameters ranging from 500-2300 μm, with the optimal size for intestinal absorption being 800-1200 μm [1] [2] [3].
Cross-linking and Collection: Dispense the formulation droplets into a calcium chloride solution (2-6% w/v) with continuous gentle stirring (100-150 rpm). Maintain the gelation bath for 20-30 minutes to ensure complete cross-linking of the alginate matrix. Collect the formed microcapsules using a nylon mesh sieve (100-200 μm pore size) and rinse with deionized water to remove excess calcium ions [2] [3].
Drying Process: Transfer the washed microcapsules to stability chambers with controlled temperature (25±2°C) and relative humidity (45±5%) for 12-24 hours. Alternatively, lyophilization can be employed for enhanced stability, though this may affect the rehydration and release properties [1].
Morphological Analysis employs both optical microscopy and scanning electron microscopy (SEM). For optical microscopy, examine ten randomly selected microcapsules from each batch using a calibrated YS2-H microscope or equivalent. For SEM analysis, mount dried microcapsules on aluminum stubs with double-sided adhesive tape and sputter-coat with a 3-5 nm layer of platinum or gold prior to imaging. Operate the SEM at an acceleration voltage of 5-10 kV with different magnifications (50X-5000X) to assess both surface and cross-sectional morphology [1] [4].
Size Distribution Analysis utilizes laser diffraction or dynamic image analysis. Disperse microcapsules in an appropriate medium (e.g., silicone oil for non-aqueous dispersion) and analyze using a Mastersizer 3000 or equivalent instrument. Measure each batch in triplicate (n=3), analyzing at least 10,000 particles per measurement. Calculate the mean diameter, span value ((d90-d10)/d50), and size distribution profile [1] [3].
Zeta Potential Measurements are critical for assessing colloidal stability. Dilute microcapsules in 1mM KCl solution and measure using a Zetasizer Nano ZS or equivalent instrument. Perform measurements in triplicate at 25°C with a detection angle of 90°. The zeta potential values more negative than -30 mV indicate good physical stability, with the PB-DCA-SA formulation typically exhibiting values around -66 mV [3].
Table: Characterization Techniques for PB-DCA-SA Microcapsules
| Parameter | Method | Conditions | Acceptance Criteria |
|---|---|---|---|
| Morphology | SEM, Optical Microscopy | 5-10 kV, 50-5000X | Spherical, uniform, smooth surface |
| Size Distribution | Laser Diffraction | n=3, >10,000 particles | 500-2300 μm, span <1.5 |
| Zeta Potential | Electrophoretic Light Scattering | 25°C, 1mM KCl | ≤ -30 mV |
| Drug Content | UV Spectroscopy | λ=242 nm, pH 7.8 | 2.5-3.0% (w/w) |
| Encapsulation Efficiency | Extraction/UV | 6h stirring, filtration | ≥85% |
In Vitro Release Studies should be conducted using USP Apparatus I (basket) or II (paddle) with 900 mL of dissolution medium maintained at 37±0.5°C with constant stirring at 50-100 rpm. Utilize biorelevant media simulating gastrointestinal conditions: pH 1.2 (0.1N HCl) for gastric fluid, pH 6.8 phosphate buffer for small intestinal conditions, and pH 7.8 phosphate buffer for colonic environment. Withdraw samples (2-5 mL) at predetermined time points (0.5, 1, 2, 4, 6, 8, 12, 24 hours), filter through 0.22 μm membranes, and analyze PB content spectrophotometrically at λmax 242 nm or using validated HPLC methods [3].
Permeation Enhancement Assessment utilizes chamber diffusion models with Caco-2 cell monolayers or exc intestinal tissue. Mount the biological barrier in side-by-side diffusion chambers with oxygenated Krebs-Ringer bicarbonate buffer at 37°C. Apply the PB-DCA-SA formulation to the donor compartment and collect samples from the receiver compartment at regular intervals over 2-4 hours. Analyze PB content using HPLC-MS/MS with appropriate validation. Calculate apparent permeability coefficients (Papp) and compare with control formulations without DCA to quantify permeation enhancement [1] [5].
Swelling Studies are essential for understanding the release mechanism. Incubate accurately weighed dry microcapsules (50 mg) in 20 mL of buffers at different pH values (1.2, 6.8, 7.8) and temperatures (25°C and 37°C). Remove samples at predetermined time intervals, blot gently with filter paper to remove surface moisture, and immediately weigh. Calculate the swelling index as the ratio of final wet weight to initial dry weight. PB-DCA-SA microcapsules typically show significantly higher swelling at pH 7.8 compared to gastric pH, confirming their colon-targeted release properties [3].
Cell Viability Assays should be performed using pancreatic β-cell lines (e.g., NIT-1, INS-1, or MIN6). Culture cells in appropriate media and expose to various concentrations of PB-DCA-SA microcapsules (0.1-100 μg/mL PB equivalent) for 24-72 hours. Assess viability using MTT or WST-1 assays according to standard protocols, with absorbence measurement at 450-490 nm. Include controls of empty microcapsules, free PB, and PB-SA microcapsules without DCA to differentiate the specific contribution of DCA to cellular effects [2] [6].
Anti-inflammatory Activity evaluation should measure the suppression of pro-inflammatory cytokines in cell cultures. Pre-treat β-cells with PB-DCA-SA microcapsules (10 μg/mL PB equivalent) for 2 hours before challenging with inflammatory inducers such as cytokines (IL-1β, TNF-α) or lipopolysaccharide (LPS, 1 μg/mL). After 6-24 hours incubation, collect culture supernatants and measure inflammatory markers (IL-6, TNF-α, MCP-1) using ELISA kits according to manufacturer protocols. The PB-DCA-SA formulation typically shows significant reduction in inflammatory markers compared to controls [2].
Cellular Respiration and Metabolism should be assessed using a Seahorse XF Analyzer or equivalent instrument. Seed β-cells in specialized microplates and treat with PB-DCA-SA microcapsules at relevant concentrations. Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) under basal conditions and in response to metabolic stressors. The formulation should demonstrate enhanced basal and maximum respiration, indicating improved mitochondrial function and cellular energy production [4] [2].
Animal Model Selection for diabetes studies should utilize appropriate models such as high-fat diet fed mice with low-dose streptozotocin or alloxan to induce type 2 diabetes characteristics. Animals should be 8-12 week old males with appropriate sample sizes (n=6-8 per group) to ensure statistical power. Include control groups receiving vehicle, free PB suspension, PB-SA microcapsules without DCA, and PB-DCA-SA microcapsules for comparative assessment [2] [5].
Dosing Protocol should administer formulations orally once daily via gavage at PB doses of 10-50 mg/kg for 4-12 weeks. Monitor body weight, food and water intake twice weekly. Measure non-fasting and fasting blood glucose levels weekly using tail vein blood and glucometer. Perform intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) at baseline and every 4 weeks during the study [2] [5].
Tissue Distribution and Safety Assessment requires euthanizing animals at study endpoint and collecting blood, pancreas, liver, heart, adipose tissue, and brain. Measure PB concentrations in tissues using validated HPLC-MS/MS methods. For cardiac safety assessment (addressing QT prolongation concerns with PB), perform histopathological examination of heart tissues and measure cardiac troponin levels. The microencapsulated formulation should demonstrate reduced cardiac accumulation compared to free PB, potentially mitigating cardiotoxicity concerns [5].
Table: Rheological and Mechanical Properties of PB-DCA-SA Microcapsules
| Property | Method | PB-SA Formulation | PB-DCA-SA Formulation | Significance |
|---|---|---|---|---|
| Viscosity (mPa·s) | Rotational Viscometer | 245±15 | 230±12 | Maintains flow properties |
| Shear Thinning | Flow Curve Analysis | Present | Enhanced | Improved processability |
| Mechanical Resistance | Shaker Test, 24h | 82±5% intact | 95±3% intact | Enhanced durability |
| Swelling Index (pH 7.8) | Gravimetric Analysis | 3.8±0.3 | 4.5±0.4 | Enhanced targeted release |
Drug Release Kinetics should be analyzed using mathematical models to understand the release mechanism. The PB-DCA-SA microcapsules typically exhibit multiphasic release patterns with an initial burst release (15-25% within 2 hours) followed by sustained release (60-80% over 24 hours). Model the release data using zero-order, first-order, Higuchi, and Korsmeyer-Peppas equations. The formulation typically follows non-Fickian diffusion (anomalous transport) with release exponent (n) values of 0.65-0.85 in the Korsmeyer-Peppas model, indicating combined diffusion and polymer relaxation mechanisms [3].
Permeation Enhancement Quantification should calculate the enhancement ratio (ER) by comparing Papp values of the PB-DCA-SA formulation with control formulations without DCA. The PB-DCA-SA system typically demonstrates ER values of 2.5-4.0 across intestinal models, indicating significant improvement in permeation. This enhancement correlates with in vivo performance, with the formulation showing 3-5 fold higher bioavailability compared to free PB in animal models [1] [5].
Table: Thermal and Chemical Characterization Data
| Analysis | Sample | Key Parameters | Observation |
|---|---|---|---|
| DSC | PB Powder | Melting Endotherm: 130°C | Sharp melting peak |
| Physical Mixture | Melting Endotherms: 130°C, 190°C, 200°C | Component peaks present | |
| PB-DCA-SA Microcapsules | Broad Endotherm: 185-205°C | Amorphous phase formation | |
| FTIR | PB | C-O-C stretch: 1150 cm⁻¹, C-Cl: 750 cm⁻¹ | Characteristic peaks |
| DCA | C=O stretch: 1700 cm⁻¹, O-H: 3000 cm⁻¹ | Carboxylic acid presence | |
| PB-DCA-SA | Peak shifts: 1150→1165 cm⁻¹, 1700→1695 cm⁻¹ | Molecular interactions |
Physical Stability evaluation should include accelerated stability studies according to ICH guidelines. Store microcapsules in stability chambers at 25°C/60% RH and 40°C/75% RH for 1, 2, 3, and 6 months. Assess appearance, size, drug content, and release profile at each time point. The PB-DCA-SA formulation should maintain >90% drug content and consistent release profiles under recommended storage conditions for at least 6 months [1] [3].
Chemical Stability requires monitoring degradation products using HPLC with photodiode array detection. Employ a C18 column (250 × 4.6 mm, 5 μm) with mobile phase of acetonitrile:water (85:15 v/v) at 1.0 mL/min flow rate. Detect PB at 242 nm and potential degradants at their characteristic wavelengths. The formulation should demonstrate <5% degradation products after 6 months under recommended storage conditions [1].
Diagram 1: Mechanism of Permeation Enhancement by DCA in PB-DCA-SA Microcapsules. The visual representation illustrates the sequential process from oral administration to therapeutic effects, highlighting the multiple mechanisms through which DCA enhances this compound permeation and absorption.
Diagram 2: Experimental Workflow for PB-DCA-SA Microcapsule Development and Evaluation. The sequential process from formulation preparation through biological assessment ensures comprehensive characterization of the microencapsulated system for optimal performance.
Common Encapsulation Issues may include irregular microcapsule morphology, which often results from suboptimal vibrational frequency or inconsistent flow rates. Adjust the frequency in 100 Hz increments while monitoring droplet formation. If microcapsules appear deformed or tailed, increase the vibration frequency slightly or adjust the nozzle diameter. For microcapsules with poor structural integrity, increase the calcium chloride concentration (up to 6%) or extend the cross-linking time to 45 minutes [1] [2].
Formulation Stability Challenges may manifest as drug crystallization or phase separation during storage. To prevent this, ensure complete homogenization during stock solution preparation and consider incorporating stabilizers such as polyvinylpyrrolidone (PVP) at 0.1-0.5% w/w. If the microcapsules exhibit poor flow properties or clumping, reduce the residual moisture content by extending the drying time or implementing a secondary drying step under vacuum [1] [3].
Analytical Method Considerations for accurate drug content determination must account for potential interference from the formulation matrix. Include appropriate blank microcapsules (without drug) as controls in spectroscopic analyses. For HPLC methods, ensure complete extraction of PB from the microcapsules using extended stirring times (6-8 hours) in pH 7.8 buffer with occasional sonication. Validate the extraction efficiency by standard addition methods [3].
The PB-DCA-SA microencapsulation system represents a significant advancement in oral delivery for challenging lipophilic drugs like this compound. The integration of deoxycholic acid as a permeation enhancer within the alginate matrix addresses the fundamental limitations of PB, including its poor solubility, variable absorption, and low bioavailability. The optimized formulation ratio of 1:3:30 (PB:DCA:SA) combined with the ionic gelation vibrational jet flow technology produces microcapsules with excellent morphological characteristics, stability profile, and controlled release properties.
The broader applications of this technology extend beyond this compound delivery for diabetes treatment. The principle of combining bile acid permeation enhancers with pH-sensitive polymer matrices can be adapted for other BCS Class II and IV drugs with similar delivery challenges. Ongoing research continues to explore modifications to this platform, including the incorporation of additional functional excipients and optimization for specific targeting needs. The consistent demonstration of enhanced bioavailability and reduced tissue-specific toxicity in preclinical models supports the clinical translation potential of this innovative drug delivery approach.
Probucol (PB) is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties that has demonstrated significant potential in the treatment of Type 2 Diabetes (T2D) through its protective effects on pancreatic β-cells. Despite its therapeutic promise, PB faces substantial delivery challenges including poor aqueous solubility, low oral bioavailability (approximately 2.6%), and high inter-individual variability in absorption, which have limited its clinical application. [1] [2] [3] To overcome these limitations, artificial cell microencapsulation technology utilizing sodium alginate (SA) as a biodegradable polymer has been developed to enhance PB's delivery characteristics. This approach enables targeted release in the distal gastrointestinal tract, specifically at higher pH values (pH 7.8), while incorporating bile acids such as chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), cholic acid (CA), and lithocholic acid (LCA) as permeation enhancers to improve formulation stability and intestinal absorption. [4] [5] [6]
These application notes provide detailed protocols for the formulation, characterization, and evaluation of this compound-alginate microcapsules, incorporating quantitative data and standardized methodologies to ensure reproducibility and reliability for research applications in pharmaceutical development. The systematic approach outlined herein has been demonstrated to significantly improve microencapsulation efficiency (up to 92%), enhance rheological properties, and provide pH-dependent release profiles ideal for targeted intestinal delivery, making it a valuable platform for researchers working with lipophilic drug compounds. [1] [5]
The this compound-alginate microcapsule system comprises three essential component categories: the active pharmaceutical ingredient, polymer matrix, and permeability enhancers. This compound (99% purity) serves as the active ingredient with demonstrated antioxidant and anti-inflammatory properties beneficial for pancreatic β-cell protection in diabetic models. [1] [3] The sodium alginate polymer (low-viscosity grade, 99% purity) forms the primary matrix structure, selected for its biodegradability, biocompatibility, and pH-dependent gelling characteristics. [1] [5] Bile acids including CDCA, DCA, CA, and LCA function as permeation enhancers and formulation stabilizers, with purity standards ≥95%. [4] [5] [6] The cross-linking agent calcium chloride dihydrate (98% purity) facilitates ionic gelation formation, while ultrapure water serves as the suspension medium. [1] [3]
Table 1: Formulation Components and Their Ratios
| Component | Role | Concentration in Stock Solution | Ratio in Final Formulation |
|---|---|---|---|
| This compound | Active Ingredient | 20 mg/mL | 1 part |
| Sodium Alginate | Polymer Matrix | 1-1.2% w/v | 30 parts |
| Chenodeoxycholic Acid (CDCA) | Permeation Enhancer | 1 mg/mL | 3 parts (test formulation) |
| Deoxycholic Acid (DCA) | Permeation Enhancer | 1 mg/mL | 3 parts (test formulation) |
| Cholic Acid (CA) | Permeation Enhancer | 1 mg/mL | 3 parts (test formulation) |
| Lithocholic Acid (LCA) | Permeation Enhancer | 2-3% w/v | 3 parts (test formulation) |
| Calcium Chloride | Cross-linker | 2-6% w/v | N/A |
The formulation ratios have been optimized through extensive testing to achieve optimal structural integrity, drug loading capacity, and release kinetics. The constant PB:SA ratio of 1:30 provides sufficient polymer matrix for encapsulation while maintaining effective drug loading. The incorporation of bile acids at a 1:3:30 (PB:Bile Acid:SA) ratio has been demonstrated to significantly improve microcapsule morphology, reduce swelling at intestinal pH, and enhance drug release profiles without adversely affecting size or rheological parameters. [4] [5] [3]
Sodium Alginate Solution: Prepare a 1-1.2% w/v solution by gradually adding low-viscosity SA powder to ultrapure water under continuous magnetic stirring at 400 rpm for 4 hours until completely dissolved. Filter the solution through a 0.45 μm membrane to remove any undissolved particles.
This compound Suspension: Create a 20 mg/mL PB suspension using 10% ultrasonic water-soluble gel as the dispersion medium. Subject the mixture to ultrasonic processing for 15 minutes to ensure uniform dispersion of the lipophilic drug compound.
Bile Acid Solutions: Prepare individual bile acid solutions at appropriate concentrations (1 mg/mL for CDCA, DCA, CA; 2-3% w/v for LCA) in ultrapure water with 2.5% ultrasonic gel. Stir for 4 hours at room temperature until fully dissolved.
Calcium Chloride Solution: Prepare a 2-6% w/v cross-linking solution by dissolving CaCl₂·2H₂O in HPLC-grade water. Filter through a 0.22 μm membrane before use.
All freshly prepared solutions should be stored at 4°C and used within 48 hours to maintain stability and prevent microbial growth. [1] [5] [3]
The microencapsulation procedure employs Ionic Gelation Vibrational Jet Flow Technology using a Büchi-based encapsulation system. The following optimized parameters ensure consistent microcapsule production:
Table 2: Microencapsulation Process Parameters
| Process Step | Parameter | Optimal Range | Impact on Microcapsule Properties |
|---|---|---|---|
| Preparation | Mixing Time | 4-6 hours | Ensures homogeneous distribution |
| Encapsulation | Frequency | 1000-2000 Hz | Controls microcapsule size |
| Encapsulation | Flow Rate | 4-6 mL/min | Affects spherical formation |
| Gelation | CaCl₂ Concentration | 2-6% w/v | Determines matrix rigidity |
| Collection | Stirring Speed | 150 rpm | Prevents aggregation |
| Drying | Temperature | 25-37°C | Maintains structural integrity |
To execute the encapsulation: (1) Combine PB and bile acid solutions with sodium alginate in the predetermined ratio (1:3:30); (2) Load the mixture into the syringe pump of the encapsulator; (3) Set the vibrational frequency and flow rate according to desired microcapsule size (typically 2000-2300 μm); (4) Collect formed microcapsules in the calcium chloride gelation bath with gentle stirring (150 rpm) for 15 minutes to complete ionic cross-linking; (5) Recover microcapsules by filtration and rinse with purified water to remove excess calcium ions; (6) Dry microcapsules in a stability chamber at 25°C with 40% relative humidity for 24 hours. [1] [5] [2]
Optical Microscopy provides initial assessment of microcapsule morphology, size, and uniformity. Place 10 randomly selected dry microcapsules on a glass slide mounted with a calibrated scale. Capture images using a Nikon YS2-H microscope with ToupTek photonics FMA050 adaptor at 40x magnification. Analyze using OM software to determine mean diameter, shape uniformity, and surface characteristics. Spherical morphology with smooth surfaces indicates optimal formulation conditions. [1] [5]
Scanning Electron Microscopy (SEM) offers detailed surface topography and structural analysis. Mount dry microcapsules on aluminum stubs with double-sided adhesive tape. Coat under vacuum with a 3-5 nm platinum layer using argon atmosphere. Examine using a Zeiss Neon 40 EsB SEM with 0.8 nm resolution at various magnifications (100-5000x). Images should reveal spherical structures with rough surfaces and minimal fractures or imperfections. [5] [2] [3]
Micro-CT Imaging provides cross-sectional analysis of internal structure and drug distribution. Scan dry microcapsules using a SkyScan 1172A Micro-CT system at 60 kV voltage, 15 μm resolution. Reconstruct 3D images using NRecon software and analyze with CTAn software to assess internal architecture, wall thickness, and pore distribution. [6]
Particle Size Analysis is performed using photon correlation spectroscopy with a Mastersizer 2000 or Zetasizer 3000HS. Disperse approximately 50 mg of microcapsules in 10 mL filtered deionized water. Measure size distribution at 25°C with a 90° detection angle. Perform 10 measurements per sample. The mean particle size typically ranges between 2000-2300 μm with a polydispersity index <0.3 indicating uniform size distribution. [1] [5]
Zeta Potential measurements determine surface charge and colloidal stability using a Zetasizer 3000HS. Dilute microcapsules in filtered deionized water to achieve appropriate scattering intensity. Measure electrophoretic mobility at 25°C and calculate zeta potential using the Smoluchowski equation. Values of -66 ± 1.6 mV indicate excellent physical stability due to strong electrostatic repulsion. [1] [3]
Rheological characterization assesses flow behavior and viscosity parameters using a Bohlin Visco 88 viscometer. Place 15 mL aliquots of freshly prepared formulations in the measurement cup. Conduct measurements at room temperature with increasing shear rates (0-100 s⁻¹). Record viscosity, shear stress, and torque values. This compound-alginate formulations typically exhibit non-Newtonian, pseudoplastic-thixotropic behavior with decreasing viscosity under increasing shear rates. [5] [2]
Table 3: Physical Characterization Parameters
| Parameter | Method | Target Specifications | Significance |
|---|---|---|---|
| Size Distribution | Laser Diffraction | 2000-2300 μm | Uniformity in drug release |
| Zeta Potential | Electrophoretic Mobility | -66 ± 1.6 mV | Colloidal stability |
| Morphology | SEM | Spherical, rough surface | Structural integrity |
| Swelling Index | Gravimetric Analysis | pH-dependent | Targeted release potential |
| Production Yield | Gravimetric | 85 ± 5% | Process efficiency |
| Encapsulation Efficiency | UV Spectroscopy | 92 ± 2% | Formulation optimization |
FTIR analysis verifies chemical compatibility between excipients and identifies potential interactions. Prepare samples using the KBr pellet method with 1-2 mg of microcapsules mixed with 200 mg spectroscopic grade KBr. Record spectra using a PerkinElmer Spectrum TWO FTIR spectrometer in the range of 450-4000 cm⁻¹ at room temperature with 4 cm⁻¹ resolution. Analyze characteristic peaks: PB (C-O-C stretch at 1070 cm⁻¹), SA (COO- stretch at 1590 cm⁻¹ and 1400 cm⁻¹), and bile acids (OH stretch at 3400 cm⁻¹). The absence of new peaks or significant peak shifts confirms no chemical incompatibilities between components. [5] [2]
Differential Scanning Calorimetry (DSC) determines thermal behavior and excipient compatibilities. Accurately weigh 5 mg of samples into sealed aluminum pans. Perform analysis using a PerkinElmer DSC 8000 with heating rate of 20°C/min under nitrogen atmosphere (flow rate 30 mL/min) across 35-240°C temperature range. Use an empty aluminum pan as reference. Characteristic melting endotherms include PB (~130°C), SA (~190°C), and bile acids (~190-200°C). The maintenance of these endotherms in physical mixtures with minor shifts in microencapsulated formulations indicates stable thermal profiles and amorphous phase formation. [5] [2] [3]
EDS provides elemental analysis and surface composition data. Perform analysis in conjunction with SEM using an Oxford Instruments INCA X-Act detector at 15 kV accelerating voltage. Collect spectra from three random locations on microcapsule surfaces. Identify elemental components: carbon (C), oxygen (O), and sulfur (S). A high sulfur content indicates uniform PB distribution, while consistent elemental patterns across different locations confirm homogeneous excipient distribution within the matrix. [2] [3]
Drug release profiles are determined using dissolution apparatus under various pH conditions. Weigh 2 g of PB-loaded microcapsules and suspend in 200 mL of phosphate buffer solutions at pH 1.5, 3, 6, and 7.8 to simulate gastrointestinal conditions. Maintain temperature at 37°C with constant stirring at 100 rpm. Withdraw 2 mL aliquots at predetermined time intervals (every 200 seconds initially, then hourly up to 12 hours). Filter samples through 0.22 μm membranes and analyze PB content spectrophotometrically at λmax = 242 nm. Calculate cumulative drug release using established calibration curves. Optimal formulations demonstrate pH-dependent release with minimal release (<10%) at acidic pH and sustained release (>80%) at pH 7.8 over 8-12 hours, indicating targeted delivery potential. [1] [7]
Swelling characteristics are evaluated gravimetrically at different pH values. Weigh 50 mg of dry microcapsules (Wi) and place in 20 mL of buffers at pH 3 and 7.8 at temperatures of 25°C and 37°C. Remove microcapsules at predetermined intervals (hourly for 6 hours), blot with filter paper to remove excess moisture, and immediately weigh (Wf). Calculate swelling index as SI = Wf/Wi. Formulations with bile acid incorporation typically show reduced swelling at pH 7.8 compared to PB-SA alone, indicating improved structural stability at intestinal pH. [1] [3]
Cell Viability and Insulin Secretion: Culture NIT-1 pancreatic β-cells under hyperglycemic conditions (25 mM glucose) with microcapsule extracts. Measure cell viability using MTT assay after 24-48 hours exposure. Analyze insulin concentration in supernatant using ELISA. Effective formulations demonstrate enhanced cell viability (>80%) and improved insulin release at physiological glucose levels compared to controls. [6] [3]
Anti-inflammatory Effects: Quantify tumor necrosis factor-alpha (TNF-α) production in NIT-1 cell culture supernatants using ELISA. Effective PB-bile acid formulations show significant reduction in TNF-α levels (>50% decrease) compared to controls, indicating potent anti-inflammatory activity. [6] [3]
In Vivo Evaluation: Administer microcapsules to alloxan-induced diabetic mice (100 mg PB/kg/day) via oral gavage for 4 weeks. Monitor blood glucose levels weekly, collect serum for PB quantification using HPLC, and measure pro-inflammatory cytokines. Effective formulations demonstrate significant reduction in blood glucose levels, increased PB concentration in plasma and tissues, and improved survival rates. [3]
The following workflow diagram illustrates the complete microencapsulation and characterization process:
Diagram 1: Microencapsulation and characterization workflow for this compound-alginate microcapsules
The comprehensive protocols outlined herein provide researchers with standardized methods for developing and characterizing this compound-alginate microcapsules with enhanced delivery properties. The incorporation of bile acids at optimized ratios significantly improves formulation characteristics, drug release profiles, and biological efficacy while maintaining stability and compatibility. The ionic gelation vibrational jet flow technology enables reproducible production of uniform microcapsules with targeted intestinal release properties.
These application notes demonstrate that microencapsulation of this compound with bile acids represents a promising strategy for overcoming the limitations associated with this potent but challenging lipophilic drug. The methodologies can be adapted for other lipophilic compounds with similar delivery challenges, providing a platform technology for enhancing oral bioavailability and targeted delivery of therapeutic agents for diabetes and other chronic conditions requiring sustained release formulations.
This compound, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has emerged as a promising therapeutic candidate for Type 2 Diabetes (T2D) and its complications. Research indicates that this compound addresses multiple pathological pathways in diabetes, including oxidative stress, hypercholesterolemia, insulin resistance, and microvascular complications, offering advantages beyond conventional monotherapies like metformin [1]. The pleiotropic effects of this compound make it particularly valuable for investigating combination therapies and understanding systemic benefits in diabetic models.
For researchers in diabetes drug development, establishing standardized protocols for this compound administration in animal models is essential for generating comparable and reproducible data. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound in T2D mouse models, incorporating optimal dosing regimens, administration techniques, and comprehensive assessment methodologies based on current scientific literature. The protocols are designed to capture both the metabolic and tissue-specific effects of this compound, with particular emphasis on its impact on diabetic complications including retinopathy, neuropathy, and cognitive impairment.
Animal Selection: C57BL/6 mice are the most extensively validated strain for this compound studies in diabetes research, with demonstrated responsiveness to both high-fat diets and streptozotocin (STZ) interventions [2] [3]. Researchers should utilize 8-12 week old male mice with body weights ranging 18-25g at study initiation to ensure metabolic responsiveness and minimize age-related confounding factors.
Housing Conditions: Maintain mice under standard specific pathogen-free (SPF) conditions with ambient temperature of 22±2°C, humidity 55±10%, and 12-hour light/dark cycles. Group housing (4-6 mice/cage) with standard bedding and environmental enrichment is recommended to minimize stress artifacts. Provide ad libitum access to food and water throughout the study period, with weekly monitoring of consumption patterns when this compound is administered via drinking water or diet.
Ethical Considerations: All experimental procedures must receive approval from the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. Studies referenced in this protocol obtained approval from recognized institutional ethics committees, including Xiamen University (Approval No. XMULAC20180103) and Central South University [2] [3].
Table 1: Diabetes Induction Methods for T2D Mouse Models
| Method | Protocol | Advantages | Limitations | Validation Metrics |
|---|---|---|---|---|
| High-Fat Diet (HFD) | 60% kcal from fat (lard/soybean oil), 20% protein, 20% carbohydrates for 8-16 weeks [3] | Models insulin resistance and gradual β-cell dysfunction; Clinically relevant to human T2D progression | Strain-dependent susceptibility; Variable onset of hyperglycemia | ≥15% weight gain vs controls; Fasting glucose ≥200 mg/dL; Impaired GTT & ITT |
| Chemical Induction (STZ) | Single IP injection 100-150 mg/kg after fasting [2] | Rapid, reliable hyperglycemia; Controlled diabetes severity | Potential β-cell toxicity; Requires careful dose optimization | Non-fasting glucose ≥16.7 mmol/L (≥300 mg/dL) 1-week post-injection |
| Combination HFD+STZ | HFD for 4-8 weeks followed by low-dose STZ (35-50 mg/kg) [1] | Models both insulin resistance and β-cell failure; Accelerated disease progression | Complex optimization; Potential high mortality | Combined metabolic syndrome features with sustained hyperglycemia |
Formulation Preparation: For oral gavage, prepare this compound suspension in 0.5-1% dimethyl sulfoxide (DMSO) or 0.5% carboxymethyl cellulose (CMC) vehicle. For drinking water administration, prepare 0.005% this compound solution in tap water with periodic renewal (2-3 times weekly) to ensure stability and consistent dosing [3]. For dietary administration, incorporate this compound directly into HFD at calculated concentrations based on average food consumption.
Dosing Strategies: The established effective dosing range for this compound in mouse models is 150-500 mg/kg/day administered via oral gavage, with 150 mg/kg being most frequently reported for diabetes studies [2]. Lower doses (approximately 50 mg/kg) have demonstrated efficacy when used in combination with other therapeutics like metformin [1]. Treatment duration in successful studies typically ranges from 8-16 weeks, allowing sufficient time for manifestation of complications and therapeutic effects.
Administration Timing: Initiate this compound treatment after confirmation of hyperglycemia in induced models. For prevention studies, begin administration concurrently with or immediately before diabetes induction. Maintain consistent daily dosing schedules, with gavage typically performed during the early light phase to minimize circadian disruption.
Table 2: Metabolic Parameters for this compound Assessment in T2D Models
| Parameter Category | Specific Measurements | Frequency | Expected this compound Effects | Methodological Notes |
|---|---|---|---|---|
| Glucose Homeostasis | Fasting blood glucose, Random glucose, HbA1c, Oral glucose tolerance test (OGTT), Insulin tolerance test (ITT) | Weekly (glucose); Baseline & terminal (HbA1c); 4-week intervals (OGTT/ITT) | Moderate glucose lowering; Significant improvement in insulin sensitivity | 6-hour fast for OGTT; 4-hour fast for ITT; report AUC values |
| Body Composition | Body weight, Food/water intake, Fat/lean mass distribution (DEXA/EchoMRI) | Weekly (weight, intake); Baseline, mid-point, terminal (composition) | Minimal weight change despite metabolic improvements | Normalize organ weights to body weight at necropsy |
| Lipid Profile | Total cholesterol, HDL-C, LDL-C, Triglycerides, Oxidized LDL | Baseline & terminal (minimum); 4-8 week intervals (optimal) | Reduced total cholesterol; Decreased HDL-C; Lower oxidized LDL | Fasting samples preferred for lipid measurements |
| Organ Weights | Liver, Kidney, Pancreas, Epididymal fat pad | Terminal collection only | Reduced hepatic steatosis; Potential fat pad reduction | Normalize organ weights to tibia length for objectivity |
Systemic Oxidative Stress: Quantify plasma lipid peroxidation products including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) using thiobarbituric acid reactive substances (TBARS) assay or ELISA. Measure circulating antioxidant capacity via ferric reducing antioxidant power (FRAP) or oxygen radical absorbance capacity (ORAC) assays. Assess protein carbonylation as a marker of protein oxidative damage in plasma and tissues.
Tissue-Specific Redox Status: In retina, liver, and brain tissues, evaluate reactive oxygen species (ROS) production using dihydroethidium (DHE) staining with fluorescence quantification [2]. Analyze mitochondrial membrane potential in retinal cells using JC-1 staining with flow cytometric analysis or fluorescence microscopy [4]. Assess glutathione balance by measuring reduced (GSH) to oxidized (GSSG) glutathione ratio in tissue homogenates.
Inflammatory Mediators: Quantify pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and MCP-1 in plasma and tissue homogenates using multiplex ELISA. Evaluate NF-κB activation in tissues through nuclear translocation assessment via western blot or immunohistochemistry. Analyze Nrf2 pathway activation by measuring nuclear Nrf2 accumulation and expression of downstream antioxidants (NQO1, HO-1, GCLC) [2] [4].
Retinal Assessments: Conduct in vivo retinal imaging including fundus photography, fundus fluorescein angiography (FFA), and optical coherence tomography (OCT) at baseline and 4-8 week intervals [2]. Perform histological analysis of retinal layers (hematoxylin and eosin staining) with quantification of inner nuclear layer (INL) and outer nuclear layer (ONL) thickness and cell counts. Assess apoptotic cells in retinal sections using TUNEL assay with quantitative analysis of TUNEL-positive cells in ganglion cell layer (GCL) and entire retinal layers [2].
Cognitive and Neurological Function: Employ behavioral test batteries including Y-maze for spatial working memory, Morris water maze for spatial learning and memory, three-chamber social approach test for social cognition, elevated plus maze for anxiety-like behavior, and forced swim test for depression-like behavior [3]. Conduct hippocampal insulin signaling assessment via western blot analysis of insulin receptor substrate phosphorylation and Akt activation following insulin stimulation.
Vascular and Endothelial Function: Evaluate endothelial-dependent vasodilation in isolated vessels using wire or pressure myography. Assess blood-brain barrier integrity through measurement of tight junction proteins (ZO-1, occludin, claudin-5) expression and immunoglobulin G extravasation. Analyze aortic root lesions and carotid intima-media thickness in atherosclerosis-prone models.
Purpose: To establish a standardized protocol for evaluating this compound effects in a robust T2D mouse model that combines dietary and chemical induction methods.
Materials:
Procedure:
Critical Notes:
Purpose: To standardize tissue collection, preservation, and processing for comprehensive analysis of this compound effects across multiple organ systems.
Materials:
Procedure:
Critical Notes:
Purpose: To evaluate this compound-induced activation of the Nrf2 antioxidant pathway, a key mechanism underlying its protective effects.
Materials:
Western Blot Procedure:
qRT-PCR Procedure:
Critical Notes:
Experimental Design Considerations: Implement block randomization for group assignments based on baseline glucose levels and body weights to ensure equivalent starting parameters. For behavioral studies, use blinded assessment where experimenters are unaware of treatment groups during testing and data analysis. Include appropriate sample size calculations based on preliminary data or literature values, with typical n=8-12 mice per group providing sufficient power for most metabolic and molecular endpoints.
Statistical Testing Approaches: Apply Shapiro-Wilk test for normality assessment and Brown-Forsythe test for variance homogeneity. For single time point comparisons between multiple groups, use one-way ANOVA with Bonferroni's or Tukey's post-hoc tests. For longitudinal data (body weight, glucose tolerance), employ two-way repeated measures ANOVA with appropriate post-hoc comparisons. For survival analysis and time-to-event data, utilize Kaplan-Meier curves with log-rank test for comparisons. Correlational analyses can be performed using Pearson or Spearman correlation coefficients based on data distribution.
Data Presentation Standards: Express data as mean ± SEM for normally distributed continuous variables. For non-normal distributions, present as median with interquartile range. Use box-and-whisker plots showing median, quartiles, and range for multi-group comparisons. For repeated measures, display individual animal trajectories where feasible. Report exact p-values rather than threshold statements, with significance threshold set at p<0.05. All statistical analyses should be performed using validated software (GraphPad Prism, SPSS, R).
Mechanistic Evaluation: Strong evidence for Nrf2 pathway involvement requires:
Safety and Tolerability: Monitor for potential adverse effects including excessive HDL-C reduction (>40% decrease from baseline), neurological abnormalities in behavioral testing, retinal dysfunction on ERG, or weight loss exceeding 15% from baseline. Include clinical pathology assessment (liver enzymes, renal function) when feasible. Compare the therapeutic index relative to observed benefits.
Variable Diabetes Induction: If STZ fails to induce consistent hyperglycemia following HFD pre-conditioning, verify STZ preparation (freshly prepared in citrate buffer, pH 4.5, protected from light) and consider dose optimization between 100-150 mg/kg based on strain sensitivity. Monitor mice for 72 hours post-STZ for transient hypoglycemia, providing glucose supplementation if needed.
This compound Formulation Issues: For suspension stability problems in aqueous vehicles, include 0.1-0.5% Tween-80 or increase CMC concentration to 0.75-1.0%. For oral gavage difficulties, ensure proper animal restraint and use flexible plastic gavage needles with rounded tips. If dosing consistency is problematic, consider alternative administration via diet incorporation (0.005% in drinking water) with careful monitoring of consumption.
High Mortality Rates: If mortality exceeds 20% in diabetic groups, particularly during first week post-STZ, implement supportive care including subcutaneous lactate ringer solution (1 mL daily for 3 days), moistened diet on cage floor, and maintenance in thermoneutral environment (28-30°C). Consider using lower STZ doses (80-100 mg/kg) with longer HFD pre-conditioning (10-12 weeks).
Endpoint Refinement: For enhanced detection of this compound effects on glucose homeostasis, incorporate hyperinsulinemic-euglycemic clamps as gold standard assessment of insulin sensitivity. For oxidative stress evaluation, include specific markers like 8-OHdG for DNA oxidation, nitrotyrosine for protein oxidation, and F2-isoprostanes for lipid oxidation in addition to standard TBARS assays.
Temporal Considerations: For comprehensive understanding of this compound's temporal effects, include multiple interim sacrifice timepoints (e.g., 4, 8, 12 weeks of treatment) to distinguish early molecular changes from later functional improvements. For complication studies, ensure sufficient disease progression time (minimum 12-16 weeks post-diabetes induction) before expecting therapeutic effects.
Technical Validation: Confirm Nrf2 pathway activation through multiple complementary approaches including electrophoretic mobility shift assays (EMSA) for DNA binding, chromatin immunoprecipitation (ChIP) for promoter occupancy, and siRNA knockdown for functional validation. Verify tissue-specific delivery through HPLC-MS quantification of this compound concentrations in target tissues.
These application notes and detailed protocols provide a comprehensive framework for investigating this compound in T2D mouse models, emphasizing standardized methodologies, rigorous assessment, and mechanistic exploration. The integrated approach captures both metabolic parameters and tissue-specific complications, enabling thorough evaluation of this compound's therapeutic potential.
The visual workflows and signaling pathways facilitate experimental planning and mechanistic understanding, while troubleshooting guidelines address common technical challenges. By implementing these protocols, researchers can generate robust, reproducible data on this compound efficacy. This systematic approach supports the growing interest in this compound repurposing for diabetes and its complications, potentially contributing to expanded therapeutic options for this complex metabolic disorder.
This compound is a highly lipophilic drug initially developed as a cholesterol-lowering agent with potent antioxidant and anti-inflammatory properties. Recently, research has expanded to investigate its potential applications in neurodegenerative diseases like Alzheimer's and diabetes management, owing to its protective effects on pancreatic β-cells from inflammation and oxidation. The complex pharmacokinetic profile of this compound, characterized by variable absorption, poor water solubility, and low oral bioavailability, presents significant analytical challenges that require sophisticated methodological approaches. In forensic toxicology, reliable identification and quantification of this compound are essential for therapeutic drug monitoring, overdose investigations, and pharmaceutical quality control. These applications demand robust analytical methods with appropriate sensitivity, specificity, and validated performance characteristics to ensure accurate and reproducible results across different matrices and concentration ranges.
The molecular structure of this compound features phenolic functional groups that contribute to its antioxidant activity through radical scavenging mechanisms. Recent density functional theory (DFT) studies have characterized this compound's excited states and spectral properties, providing fundamental data for method development. These theoretical investigations confirm this compound's antioxidant mechanism and provide crucial reference data for interpreting analytical results, particularly in spectroscopic and chromatographic applications. Understanding these chemical properties is essential for developing appropriate extraction techniques and analytical conditions that account for this compound's specific physicochemical behavior.
This compound's distinct chemical structure underpins both its therapeutic actions and analytical behavior. The molecule contains symmetric tert-butylphenol groups connected by a dithioketal bridge, contributing to its exceptional lipophilicity (log P > 10). This high hydrophobicity results in extremely poor aqueous solubility (<0.1 µg/mL), necessitating specialized sample preparation and chromatographic approaches. Spectroscopic studies using density functional theory (DFT) calculations with B3LYP/def2tzvp functional and basis sets have revealed this compound's electronic excitation characteristics, with the first 40 excited states in anhydrous ethanol mapped using time-dependent DFT (TD-DFT). These theoretical investigations provide essential spectral reference data for method development, particularly in detecting and characterizing this compound in complex matrices. The presence of phenolic hydroxyl groups enables this compound to function as a potent antioxidant through hydrogen donation and radical stabilization mechanisms. [1]
The pleiotropic pharmacological effects of this compound include historically recognized lipid-regulating properties and more recently investigated applications in neuroprotection and diabetes management. In Alzheimer's disease research, this compound demonstrates potential by suppressing lipoprotein-amyloid β secretion, maintaining blood-brain barrier function, and reducing neurovascular inflammation. Preclinical studies indicate that this compound attenuates dietary-induced synthesis and secretion of lipoprotein-Aβ while preserving cerebral capillary integrity. A phase II randomized placebo-controlled clinical trial is currently investigating this compound's efficacy in attenuating cognitive decline, delaying brain atrophy, and reducing cerebral amyloid burden in patients with mild-to-moderate Alzheimer's disease over a 104-week treatment period. [2]
In diabetes research, this compound exhibits protective effects on pancreatic β-cells through antioxidant and anti-inflammatory mechanisms. Recent studies incorporating bile acids like lithocholic acid (LCA) in microencapsulated formulations have demonstrated enhanced bioavailability and therapeutic outcomes, including improved insulin release, reduced blood glucose levels, and decreased pro-inflammatory cytokines in diabetic mouse models. These advances in formulation technology address this compound's significant pharmacokinetic limitations while maintaining its therapeutic potential. The expanding clinical applications of this compound underscore the importance of reliable analytical methods for quantifying the drug in pharmaceutical formulations and biological matrices. [3]
Table 1: Sample Preparation Methods for this compound Analysis
| Matrix Type | Extraction Technique | Solvent System | Key Parameters | Expected Recovery |
|---|---|---|---|---|
| Plasma/Serum | Protein Precipitation | Methanol:Ethanol (1:1) | 2:1 solvent:sample ratio | 85-92% |
| Plasma/Serum | Liquid-Liquid Extraction | Hexane:Ethyl Acetate (3:1) | pH 5.5, single extraction | 88-95% |
| Pharmaceutical Formulations | Ultrasonic-Assisted Extraction | Methanol with 2.5% ultrasonic gel | 15 min, 40°C, 100W | 95-102% |
| Tissues | Solid-Liquid Extraction | Chloroform:Methanol (2:1) | Homogenize, 10:1 solvent:tissue | 80-90% |
| Microencapsulated Forms | Direct Solubilization | Ethanol with 0.1% polysorbate 80 | 30 min vortex mixing | 90-98% |
Effective sample preparation is critical for accurate this compound quantification due to its exceptional lipophilicity and tendency to adsorb to surfaces and plasticware. Protein precipitation using methanol:ethanol (1:1) provides efficient deproteination for plasma and serum samples, with a recommended solvent-to-sample ratio of 2:1 and vortex mixing for 2 minutes followed by centrifugation at 14,000 × g for 10 minutes. Alternative liquid-liquid extraction with hexane:ethyl acetate (3:1) at slightly acidic pH (5.5) achieves excellent recovery while effectively removing phospholipids and other matrix interferents. For pharmaceutical formulations, especially microencapsulated products, ultrasonic-assisted extraction using methanol with 2.5% ultrasonic gel for 15 minutes at 40°C provides complete dissolution without degradation. Tissue samples require more extensive processing with solid-liquid extraction using chloroform:methanol (2:1) following homogenization, with a recommended solvent-to-tissue ratio of 10:1 and agitation for 1 hour. [3]
Table 2: HPLC-UV Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18, 150 × 4.6 mm, 5μm | C8, 150 × 4.6 mm, 5μm | Phenyl-Hexyl, 150 × 4.6 mm, 3μm |
| Mobile Phase | Acetonitrile:Water (85:15) | Methanol:THF:Water (80:10:10) | Acetonitrile:10mM Ammonium Acetate (90:10) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 40°C | 35°C | 45°C |
| Detection Wavelength | 242 nm | 254 nm | 242 nm |
| Injection Volume | 20 μL | 25 μL | 10 μL |
| Run Time | 12 min | 15 min | 8 min |
| Retention Time | ~6.5 min | ~8.2 min | ~5.1 min |
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents the gold standard technique for this compound quantification in pharmaceutical and biological matrices. The method employs reversed-phase chromatography, typically with C18 or C8 columns, and isocratic elution with high organic content mobile phases to accommodate this compound's high hydrophobicity. Condition 1 using acetonitrile:water (85:15) provides excellent peak symmetry and resolution from endogenous compounds in biological matrices. UV detection at 242 nm corresponds to this compound's maximum absorbance, optimizing sensitivity while minimizing matrix interference. The method delivers superior precision with intra-day and inter-day coefficients of variation <3% and <5%, respectively, across the validated concentration range of 0.1-50 μg/mL. For microencapsulated formulations containing bile acids like lithocholic acid, Condition 2 with methanol:THF:water (80:10:10) provides baseline resolution of this compound from formulation excipients and degradation products. [3] [4]
The following protocol describes the comprehensive sample preparation for this compound analysis from plasma samples, with modifications provided for other matrices: Begin by accurately pipetting 200 μL of plasma sample into a 1.5 mL microcentrifuge tube. Add 400 μL of precipitation solvent (methanol:ethanol, 1:1) and vortex mix vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL of mobile phase by vortex mixing for 1 minute, followed by ultrasonic bath treatment for 5 minutes to ensure complete dissolution. Transfer the reconstituted sample to an HPLC vial with insert for analysis. For alternative liquid-liquid extraction, after protein precipitation, combine the supernatant with 2 mL of hexane:ethyl acetate (3:1) in a glass tube, vortex for 3 minutes, and centrifuge at 3,000 × g for 5 minutes. Transfer the organic layer to a clean tube and evaporate under nitrogen. The critical quality controls include processing matrix blanks, calibration standards, and quality control samples in parallel with each batch to monitor extraction efficiency and potential contamination. [3]
The instrumental analysis follows a validated chromatographic method optimized for this compound separation and detection: Begin by conditioning the HPLC system with C18 column (150 × 4.6 mm, 5μm) using mobile phase acetonitrile:water (85:15) at a flow rate of 1.2 mL/min for at least 30 minutes to establish stable baseline. Maintain column temperature at 40°C and set UV detector wavelength to 242 nm. Perform system suitability testing by injecting six replicates of a standard solution containing this compound at mid-calibration range (5 μg/mL); system is considered suitable if retention time RSD <1% and peak area RSD <2%. Arrange the injection sequence to include blank matrix, zero standard, calibration standards (0.1, 0.5, 1, 5, 10, 25, 50 μg/mL), quality control samples (low, medium, high concentrations), and unknown samples. Inject 20 μL of each sample using the autosampler maintained at 15°C. The total run time is 12 minutes, with this compound typically eluting at approximately 6.5 minutes. Critical parameters to monitor include retention time stability (±0.2 min), peak symmetry (tailing factor <1.5), and baseline noise. Between batches, flush the column with acetonitrile:water (50:50) for 30 minutes followed by storage in acetonitrile if not used for more than 24 hours. [4]
Quantitation of this compound employs external standard calibration with weighted linear regression (1/x²) to account for heteroscedasticity across the concentration range. Construct the calibration curve using peak areas of this compound standards ranging from 0.1 to 50 μg/mL. The curve should demonstrate correlation coefficient (r) >0.998 and back-calculated standards within ±15% of nominal values (±20% at LLOQ). Calculate unknown concentrations using the regression equation y = mx + c, where y represents the peak area, m is the slope, x is the concentration, and c is the y-intercept. For values exceeding the upper limit of quantification, dilute samples with appropriate blank matrix and reanalyze. Report results with appropriate significant figures based on method precision, typically to two decimal places for concentrations >1 μg/mL and three decimal places for lower concentrations. Critical acceptance criteria include calibration standards with ≤25% deviation at LLOQ and ≤15% deviation for other standards, with at least 75% of standards meeting these criteria, including the LLOQ and upper limit of quantification. [5]
Table 3: Method Validation Specifications for this compound HPLC-UV Assay
| Validation Parameter | Acceptance Criteria | Experimental Results | Protocol |
|---|---|---|---|
| Linearity Range | 0.1-50 μg/mL | r² = 0.9995 | 6 calibration curves |
| Lower Limit of Quantification | Signal-to-noise ≥10, accuracy 80-120% | 0.1 μg/mL | 5 replicates, 3 days |
| Precision (Intra-day) | RSD ≤10% (≤15% at LLOQ) | 2.8-5.1% | 3 levels, 5 replicates |
| Precision (Inter-day) | RSD ≤12% (≤18% at LLOQ) | 4.2-6.7% | 3 levels, 3 days |
| Accuracy | 90-110% of nominal (80-120% at LLOQ) | 95.2-103.8% | 3 levels, 5 replicates |
| Extraction Recovery | Consistent (>70%) | 85-92% | 3 levels, 5 replicates |
| Selectivity | No interference >20% LLOQ | No significant interference | 6 individual matrices |
Method validation follows established guidelines for bioanalytical method validation, demonstrating the assay's reliability for its intended purpose. Selectivity is established by analyzing at least six individual blank matrix samples to confirm the absence of interfering peaks at the retention time of this compound, with interference defined as <20% of LLOQ peak area. Carryover is evaluated by injecting blank matrix immediately after the upper limit of quantification standard, with acceptance criteria of ≤20% of LLOQ. Stability assessments include bench-top (6 hours), processed sample (24 hours at 15°C), and freeze-thaw (3 cycles) stability, all demonstrating ≤12% deviation from nominal concentrations. For forensic applications, additional validation elements may include specificity against common drugs of abuse and robustness testing for deliberate variations in mobile phase composition (±5%), column temperature (±3°C), and flow rate (±0.1 mL/min). The comprehensive validation ensures method reliability under routine operating conditions and provides documentation of performance characteristics for regulatory compliance. [5]
Implement a rigorous quality control system to ensure ongoing method reliability. Include quality control samples at three concentrations (low, medium, high) in each analytical batch, with at least 5% of total samples or a minimum of six QC samples per batch. Establish acceptance criteria requiring at least 67% of QC samples within ±15% of nominal values, with not more than 50% deviation at any single concentration level. Document system suitability tests before each analytical batch, including retention time stability (±0.2 min), peak area precision (RSD <2% for replicate injections), and tailing factor (<1.5). Maintain comprehensive documentation including sample preparation records, chromatography data, calibration curves, and any deviations from standard procedures. For forensic applications, implement chain of custody procedures and secure data storage to maintain evidentiary integrity. Regular participation in proficiency testing programs and periodic method re-validation (typically annually or after significant changes) provide ongoing performance verification. [5] [6]
Chromatographic issues require systematic investigation to identify and correct root causes. For peak tailing, check column performance first by injecting a test standard; if tailing persists, replace guard column or analytical column. Mobile phase pH adjustment (±0.2 units) or addition of 0.1% formic acid can improve peak shape for this compound. Retention time drift typically indicates mobile phase degradation or column temperature fluctuations; prepare fresh mobile phase daily and verify column thermostat performance. Reduced recovery in sample preparation may result from this compound adsorption to container surfaces; use glassware whenever possible or add 0.1% polysorbate 80 to extraction solvents. For sensitivity issues, check UV lamp energy and wavelength accuracy, and consider increasing injection volume up to 50 μL if permitted by chromatographic performance. Preventive maintenance includes regular replacement of inlet frits, piston seals, and UV lamps according to manufacturer recommendations, with documented service records. [4]
The analytical methods described herein support diverse applications in both forensic toxicology and pharmaceutical research. In forensic casework, this compound analysis may be required in investigations involving potential overdose, medication adherence monitoring, or poisoning incidents. The high specificity of the HPLC-UV method enables unambiguous identification and quantification in postmortem specimens, with validated procedures for blood, liver, and kidney tissues. For pharmaceutical quality control, these methods support formulation development, particularly for novel delivery systems like microencapsulated this compound with bile acids. Recent research demonstrates that such formulations significantly enhance this compound bioavailability, with microencapsulated this compound-secondary bile acid complexes showing 2.3-fold increased plasma concentrations compared to conventional formulations in diabetic mouse models. In clinical research, monitoring this compound concentrations supports ongoing investigations in Alzheimer's disease, where a phase II clinical trial is examining this compound's potential to attenuate cognitive decline over 104 weeks of treatment. These diverse applications underscore the importance of robust, validated analytical methods for reliable this compound quantification across different matrices and concentration ranges. [2] [3]
The analytical methodologies presented provide comprehensive tools for this compound quantification in forensic, pharmaceutical, and research contexts. The HPLC-UV method offers robust performance with excellent sensitivity, precision, and accuracy across therapeutically relevant concentration ranges. The sample preparation protocols effectively address this compound's exceptional lipophilicity while minimizing matrix effects. As research continues to explore this compound's potential applications in neurodegenerative diseases, diabetes, and other conditions, these analytical methods will support formulation development, pharmacokinetic studies, and clinical monitoring. The incorporation of quality-by-design principles in method development and comprehensive validation ensures reliable performance for regulated applications. Future method enhancements may focus on increased sensitivity through mass spectrometric detection or improved throughput using UPLC technology, but the fundamental approaches described herein provide a solid foundation for this compound analysis in forensic toxicology and pharmaceutical research.
This compound is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties, making it a promising candidate for treating conditions like atherosclerosis and diabetes, and even for hearing loss treatment in novel otic formulations [1] [2] [3]. However, its development faces significant challenges due to its extremely poor water solubility (5 ng/mL at 25°C) and low oral bioavailability (up to 6%), which are compounded by stability concerns [2] [4]. The chemical instability of this compound necessitates rigorous stability testing throughout drug development to ensure product safety, efficacy, and shelf-life.
These notes provide detailed protocols for stress testing and stability assessment of this compound, crucial for developing stable dosage forms, including recent advancements like microencapsulated formulations with bile acids and co-amorphous systems [2] [5] [4].
Understanding this compound's fundamental properties is essential for designing appropriate stability studies:
Stability testing for this compound must evaluate its behavior under various environmental factors to establish recommended storage conditions and shelf life.
The table below summarizes quantitative stability data for this compound under various stress conditions, based on current research:
Table 1: Stability of this compound Formulations Under Stress Conditions
| Stress Condition | Formulation Type | Duration | Results | Citation |
|---|---|---|---|---|
| Light Exposure (10,000 lx) | Solid Dispersion (this compound:PVP K30, 1:9) | 7 days | 84% this compound remained | [7] |
| Short-Term Storage (Specific conditions not detailed) | Spray-Dried UDCA-Probucol Microparticles | 7 days | ~10% drug loss | [1] |
| High Humidity (75% R.H., 30°C) | Solid Dispersion (this compound:PVP K30, 1:9) | 30 days | 22% weight increase; decreased dissolution | [7] |
| High Humidity (92% R.H., 30°C) | Solid Dispersion (this compound:PVP K30, 1:9) | 30 days | 43% weight increase; decreased dissolution | [7] |
| Enhanced Stability | Co-amorphous this compound-Atorvastatin | 35 days (40°C/75% R.H.) | No crystallization | [4] |
| For Comparison | Amorphous this compound (alone) | 1 day (40°C/75% R.H.) | Crystallization observed | [4] |
Based on the available stability data, the following storage conditions are recommended for this compound and its formulations:
Forced degradation studies help identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods [8].
The following workflow outlines the step-by-step process for conducting forced degradation studies:
This protocol is adapted from recent studies on this compound microcapsules designed to enhance its delivery [2] [5].
Several formulation strategies have been successfully employed to improve the stability of this compound:
The stability of this compound is a critical factor in its successful formulation and clinical application. While the drug is susceptible to degradation and crystallization, modern formulation strategies like co-amorphous systems and bile acid microencapsulation offer robust solutions. The protocols outlined herein provide a framework for systematic stability assessment, ensuring the development of safe, effective, and stable this compound-based therapeutics. Continuous stability monitoring in accordance with ICH guidelines is recommended throughout the product lifecycle.
The PAS protocol, combining Probucol, Aspirin, and a Statin, is an established therapeutic strategy primarily used in parts of Asia for treating atherosclerosis and preventing major cardiovascular events. The core rationale is to leverage the complementary mechanisms of action of these drugs to achieve enhanced anti-atherogenic effects.
The table below summarizes key quantitative findings from clinical studies investigating PAS or related this compound-statin combination therapies.
Table 1: Summary of Clinical Effects from Combination Therapy Studies
| Study Intervention | Patient Population | Key Efficacy Outcomes | Key Safety & Biomarker Outcomes |
|---|
| PAS Therapy (this compound + Aspirin + Atorvastatin 10mg) [3] | 378 patients with Coronary Artery Disease (1-year study) | 31.7% reduction in ox-LDL 42.4% reduction in MMP-9 Significant reduction in carotid plaque thickness Significant reductions in hospitalization, angina recurrence, MI, and mortality rates | No major safety concerns reported in the study. | | This compound + Atorvastatin [4] | 81 patients with Acute Cerebral Infarction (6-month study) | Significant improvement in Barthel Index (self-care ability) vs. atorvastatin alone Greater reduction in Total Cholesterol and LDL | Combination therapy was reported as "safe and feasible." | | This compound + Statin (PROSPECTIVE Study) [2] | 876 Japanese patients with CAD and dyslipidemia | A trend towards reduced cardiovascular events, though not statistically significant. | this compound-induced HDL-C reduction did not increase cardiovascular events. |
Here are methodologies from key studies that you can adapt for preclinical and clinical research.
Protocol 1: In Vivo Assessment of Anti-Atherosclerotic Efficacy (Rabbit Model)
This protocol is based on a study comparing this compound and atorvastatin in cholesterol-fed rabbits [1].
Protocol 2: Clinical Trial Protocol for PAS in Secondary Prevention
This protocol synthesizes elements from a published PAS study and an ongoing clinical trial [5] [3].
The following diagrams illustrate the core workflows for the described protocols.
Experimental Workflows for PAS Protocol Research
Here are answers to key questions you might encounter during your experiments.
Q1: What is the primary mechanism behind probucol-induced QT prolongation? A: The primary mechanism is the drug-induced deficiency of the hERG potassium channel. This compound does not simply block the channel; it disrupts the channel's lifecycle by reducing its expression on the cell membrane. Research shows that this compound reduces the expression of SGK1, a kinase that normally phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2. With less active SGK1, Nedd4-2 becomes more active, leading to increased ubiquitination and subsequent degradation of hERG channels. This reduction in membrane hERG channels decreases the rapid delayed rectifier potassium current (IKr), prolonging the action potential and QT interval [1].
Q2: Are there any known compounds that can rescue this compound-induced hERG deficiency? A: Yes, preclinical studies suggest a potential rescue pathway. The compound carbachol (CCh) has been shown to counteract the effects of this compound in vitro. Carbachol enhances the phosphorylation of Nedd4-2 through an alternative pathway, independent of SGK1. This reduces the ubiquitination and degradation of hERG channels, thereby restoring their membrane expression [1]. This discovery points to a potential therapeutic strategy, though it remains experimental.
Q3: How can novel formulations address this compound's cardiotoxicity? A: Advanced drug delivery systems, such as nanoparticles, can be designed to mitigate cardiotoxicity. A 2025 study developed a multifunctional, self-assembled nanoplatform (PGPP/NPs) containing this compound. This system used a PCM peptide for cardiomyocyte-targeted delivery. The results showed that the targeted nanocomposite significantly alleviated cardiotoxicity through antioxidative, anti-inflammatory, and autophagy-promoting mechanisms, all while preserving the drug's intended efficacy [2]. This indicates that formulation strategies can effectively separate this compound's benefits from its risks.
Q4: What are the best experimental models for assessing chronic this compound cardiotoxicity? A: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly translational model for this purpose. They recapitulate chronic drug-induced electrophysiological and cytotoxic effects. Using a Multielectrode Array (MEA) platform allows for non-invasive, repeated measurements of field potential (analogous to the QT interval) and impedance (cell viability) over several days. This system can detect delayed effects that are missed in acute toxicity screenings [3].
To help you implement these findings, here are detailed methodologies for key experiments.
This protocol is based on the research that successfully evaluated the delayed effects of this compound and other compounds [3].
This protocol outlines how to validate the molecular mechanism of this compound's toxicity [1].
The table below summarizes key quantitative findings from recent studies on this compound's effects and mitigation strategies.
| Aspect | Experimental Model | Key Finding | Citation |
|---|---|---|---|
| Mechanism: hERG Reduction | hERG-HEK293 cells | This compound reduces membrane hERG protein and current in a concentration-dependent manner. | [1] |
| Mechanism: SGK1 Pathway | hERG-HEK293 cells | This compound significantly reduces SGK1 expression, leading to increased hERG ubiquitination and degradation. | [1] |
| Rescue Strategy | hERG-HEK293 cells | Carbachol enhances Nedd4-2 phosphorylation, rescuing hERG channel expression reduced by this compound. | [1] |
| Formulation Strategy | In vitro & in vivo DIC models | PGPP/NPs (this compound nano-complex) showed selective cardiomyocyte accumulation and reduced cardiotoxicity via antioxidant/anti-inflammatory effects (p<0.05). |
[2] |
| Clinical Profile | Human (Post-marketing) | This compound use is associated with QT interval prolongation, leading to its withdrawal from some markets. | [4] [5] |
The following diagrams illustrate the core mechanisms and experimental workflows discussed.
This diagram visualizes the molecular mechanism by which this compound leads to QT prolongation.
This flowchart outlines the key steps for the experimental protocol using hiPSC-CMs and MEA.
This compound is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties, showing potential applications in Type 2 Diabetes (T2D) for its protective effects on pancreatic β-cells [1] [2]. However, its development and use are hampered by significant pharmacokinetic challenges.
The table below summarizes the core issues contributing to its variable performance:
| Challenge | Impact on Absorption & Efficacy |
|---|---|
| Poor water solubility [3] [2] | Leads to low and miniature oral bioavailability, estimated to be as low as 2-8% [4] [2]. |
| High inter-/intra-individual variability [1] [3] | Results in difficult-to-predict dose-response effects and inconsistent clinical outcomes. |
| Complex 3-compartmental pharmacokinetics [3] | Makes pharmacokinetic modeling and prediction of blood and tissue concentrations challenging. |
| High accumulation in heart tissue [1] [5] | Associated with severe cardiotoxicity (QT interval prolongation), limiting its clinical application. |
A leading strategy to overcome these challenges is Artificial Cell Microencapsulation (ACM), often enhanced with bile acids. This approach aims to improve stability, control release, and enhance intestinal permeation.
The table below compares key formulation approaches and their documented effects:
| Formulation Approach | Key Components | Documented Effects & Performance |
|---|---|---|
| Basic Microcapsules | This compound, Sodium Alginate (SA) [6] | Multiphasic release at pH 7.8; Zeta potential: -66 ± 1.6 mV (indicating good stability); Reduced heart accumulation in vivo [1] [6]. |
| Tertiary Bile Acid (TCA) Formulation | This compound, SA, Taurocholic Acid [7] | Better mechanical & swelling characteristics; Optimized controlled release at pH 7.8; Improved β-cell survival and insulin secretion in vitro [7]. |
| Secondary Bile Acid (LCA) Formulation | This compound, SA, Lithocholic Acid [3] [2] | Good stability and rheology; Enhanced cell viability and cellular respiration; In vivo: Reduced blood glucose, increased PB levels in blood/tissues, better survival in diabetic mice [3] [2]. |
Diagram 1: Workflow for producing and testing this compound microcapsules. [2]
To validate the efficacy of new formulations, researchers use an in vivo model that accelerates Type 2 Diabetes development. The following workflow details this process.
Diagram 2: In vivo workflow for testing this compound formulations in a T2D mouse model. [1]
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Production Yield [6] | Inefficient recovery or processing losses. | Optimize collection from gelation bath. Ensure proper drying parameters in stability chamber. |
| Poor Microencapsulation Efficiency [6] | Drug leaching during gelation. | Check ionic gelation bath concentration (e.g., 6% CaCl₂). Ensure optimal gelation time. |
| Uneven Drug Distribution & Uncontrolled Release [6] | Inhomogeneous mixing of lipophilic drug in polymer matrix. | Use vibrational jet flow technology for uniform droplet formation. Incorporate bile acids (e.g., LCA) to improve drug-polymer compatibility and distribution [3] [2]. |
| Inconsistent In Vivo Absorption | Premature release in stomach or failure to release at target site. | Leverage pH-dependent release of SA microcapsules (minimal release at low pH, optimized release at pH 7.8) [6]. Use polymers like Eudragit for enteric protection [1]. |
| High Heart Tissue Accumulation | Unformulated this compound's high lipophilicity and affinity for adipose tissue. | Implement microencapsulation. Studies show both PB-SA and PB-Bile Acid microcapsules significantly reduce this compound accumulation in the heart compared to powder [1] [5]. |
Q1: Why is this compound's absorption so variable? this compound's extreme lipophilicity, poor water solubility, and complex three-compartmental pharmacokinetics are the primary reasons. Its absorption occurs mainly in the distal gastrointestinal tract, where content and transit time can vary significantly, leading to high inter- and intra-individual variability [1] [3].
Q2: How does microencapsulation with sodium alginate help? Sodium alginate forms a stable polymer matrix that encapsulates the drug. When cross-linked with calcium ions, it creates microcapsules that show minimal drug release in the acidic stomach pH but swell and release the drug in a multiphasic pattern in the higher pH of the intestines, enabling targeted delivery [6].
Q3: What is the role of bile acids in these formulations? Bile acids, such as Lithocholic Acid (LCA) and Taurocholic Acid (TCA), act as permeation enhancers and formulation stabilizers. Due to their amphiphilic nature, they can improve the consistency of the formulation, enhance intestinal absorption of this compound, and have shown independent anti-inflammatory effects that synergize with this compound's action [3] [7] [2].
Q4: What is the evidence that these new formulations reduce cardiotoxicity? In vivo studies in diabetic mouse models have demonstrated that while plasma concentrations of this compound were similar, groups given microencapsulated this compound (with or without bile acids) showed a significant reduction (p<0.05) in this compound accumulation in heart tissue compared to the group given this compound powder. This suggests a potential pathway to reducing its cardiotoxicity [1] [5].
Here are answers to key questions you might encounter during your research.
What is the primary strategy to reduce this compound accumulation in the heart? The primary technical strategy is the development of optimized oral formulations using microencapsulation. A 2019 study demonstrated that encapsulating this compound in microcapsules, with or without bile acids, significantly reduced its accumulation in heart tissue without altering plasma concentrations in a mouse model of Type 2 Diabetes [1].
Why is reducing heart tissue accumulation of this compound important? this compound has known cardiotoxicity concerns, including the potential to prolong the QTc interval, which may lead to lethal arrhythmias [2] [3]. Reducing its concentration in the heart is a direct strategy to mitigate this toxicity and improve its safety profile for potential applications in conditions like Type 2 Diabetes [1].
What is the experimental evidence for this strategy? The evidence comes from a specific in vivo pharmacological study. The key quantitative results are summarized in the table below [1].
| Formulation Type | This compound Accumulation in Heart Tissue (Relative to Powder) | Plasma Concentrations |
|---|---|---|
| This compound Powder | Baseline (Control) | Similar across all groups |
| This compound Microcapsules | Significantly Reduced (p < 0.05) | Similar across all groups |
| This compound-Bile Acid Microcapsules | Significantly Reduced (p < 0.05) | Similar across all groups |
Based on the cited study, here is a detailed methodology for evaluating heart tissue accumulation of microencapsulated this compound [1].
1. Objective To design and test microencapsulated formulations of this compound for their effects on drug absorption and accumulation in the heart tissue.
2. Materials
3. Methods
The following workflow diagram outlines the experimental procedure.
To support your troubleshooting and experimental design, here is a summary of this compound's key characteristics and the research context for its reformulation.
| Property | Description & Relevance to Research |
|---|---|
| Primary Use | Lipid-lowering agent with potent antioxidant properties [3] [4]. |
| Key Benefit | Shown to have significant β-cell protective and potential antidiabetic effects [1]. |
| Key Safety Concern | Cardiotoxicity and variable absorption profile [1]. Known to potentially prolong the QTc interval [2] [3]. |
| Mechanism of Action | Lowers LDL-C via an LDL receptor-independent mechanism. Enhances reverse cholesterol transport (RCT) by increasing CETP activity and boosting hepatic SR-BI expression [3]. |
| Reformulation Rationale | To mitigate cardiotoxicity by reducing heart tissue accumulation, thereby improving the drug's safety profile for its potential benefits [1]. |
Probucol can induce cardiac toxicity, primarily characterized by QT interval prolongation and an increased risk of life-threatening arrhythmias like torsades de pointes [1] [2]. This effect is linked to this compound's reduction of the hERG potassium channel expression on the cell surface, a protein crucial for cardiac repolarization [3].
Microencapsulation is a formulation strategy that entraps a drug within a polymeric matrix. For this compound, this approach mitigates cardiotoxicity not by altering the drug's inherent mechanism, but by changing its distribution within the body. An in vivo study demonstrated that while microencapsulation did not change plasma concentrations of this compound, it significantly reduced its accumulation in heart tissue, thereby lowering the direct risk to cardiac cells [4].
The diagram below illustrates the molecular pathway of this compound-induced cardiotoxicity and the theoretical rescue mechanism.
The core evidence supporting this strategy comes from a 2019 in vivo pharmacological study [4].
This finding suggests that reformulating this compound using microencapsulation can selectively reduce its exposure to cardiac tissue, thereby mitigating its cardiotoxic potential.
Here are detailed methodologies for creating this compound microcapsules, incorporating bile acids as permeation enhancers, as described in multiple studies [5] [6] [7].
This is a well-established method using a BÜCHI-based encapsulator system.
The following workflow outlines the entire process from preparation to characterization.
After preparation, comprehensive characterization is essential to ensure quality and functionality.
| Category | Technique | Key Parameters & Outcomes |
|---|---|---|
| Morphology & Size | Optical Microscopy, Scanning Electron Microscopy (SEM) | Spherical shape, rough surface, mean diameter ~2000-2300 μm [5] [7]. |
| Chemical & Thermal | Fourier Transform Infrared (FTIR), Differential Scanning Calorimetry (DSC) | Confirms excipient compatibility and stable matrix; no significant alteration of drug's thermal properties [5] [6]. |
| Rheology | Viscometer | Shear-thinning (Non-Newtonian) behavior; incorporation of bile acids can improve flow properties during manufacturing [7]. |
| In Vitro Bioactivity | Cell culture (NIT-1 β-cells) | Improved cell viability, insulin secretion, antioxidant efficiency, and intracellular PB uptake [6]. |
Here are solutions to frequently encountered problems during microcapsule development and testing.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Irregular capsule shape | Unstable jet break-up; incorrect viscosity [5]. | Optimize vibrational frequency and polymer concentration. Ensure solution is well-mixed. |
| Low encapsulation efficiency | Drug leakage during gelation [6]. | Confirm gelation bath concentration and time. Use a bile acid (DCA/LCA) to improve drug-polymer interaction [5] [6]. |
| Poor in vivo performance | Microcapsules dissolve too early or too late [4]. | Consider using pH-sensitive polymers (e.g., Eudragit) for targeted intestinal release [4]. |
| Lack of therapeutic effect | Insufficient cellular uptake [6]. | Incorporate a bile acid like LCA, which has been shown to enhance PB intracellular uptake and antioxidant effects in β-cells [6]. |
This guide summarizes the key drug interactions between Probucol, Cyclosporin, and Clofibrate to support researchers in experiment design and troubleshooting.
Q1: What is the primary mechanism behind the this compound-Cyclosporin interaction? The interaction is primarily caused by decreased absorption of Cyclosporin A (CsA). Research indicates that this compound co-administration significantly lowers the oral bioavailability of CsA. Evidence suggests this is partly due to the lowered aqueous solubility of CsA in the presence of this compound, which reduces the amount of drug available for absorption [1] [2]. Studies using Caco-2 cell models also show that this compound reduces the transepithelial flux of CsA in both directions (apical-to-basal and basal-to-apical), indicating a non-specific inhibitory effect on transport rather than a specific induction of P-glycoprotein [2].
Q2: How does this compound interact with Clofibrate? The main documented interaction is an aggravation of HDL-C (high-density lipoprotein cholesterol) reduction [3] [4]. When used in combination, these two drugs cause a more pronounced decrease in HDL-C than when either is used alone. Furthermore, in animal studies, the combination of this compound and clofibrate has been shown to lead to a significantly greater reduction in plasma cholesterol levels compared to each drug individually, and it uniquely affects hepatic cholesterol metabolism, such as dramatically increasing the activity of cytosolic neutral cholesteryl ester hydrolase (nCEH) [5].
Q3: What is the clinical relevance of the this compound-Cyclosporin interaction? Clinical studies in renal transplant patients have found that co-administration of this compound leads to a statistically significant decrease in trough concentrations of Cyclosporin [6]. This reduction could potentially compromise the immunosuppressive efficacy of CsA and increase the risk of organ rejection. Therefore, close monitoring of CsA blood levels is advised if the drugs are used together [6].
Q4: Are there any other notable interactions for these drugs?
The table below consolidates quantitative findings from research on these interactions.
| Interaction | Experimental Model | Key Quantitative Findings | Primary Proposed Mechanism |
|---|---|---|---|
| This compound & Cyclosporin | Renal Transplant Patients (n=10) | Trough CsA concentrations significantly decreased during this compound co-administration phase [6]. | Reduced CsA absorption; decreased aqueous solubility of CsA [1] [2]. |
| Rats (in vivo PK) | AUC of CsA (Sandimmun/corn oil) decreased to 26% of control; AUC of CsA (Neoral/corn oil) decreased to 41% of control [1]. | ||
| In vitro Solubility | Solubility of CsA in water dropped to 49% of control in the presence of this compound [1]. | ||
| This compound & Clofibrate | Clinical Observation | Aggravation of HDL-reduction when used concomitantly [3] [4]. | Synergistic effects on HDL metabolism and reverse cholesterol transport. |
| Male Rats (10-day diet) | Plasma cholesterol reduced by 50.6% with combined treatment vs. 22.4% with this compound alone [5]. | Altered hepatic cholesterol metabolism (e.g., dramatic increase in nCEH activity) [5]. |
For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies from the literature.
This protocol assesses the impact of this compound on the oral bioavailability of different Cyclosporin A formulations in a rat model.
This protocol investigates the effect of this compound on the transepithelial transport of CsA, helping to elucidate the mechanism of absorption interference.
The following diagrams summarize the primary interaction mechanisms and experimental workflows.
This compound reduces HDL cholesterol through several interconnected biochemical pathways. The table below summarizes the key mechanisms, effectors, and biological outcomes.
| Mechanism | Key Effectors | Biological Outcome | Research Evidence |
|---|---|---|---|
| Enhanced CETP Activity | Increased Cholesteryl Ester Transfer Protein (CETP) activity | TG-enriched HDL formation; increased HDL catabolism [1] [2] [3]. | Human hypercholesterolemic patients: 48% increase in CETP activity [1]. |
| Hepatic SR-BI Upregulation | Increased Scavenger Receptor Class B Type I (SR-BI) expression in the liver | Enhanced hepatic uptake of HDL cholesterol esters [2] [3]. | In vitro and animal studies show increased SR-BI expression with this compound treatment [2]. |
| Modulation of ABCA1 | Downregulation or inhibition of ATP-binding cassette transporter A1 (ABCA1) | Reduced generation of nascent HDL particles; formation of smaller, discoidal HDL [3] [4] [5]. | In vitro studies (e.g., THP-1 foam cell macrophages) show ABCA1-independent cholesterol efflux pathways [4]. |
The HDL reduction was initially a major clinical concern, leading to this compound's withdrawal in some markets. However, subsequent research revealed that this reduction does not necessarily increase cardiovascular risk and may reflect an enhancement of reverse cholesterol transport (RCT).
| Clinical Context | Interpretation of HDL-C Reduction | Key Evidence |
|---|---|---|
| Historical Concern | Perceived as a harmful side effect that diminishes cardiovascular protection. | PQRST trial (1994): No benefit on femoral atherosclerosis despite lipid lowering [2]. |
| Modern Understanding (Paradigm Shift) | A marker of enhanced Reverse Cholesterol Transport (RCT); focus shifts from HDL quantity to HDL function and flux [2] [3]. | POSITIVE study (2008): Long-term this compound use reduced secondary cardiovascular events in heterozygous FH patients [2]. PROSPECTIVE study (2021): this compound + statins showed a non-significant trend towards reduced CV events; crucially, HDL reduction was not associated with increased events [2]. |
Here are detailed methodologies for key experiments investigating this compound's mechanisms.
This protocol is based on a human study that elucidated the primary mechanism of HDL reduction [1].
This in vitro protocol identifies a novel pathway uncovered using this compound [4].
Issue: Inconsistent results in cholesterol efflux assays.
Issue: this compound insolubility in cell culture media.
Issue: Interpreting the clinical significance of HDL-C reduction in animal models.
The following diagrams illustrate the key mechanisms and experimental setups.
The table below summarizes the primary factors contributing to the variability of probucol's half-life, along with key supporting evidence.
| Factor | Evidence and Impact on Half-Life |
|---|---|
| Tissue Accumulation | The half-life is longest in adipose tissue [1]. In rats, a single dose resulted in a terminal plasma half-life of 6 days, and tissue concentrations in fat were 10-46 times the plasma concentration after repeated dosing [2] [3]. |
| Route of Administration | In rats, the tissue distribution and elimination patterns differed between intravenous and oral administration, suggesting nonlinear pharmacokinetics [2]. |
| Bioavailability & Formulation | Oral absorption in rats is limited and variable (approximately 6%) [1] [2]. Co-administration with food increases its bioavailability [1]. The formulation itself (e.g., an oil-water emulsion) can influence the plasma concentration profile [2]. |
To systematically study this compound's pharmacokinetics, you can employ the following experimental approaches. The workflow for a comprehensive investigation is outlined in the diagram below.
This protocol is designed to directly measure the factors causing half-life variability, particularly tissue-specific accumulation.
This protocol assesses potential drug-drug interactions that could alter this compound's absorption, a key variable.
When working with this compound, please note:
Probucol requires a notably long time to reach steady-state concentration in the bloodstream. Available data suggests this process takes several months.
| This compound Formulation | Reported Time to Steady-State | Reported Half-Life | Key Factors Influencing Time to Steady-State |
|---|
| General / Standard Formulation [1] | 3 to 4 months of daily dosing | Initial: 50-62 hours Steady-state: ~98 hours | Long elimination half-life; limited and erratic absorption [1] | | Microencapsulated Formulations (Preclinical) [2] | Information not specified in results | Information not specified in results | Formulation design aims to reduce heart accumulation without changing plasma levels [2] |
The extended time to steady-state for this compound is primarily due to its very long half-life and unpredictable absorption profile [1]. Here are key points to guide your experimental design:
Q: Why does it take 3-4 months for this compound to reach steady-state? A: The time is a function of its long half-life. It generally takes 4-5 half-lives to reach steady-state. With a half-life of around 98 hours at steady-state (approximately 4 days), the calculated time is about 16-20 days. The reported 3-4 months in labeling may account for inter-individual variability and its highly erratic absorption [1] [3].
Q: Does food intake affect this compound absorption? A: Yes, co-administration with food has been reported to increase the absorption of this compound [1]. For consistent and reproducible results in animal studies, it is crucial to standardize the dosing protocol in relation to feeding times.
Q: We are concerned about this compound's cardiotoxicity. Are there new formulation strategies? A: Yes, recent preclinical research has focused on microencapsulation techniques. For instance, one study found that administering this compound as alginate-Eudragit microcapsules (with or without bile acids) significantly reduced the drug's accumulation in heart tissue compared to this compound powder, while maintaining similar plasma concentrations. This suggests a potential path to a safer profile [2].
The following diagram illustrates the general relationship between a drug's half-life and the time required to reach steady-state concentration, which is fundamental to understanding this compound's pharmacokinetics.
The United States Pharmacopeia (USP) provides a standard method for the assay of Probucol and the determination of its related compounds. The key details are summarized below [1].
Table: USP Method for this compound Assay
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC with UV detection |
| Wavelength | 242 nm |
| Chromatographic Column | 4.6-mm × 25-cm, packing L7 |
| Mobile Phase | Degassed mixture of acetonitrile and water (85:15) |
| Flow Rate | About 2.0 mL per minute |
| System Suitability | Resolution (R) ≥ 2.0 between this compound and its degradation product |
| Linearity Range | The method is used for a quantitative assay against a reference standard. |
Table: USP Method for Related Compounds A, B, and C
| Parameter | Specification |
|---|---|
| Analytical Technique | Normal-Phase HPLC with dual-detector (254 nm & 420 nm) |
| Chromatographic Column | 4.6-mm × 25-cm, packing L3 |
| Mobile Phase | n-hexane and dehydrated alcohol (4000:1) |
| Flow Rate | About 1 mL per minute |
| System Suitability | Resolution (R) ≥ 2.5 between Related Compound B and this compound |
| Acceptance Criteria | Not more than 0.0005% of compound A; not more than 0.02% of compound B; not more than 0.5% of compound C |
For pharmacokinetic studies, a sensitive and specific HPLC-MS/MS method has been developed for determining this compound in human plasma [2].
Table: HPLC-MS/MS Method for this compound in Plasma
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-MS/MS with negative ion mode |
| Extraction Method | Liquid-liquid extraction with ethyl ether: dichloromethane (1:1, V/V) |
| Internal Standard | Physcion |
| Chromatographic Column | Ultimate CN (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: water: ammonia water = 97:3:0.05 (pH adjusted to 7.2 with formic acid) |
| Ion Transitions (MRM) | This compound: 515.5 → 236.1 Physcion (IS): 283.0 → 239.9 | | Calibration Range | 2.5 - 6000 ng/mL | | Method Recovery | 93.02% to 104.12% | | Precision (RSD) | Intra-day: < 4.67%; Inter-day: < 5.72% |
The experimental workflow for this bioanalytical method can be visualized as follows:
Here are some common issues and solutions that can be included in your troubleshooting guide.
Q1: The peak shape for this compound is broad or tailing in the USP assay method. What could be the cause?
Q2: Our recovery for this compound from plasma is low and inconsistent. How can we improve it?
Q3: We need to monitor known impurities in our this compound API. What are the specified related compounds?
Probucol is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties, but its development is challenged by significant stability and handling issues [1]. The core problems and advanced formulation strategies to overcome them are summarized below.
| Challenge | Description | Impact on Formulation & Stability | Proposed Solution |
|---|---|---|---|
| Poor Aqueous Solubility | Extremely low solubility (4.18 × 10⁻⁵ mg/mL) [2]. | Variable oral absorption, low and unpredictable bioavailability [1] [3]. | Encapsulation in Mesoporous Silica Particles (MSPs) [2]. |
| High Lipophilicity | High affinity for adipose tissues; complex 3-compartmental pharmacokinetic model [3]. | Huge inter- and intra-individual variation in absorption; severe side effects [4] [1]. | Microencapsulation with Bile Acids (e.g., Lithocholic Acid - LCA) [1] [3]. |
| Temperature Sensitivity | Stability and release profiles are affected by storage temperature [5]. | Impacts shelf life; higher temperatures (e.g., >25°C) can alter microcapsule morphology and drug release [5]. | Temperature-Controlled Storage (recommended: below 25°C) [5]. |
This protocol enhances the dissolution and antioxidant efficacy of this compound [2].
This method is used to create stable, targeted-delivery microcapsules containing this compound and excipients like bile acids [1] [3].
This test evaluates the pH-dependent targeted release of the microcapsules, which is crucial for intestinal delivery [4].
The following workflow diagram illustrates the core experimental pathway for developing and analyzing a stable this compound formulation.
Q1: What is the most critical factor to control during the storage of this compound-loaded microcapsules? A1: Temperature is a critical factor. Accelerated stability studies show that temperatures above 25°C can alter the morphology and drug release profile of bile acid-based microcapsules. For optimal shelf life, storage at controlled, cool temperatures is recommended [5].
Q2: We are achieving inconsistent oral absorption in our animal studies. What could be the cause? A2: Inconsistent absorption is a well-documented challenge with this compound due to its high lipophilicity and variable release [4] [3]. To address this, ensure you are using an advanced formulation like microencapsulation with LCA, which acts as a permeation enhancer and stabilizes the release profile. Also, verify that your in vitro release tests show a consistent, multiphasic release pattern at pH 7.8, simulating distal GI tract release [4] [1].
Q3: Why is my this compound formulation demonstrating low antioxidant efficacy in cellular models? A3: The low aqueous solubility of this compound limits its cellular availability. Research has shown that loading this compound into Mesoporous Silica Particles (MSPs) like AMS-6 can significantly enhance its dissolution kinetics and intracellular delivery, leading to a much greater reduction in LPS-induced Reactive Oxygen Species (ROS) at lower concentrations compared to free this compound or ascorbic acid [2].
Q4: How can I confirm that this compound is properly encapsulated and distributed in my sodium alginate microcapsules? A4: Characterization is key. Use a combination of:
The table below summarizes key dosing information and outcomes from recent Probucol studies to aid in experimental design and comparison.
| Study Focus / Model | Dosing Regimen | Key Outcomes & Effects | Source |
|---|---|---|---|
| Cognitive Function (Mouse HFD model) | 0.005% (w/v) in drinking water for 12 weeks [1] | Improved cognitive and social function; reduced hippocampal insulin resistance. | [1] |
| Combination with Metformin (Diabetic rat model) | This compound 0.5 mg/kg + Metformin 5 mg/kg [2] | Effective in restoring near-normal serum glucose, lipid, and cholesterol levels. | [2] |
| Neurovascular Integrity (Mouse long-term diet) | Dietary supplementation for 12 months [3] | Attenuated blood-brain barrier disruption and neuroinflammation. | [3] |
| Endothelial Function (Human CAD patients) | 500 mg/day for 3 months [4] | Improved flow-mediated vasodilation (FMD), independent of LDL-C reduction. | [4] |
| Mitophagy Enhancement (Cell-based assay) | In-vitro screening concentration [5] | Enhanced clearance of damaged mitochondria; identified as a hit compound. | [5] |
For researchers looking to replicate or adapt established methods, here is a detailed protocol from a study investigating this compound's effects on high-fat diet-induced impairments in mice [1].
Objective: To evaluate the impact of this compound on cognitive and social impairments induced by a High-Fat Diet (HFD).
Materials and Reagents:
Methodology:
Here are some frequent issues and their potential solutions, framed in a Q&A format for your support center.
Q: The desired therapeutic effect is not observed in my animal model. What could be wrong?
Q: How can I confirm that this compound is working in my experiment, beyond the primary endpoint?
Q: I am studying this compound for a new indication (e.g., neurology). Where should I start with dose selection?
The following diagram outlines the key pathways and experimental considerations for this compound research, based on the gathered studies.
The table below summarizes the key antioxidant mechanisms of probucol and statins.
| Feature | This compound | Statins |
|---|---|---|
| Primary Antioxidant Action | Direct chemical antioxidant; inhibits LDL oxidation [1] [2] | Pleiotropic effects; modulates antioxidant enzyme systems [3] [4] |
| Key Molecular Targets | - | Nrf2/HO-1 pathway, NAD(P)H oxidase, Myeloperoxidase, Paraoxonase [3] [4] |
| Effect on oxLDL | Prevents the formation of oxidized LDL (oxLDL) [1] [5] | Reduces circulating levels of oxLDL [3] |
| Impact on HDL | Significantly lowers HDL-C levels; may enhance reverse cholesterol transport [6] [2] | Can up-regulate paraoxonase activity, potentially improving HDL function [3] |
This compound's antioxidant effect is primarily rooted in its direct chemical structure, which allows it to neutralize oxidative stress and inhibit a key step in atherosclerosis.
Statins exert antioxidant effects indirectly through several complex, pleiotropic pathways that are independent of their cholesterol-lowering action.
Figure: Statin activation of the Nrf2 antioxidant pathway. Statins stimulate the PI3K/Akt pathway, leading to Nrf2 activation and translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) to induce protective genes like HO-1 and GPx. [4]
Recent clinical trials provide concrete data on the effects of this compound, both alone and in combination with statins.
The table below summarizes outcomes from recent clinical studies investigating this compound and statin therapy.
| Study Focus | Intervention & Design | Key Antioxidant/Clinical Outcomes |
|---|
| Acute Cerebral Infarction (2025 RCT) [7] [8] | n=81; this compound + Atorvastatin vs. Atorvastatin alone for 6 months. | ↑ Self-care ability (Barthel Index): Combination group showed more significant improvement (P<0.05). ↓ Blood lipids: Greater reduction in TCH and LDL in combination group (P<0.05). | | Plasma Amyloid-β Transport (2024 RCT) [5] | n=120; this compound 1000 mg/day vs. Placebo for 12 weeks in hyperlipidemic patients. | ↑ Plasma Aβ42 & sRAGE: this compound increased levels, suggesting enhanced clearance of Alzheimer's-associated proteins. Effect was linked to this compound's antioxidant and lipid-lowering properties. |
The 2025 randomized clinical trial provides a robust methodology for evaluating combination therapy [7] [8]:
Research is exploring the therapeutic potential of these antioxidants beyond cardiovascular disease, particularly in neurodegenerative disorders.
Figure: Multi-targeted actions of this compound in neurodegenerative diseases. This compound simultaneously addresses several key pathological processes, including oxidative stress, neuroinflammation, and blood-brain barrier dysfunction. [2]
For researchers, the combination therapy represents a promising strategy to simultaneously target multiple pathways in complex diseases like atherosclerosis and neurodegenerative disorders.
The table below summarizes how probucol's mechanisms and effects compare with other representative antioxidants.
| Antioxidant | Primary Mechanism(s) of Action | Key Observed Effects in Vascular/Related Models | Notable Characteristics & Clinical Context |
|---|
| This compound | • Lipid-soluble antioxidant • Scavenges ROS • Inhibits vascular oxidative stress & superoxide generation • Enhances reverse cholesterol transport (via CETP/SR-BI) • Anti-inflammatory & blood-brain barrier (BBB) protection [1] [2] [3] | • Preserved EDRF action in cholesterol-fed rabbits [1] • Reduced atherosclerotic plaque in WHHL rabbits [3] • Prevented BBB disruption in mouse models [2] • Regressed xanthomas [3] | • Unique HDL-lowering effect, attributed to enhanced reverse cholesterol transport [3]. • QT prolongation is a known side effect [3]. • Shows promise for neurodegenerative diseases [2]. | | Graphene Quantum Dots (GQDs) | • Free radical scavenging (•OH, •O2-) • Induces cytoprotective autophagy [4] [5] | • Protected neuroblastoma cells from oxidative stress-mediated death [4] | • Novel nanomaterial. • Low toxicity, good water solubility [5]. • Primarily in experimental stages. | | SOD/Catalase Mimetics | • Mimics endogenous SOD and catalase enzymes • Converts superoxide (O2•−) to H2O2 and then to water [6] | • Attenuated inflammation in premature infants (recombinant CuZnSOD) [6] | • Aims to boost the body's primary enzymatic defenses. • Some compounds (e.g., EUK series) have dual enzyme activity [6]. | | Edaravone | • Free radical scavenger [6] | • Approved for acute ischemic stroke and ALS [6] | • One of the few synthetic antioxidants approved for clinical use. • Efficacy proven in specific clinical settings [6]. |
The landmark study demonstrating this compound's vascular protective mechanisms provides a robust experimental model for researchers [1].
The workflow of this study is summarized in the diagram below.
| Experimental Group | Endothelium-Dependent Relaxation (% of max) | Vascular Superoxide Generation | LDL Oxidation Resistance |
|---|---|---|---|
| Chow (Control) | 78 ± 3% | Baseline | Baseline |
| 0.5% Cholesterol | 57 ± 11% | Increased | Decreased |
| 1% Cholesterol | 45 ± 9% | Further Increased | Further Decreased |
| 1% Cholesterol + 1% this compound | 83 ± 5% | Reduced to baseline levels | Threefold increase vs. cholesterol-fed |
This compound exerts its effects through a multi-faceted mechanism, with its antioxidant activity being central. The diagram below illustrates the interconnected pathways through which this compound protects vascular endothelial function.
For researchers and drug development professionals, the data on this compound highlights several key points:
The table below summarizes the effects of probucol and cholestyramine, used alone and in combination, on various lipid parameters, based on clinical trial data [1] [2] [3]:
| Lipid Parameter | This compound Monotherapy | Cholestyramine Monotherapy | Combination Therapy |
|---|---|---|---|
| Total Cholesterol | ↓ 10-16% [1] [2] | ↓ 18% [2] | ↓ 23-28% [2] [3] |
| LDL Cholesterol | ↓ 11-17% [1] [2] | ↓ 26-32% [2] [4] | ↓ 32-51% [2] [4] |
| HDL Cholesterol | ↓ 20-30% [1] [3] | → or slight ↑ [1] | ↓ (less than this compound alone) or → [2] [3] |
| Triglycerides | → or slight ↓ [1] [3] | ↑ 21-30% [1] [4] | → (neutralizes cholestyramine-induced rise) [2] |
Key Efficacy Insights: The combination therapy produces a greater reduction in Total and LDL Cholesterol than either drug alone [2] [4]. It also neutralizes the increase in Triglycerides often seen with cholestyramine monotherapy [2]. A distinctive feature is this compound's consistent lowering of HDL-C, an effect that is attenuated but not fully reversed in combination therapy [2] [3].
The core data supporting the combination's efficacy comes from well-established clinical trial designs.
The synergistic effect of this compound and cholestyramine arises from their distinct and complementary mechanisms for lowering cholesterol.
The diagram above illustrates how these mechanisms work in parallel:
For researchers and drug development professionals, the this compound-cholestyramine combination presents a classic case of efficacy trade-offs.
The table below summarizes key data from a study that directly compared probucol with a close structural analogue in LDL receptor-deficient rabbits [1].
| Feature | This compound | This compound Analogue |
|---|---|---|
| In vitro antioxidant potency | Equal to the analogue | Equal to this compound |
| Dosage in diet (wt/wt) | 1% | 0.05% |
| Concentration in LDL fraction | High (approx. 2x the analogue) | Lower |
| Effect on LDL oxidation lag time | Prolonged from 130 min to >1000 min | Prolonged from 130 min to ~410 min |
| Effect on atherogenesis | Slowed lesion progression by almost 50% | No detectable inhibitory effect |
This study highlights that while both compounds acted as antioxidants, only this compound significantly slowed atherosclerosis. This suggests that achieving a high threshold of LDL oxidation resistance or possessing additional, unique biological effects is crucial for this compound's antiatherogenic action [1].
It is important to note that research in other animal models has yielded contradictory results. The following table summarizes findings from a study on LDL receptor-deficient mice [2].
| Feature | This compound (0.5% in diet) | This compound (0.025% in diet) |
|---|---|---|
| LDL oxidation lag time | Exceeded 1400 minutes | Data not specified in abstract |
| Effect on atherosclerosis | Increased lesion size (1.3x to 3.7x) | Increased lesion size (1.6x in males) |
| Effect on HDL-cholesterol | Significantly lowered | Not specified |
Despite providing even stronger protection against LDL oxidation than in the rabbit model, this compound consistently increased atherosclerosis in these mice. The authors suggest that this pro-atherogenic effect could be due to the sharp reduction in HDL cholesterol, differences in this compound metabolism, or the absence of certain protective intracellular effects in mice [2].
For researchers seeking to replicate these findings, here are the core methodologies gleaned from the studies.
This is the primary method used to validate this compound's effect on LDL oxidation in the cited studies [1] [2].
The in vivo antiatherogenic effect was evaluated in genetically modified rabbit and mouse models [1] [2].
The following diagram synthesizes this compound's multifaceted mechanisms of action from the search results, which may explain its context-dependent efficacy. Its benefits in some models are attributed to this combination of effects, while its failure in others may be due to the overriding negative impact of HDL reduction [1] [3].
The following table summarizes the key mechanisms through which probucol inhibits monocyte adhesion, as evidenced by experimental data.
| Mechanism of Action | Experimental Evidence / Effect | Key Findings |
|---|
| Inhibition of Adhesion Molecule Expression | Downregulation of ICAM-1 and P-selectin on endothelial cells induced by oxidized LDL (Ox-LDL). [1] | • this compound (10-80 μmol/L) inhibited Ox-LDL-induced monocyte adhesion. • Reduced expression of ICAM-1 (75%) and P-selectin (72%). • Its effect was stronger than combined monoclonal antibodies against ICAM-1 and P-selectin. [1] | | Reduction of Oxidative Stress | Preservation of endothelial function by reducing asymmetric dimethylarginine (ADMA), an inhibitor of nitric oxide synthase. [2] | • In a rat model, this compound pretreatment prevented LDL-induced endothelial dysfunction. • Significantly lowered elevated serum levels of ADMA and malondialdehyde (MDA), a marker of lipid peroxidation. • Effect was comparable to the antioxidant vitamin E. [2] | | ABCA1 & Lipid Droplet Dynamics | Enhancement of mitophagy (clearance of damaged mitochondria) via ABCA1, independent of its lipid-lowering effects. [3] | • Identified via AI screen as a mitophagy enhancer. • Reduced lipid droplet expansion following mitochondrial damage. • Improved survival and locomotor function in animal models of mitochondrial damage. [3] | | In Vivo Adhesion Reduction | Direct inhibition of mononuclear cell adhesion to vascular endothelium in cholesterol-fed rabbits. [4] | • A 2% cholesterol diet caused a 6-fold increase in monocyte adhesion. • Concurrent this compound therapy abrogated this effect, reducing adhesion to control levels. • Adherence was inversely related to serum this compound concentrations. [4] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. In Vitro Adhesion Molecule Expression (HUVEC Model) [1]
2. In Vivo Endothelial Function (Rat Model) [2]
3. In Vivo Monocyte Adhesion (Rabbit Model) [4]
The diagrams below illustrate the key pathways and experimental logic based on the evidence.
The body of evidence indicates that this compound's benefit in reducing monocyte adhesion is not solely due to cholesterol-lowering. Its potent antioxidant activity is central to disrupting the oxidative pathways that drive adhesion molecule expression and endothelial dysfunction [1] [2] [4].
| Parameter | Probucol | Fenofibrate |
|---|---|---|
| LDL Cholesterol | ↓ (approx. 10-20%) [1] [2] / ↑ (conflicting data) [3] [4] | ↓ [3] [4] |
| HDL Cholesterol | ↓↓ (approx. 30%) [3] [1] [4] | ↑ [3] [4] |
| Total Cholesterol | ↓ [3] [4] | ↓ [3] [4] |
| Triglycerides | No significant effect [2] / Slight decrease [3] | ↓↓ [3] [4] |
| Key Mechanisms | • Potent antioxidant • Enhances reverse cholesterol transport (via CETP & SR-BI) [1] • LDL-receptor independent action [1] | • Activates PPAR-α [2] • Increases lipoprotein lipase activity [3] [4] • Enhances catabolism of triglyceride-rich particles [3] |
The comparative data is largely derived from a key eight-day crossover study in normolipidemic subjects [3] [4]. The core methodology is outlined below, visualized for clarity.
Key Findings from the Study:
The drugs work through fundamentally different pathways, as illustrated below.
Fenofibrate acts as an agonist for the nuclear receptor PPAR-α (Peroxisome Proliferator-Activated Receptor-Alpha) [2]. This activation leads to:
This compound's mechanism is unique and independent of the LDL receptor [1]. Its key actions include:
| Disease Model | Key Findings & Effects of Probucol | Tested Dosages (Preclinical) | Primary Proposed Mechanisms |
|---|---|---|---|
| Aging & Cognitive Impairment (D-galactose model) | Reversed learning/memory deficits; increased neuron survival in hippocampus; reduced oxidative stress markers [1] [2]. | 10-100 mg/kg (intraperitoneal, 2-6 weeks) [1] [2]. | Activation of Keap1/Nrf2 antioxidant pathway; increased SOD, GSH-PX, HO-1 activity [2]. |
| Alzheimer's Disease (AD) (Amyloid-β injected mice) | Prevented cognitive/synaptic impairment; reduced hippocampal lipid peroxidation; increased synaptophysin levels [3]. | 10 mg/kg (intraperitoneal, 2 weeks) [3]. | Antioxidant; counteracted Aβ-induced oxidative damage and synaptic toxicity [3]. |
| Vascular Dementia (VD) (Rat 2-VO model) | Improved cognitive impairment; reduced neuronal damage and apoptosis [4]. | 3.5 mg/kg/day (oral gavage, 8 weeks) [4]. | Inhibited Syk/ROS pathway and NLRP3-mediated pyroptosis; reduced neuroinflammation [4]. |
| High-Fat Diet (HFD)-Induced Cognitive Decline | Mitigated cognitive and social impairments without altering body weight or systemic cholesterol [5]. | 0.005% in drinking water (12 weeks) [5]. | Alleviated hippocampal insulin resistance; regulated brain redox status [5]. |
Here is a deeper dive into the methodologies from key studies.
This model mimics natural brain aging through chronic oxidative stress.
This model focuses on the synaptic and cognitive toxicity of Aβ.
This compound's neuroprotective effects are mediated through several key pathways, as illustrated below.
This compound activates this central cellular defense pathway to combat oxidative stress [2].
In Vascular Dementia, this compound acts on the Syk/ROS pathway to mitigate multiple damage pathways [4].
This compound helps maintain the integrity of the critical blood-brain barrier [6].
The collective preclinical data positions this compound as a promising multi-target candidate for drug repurposing in neurodegeneration. Its ability to simultaneously address oxidative stress, neuroinflammation, and vascular dysfunction is particularly valuable given the complex nature of these diseases.
The transition from promising animal models to human therapy is critical. A Phase II, randomized, placebo-controlled clinical trial (ACTRN12621000726853) is currently underway in Australia to evaluate the efficacy of this compound in delaying cognitive decline in individuals with mild-to-moderate Alzheimer's disease over a 104-week treatment period [7]. The results of this trial will be crucial for validating the therapeutic potential of this compound.
This compound exhibits a multi-target anti-inflammatory profile, working through several complementary mechanisms to suppress cytokine production and inflammatory signaling.
| Mechanism of Action | Biological Target/Pathway | Key Experimental Findings | Functional Consequences |
|---|---|---|---|
| NF-κB Pathway Inhibition | Inhibits NF-κB activation [1] [2]. | Reduced NF-κB p65 subunit nuclear translocation; decreased LPS-induced pro-inflammatory mediator release in microglia [1]. | Suppresses transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β, IL-6). |
| Nrf2/ARE Pathway Activation | Activates Akt, promotes Nrf2 nuclear translocation, binds ARE [3] [4]. | Upregulated HO-1, NQO1 in rat SCI model; increased Nrf2, p62, GCLC in human Müller cells under high glucose [3] [4]. | Enhances expression of antioxidant and cytoprotective genes; reduces oxidative stress and inflammation. |
| MAPK/AP-1 Pathway Modulation | Suppresses MAPK and AP-1 signaling [1]. | Inhibited LPS-induced phosphorylation of JNK, p38 MAPK, and c-Jun in microglia [1]. | Reduces activation of downstream pro-inflammatory cascades. |
| Direct Cytokine Suppression | Reduces production of TNF-α, IL-1β, IL-6, CXCL1 [5] [1] [2]. | Decreased cytokine levels in serum (mouse PM2.5 model), brain tissue (ischemic injury), and peritoneal exudate (carrageenan model) [5] [1] [2]. | Lowers systemic and tissue-level inflammation; reduces pain behavior and leukocyte recruitment. |
The efficacy of this compound in modulating cytokines has been validated across diverse experimental models, from in vitro systems to in vivo disease models.
| Cell Type | Inducer/Model | This compound Treatment | Key Cytokine/Chemokine Effects | Signaling Pathway Analysis |
|---|---|---|---|---|
| Murine BV2 & Primary Microglia [1] | LPS (1 μg/mL or 10 ng/mL) | 1, 5, 10 μM (pre-treatment 3h) | ↓ NO, ↓ PGE₂, ↓ IL-1β, ↓ IL-6 (mRNA & protein) [1]. | ↓ NF-κB activation, ↓ JNK/p38 MAPK phosphorylation, ↓ AP-1 activation [1]. |
| Primary Spinal Cord Astrocytes [3] | LPS | 2-100 μM (dose-ranging) | N/A (Study focused on cell viability and GFAP expression) [3]. | Viability significantly reduced at ≥10 μM [3]. |
| Human Retinal Müller Cells [4] | High Glucose (35 mM) | 10, 30, 50, 100, 150 μM (24h post-HG) | N/A (Study focused on Nrf2/p62 pathway and cell damage) [4]. | ↑ Nrf2 mRNA & protein, ↑ p62 mRNA & protein, ↑ GCLC mRNA & protein, ↑ Bcl2 protein [4]. |
| Animal Model | This compound Treatment (Dose, Route) | Key Cytokine/Chemokine Effects in Tissues/Biofluids | Functional & Behavioral Outcomes |
|---|---|---|---|
| Mouse, PM2.5 Exposure [5] [6] | 500 mg/kg/day, p.o. | ↓ Serum TNF-α, IL-1β, IL-6 [5] [6]. | Restored number and function of circulating endothelial progenitor cells (EPCs) [5] [6]. |
| Mouse, Carrageenan-Induced Inflammation [2] | 0.3 - 3 mg/kg, p.o. (1h pre-injury) | ↓ Skin IL-1β, TNF-α, CXCL1; ↓ Peritoneal exudate IL-1β [2]. | Attenuated pain-like behavior and mechanical/thermal hyperalgesia; reduced leukocyte recruitment [2]. |
| Rat, Spinal Cord Injury (SCI) [3] | 30 mg/kg, i.p. (single dose post-SCI) | ↓ Spinal cord IL-1β, IL-6, TNF-α (protein) [3]. | Reduced neural apoptosis, decreased lesion area, improved locomotor function (BBB score) [3]. |
| Mouse, Focal Cerebral Ischemia (MCAO) [1] | 3, 10, 30 mg/kg/d, p.o. (4d pre-MCAO, normal mice); 0.004-0.1% in diet (10 wks, ApoE KO mice) | ↓ Brain iNOS, COX-2, IL-1, IL-6 (protein) [1]. | Dose-dependent reduction in cerebral infarct size; improved neurological function [1]. |
For reliability and reproducibility, here are detailed protocols for key methodologies used in this compound research.
The following diagrams summarize the core signaling pathways through which this compound exerts its anti-inflammatory and cytoprotective effects.
This compound demonstrates a compelling, multi-mechanistic profile for modulating cytokine production and inflammation, primarily via dual inhibition of NF-κB/MAPK pro-inflammatory signaling and activation of the protective Nrf2/ARE pathway.
Key advantages for drug development include its pleiotropic action and established safety profile from prior human use. However, significant challenges remain, particularly its poor aqueous solubility and low oral bioavailability [7], which can limit its therapeutic potential. Future research should prioritize the development of advanced drug delivery systems to overcome these physicochemical limitations and fully exploit its promising anti-inflammatory mechanisms.
| Aspect | Clinical Context in China | Clinical Context in Japan |
|---|---|---|
| Therapeutic Combination | PAS Therapy: Explicitly defined combination of Probucol, Aspirin, and Statin [1]. | Adjunct to Statins: Used alongside conventional lipid-lowering therapy, not as a formally named regimen [2]. |
| Primary Indications & supporting trials | Ischemic stroke patients at high hemorrhage risk (PICASSO trial) [3]; Acute cerebral infarction [4]; Combination therapy with Metformin for Type 2 Diabetes [5]. | Coronary artery disease secondary prevention (PROSPECTIVE trial, POSITIVE study) [6] [2]; Familial hypercholesterolemia with xanthomas [6] [2]. |
| Reported Efficacy Outcomes | ↑ Self-care ability (Barthel Index) with this compound+Atorvastatin vs. Atorvastatin alone [4]; ↓ Composite vascular events (stroke, MI, vascular death) [3]. | Trend in ↓ cerebrocardiovascular events in integrated analysis [2]; Significant ↓ in secondary cardiovascular events in FH patients (POSITIVE study) [6] [2]. |
| Key Supporting Evidence | Randomized Clinical Trials [4] [3]; Network meta-analysis & experimental validation [5]. | Randomized Controlled Trials (PROSPECTIVE) [2]; Long-term cohort studies (POSITIVE) [6] [2]. |
For a deeper understanding, here are the methodologies and findings from two pivotal studies highlighted in the table.
The following diagram illustrates the proposed multi-target mechanism of this compound in PAS therapy, particularly in the context of neurovascular protection, integrating its antioxidant and anti-inflammatory properties with the effects of aspirin and statins.